Propylthiouracil

Catalog No.
S540419
CAS No.
51-52-5
M.F
C7H10N2OS
M. Wt
170.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylthiouracil

CAS Number

51-52-5

Product Name

Propylthiouracil

IUPAC Name

6-propyl-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11)

InChI Key

KNAHARQHSZJURB-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=S)N1

solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
1 part dissolves in about 900 parts water at 20 °C, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxides
In water, 1204 mg/L at 25 °C
4.66e-01 g/L

Synonyms

Propylthiouracil; Propylthiouracil-d5; Procasil-d5; Propacil-d5; Propycil-d5; 6-(Propyl-d5)-2-thiouracil; CTK8G2614;

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)S

The exact mass of the compound Propylthiouracil is 175.08277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)1200 mg/l (at 25 °c)0.01 m1 part dissolves in about 900 parts water at 20 °c, in 100 parts boiling water, in 60 parts ethyl alc, in 60 parts acetone; practically insol in ether, chloroform, benzene; freely sol in aq soln of ammonia and alkali hydroxidesin water, 1204 mg/l at 25 °c4.66e-01 g/l>25.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757302. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Thiouracil. It belongs to the ontological category of pyrimidinethione in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

propylthiouracil mechanism of action thyroid peroxidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at the Molecular Level

PTU inhibits the synthesis of new thyroid hormone primarily within the thyroid gland.

  • Enzyme Inhibition: The primary molecular target of PTU is Thyroid Peroxidase (TPO) [1]. TPO catalyzes two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), and the subsequent coupling of these iodotyrosines to produce the hormones thyroxine (T4) and triiodothyronine (T3). PTU acts as a competitive substrate for TPO, effectively halting these processes [1].
  • Structural Basis of Inhibition: Crystallographic studies with lactoperoxidase (LPO), a structural homolog of TPO, reveal that PTU binds directly to the enzyme's active site on the distal haem side [2]. In this binding mode:
    • The sulfur atom of PTU coordinates directly with the haem iron, a crucial component of the enzyme's catalytic center.
    • The propyl moiety of the drug forms van der Waals contacts with surrounding amino acids, such as Ala114 in LPO (equivalent to Thr205 in TPO). The presence of a threonine in TPO may influence the binding affinity compared to LPO [2].
  • Extra-Thyroidal Action: A distinct feature of PTU, not shared by all antithyroid drugs like methimazole, is its ability to inhibit the peripheral conversion of T4 to T3. This occurs in tissues such as the liver and is mediated by the enzyme 5'-deiodinase [1].

The following diagram illustrates the sequential pathway of thyroid hormone synthesis and the specific points where PTU acts as an inhibitor.

G Iodide Iodide TPO_Oxidation TPO: Oxidation to Iodine Iodide->TPO_Oxidation Tyrosine Tyrosine TPO_Oxidation->Tyrosine Incorporation TPO_Iodination TPO: Iodination of Tyrosine Tyrosine->TPO_Iodination MIT_DIT Formation of MIT & DIT TPO_Iodination->MIT_DIT TPO_Coupling TPO: Coupling of MIT & DIT MIT_DIT->TPO_Coupling T4_T3 Synthesis of T4 & T3 TPO_Coupling->T4_T3 T4 T4 T4_T3->T4 Peripheral_T3 Peripheral T4 to T3 Conversion T4->Peripheral_T3 Active_T3 Active T3 Hormone Peripheral_T3->Active_T3 PTU_Inhibit_TPO PTU Inhibits PTU_Inhibit_TPO->TPO_Oxidation PTU_Inhibit_TPO->TPO_Coupling PTU_Inhibit_Deiodinase PTU Inhibits PTU_Inhibit_Deiodinase->Peripheral_T3

PTU inhibits TPO-mediated hormone synthesis and peripheral T4-to-T3 conversion.

Quantitative Pharmacological and Toxicokinetic Profile

A comprehensive understanding of PTU's action requires examining its pharmacokinetic parameters and inhibitory potency. The table below summarizes key quantitative data.

Parameter / Property Value / Finding Context / Significance
IC₅₀ for TPO Inhibition 30 µM Concentration for 50% enzyme inhibition; indicates high potency against the target [2].
IC₅₀ for LPO Inhibition 47 µM Suggests slightly lower affinity for homologous enzyme LPO, useful for experimental models [2].
Oral Absorption ~75% Good bioavailability when administered orally [1].
Volume of Distribution (Vd) 0.4 L/kg Suggests distribution is largely confined to body water [1].
Plasma Protein Binding 80-85% Primarily to lipoproteins and albumin [1].
Elimination Half-Life ~1 hour Short half-life necessitates multiple daily dosing [1].
Toxicokinetic Insight High permeability and slow liver metabolism leads to accumulation in fetal/neonatal brain in rat models. Raises concerns for potential direct neurodevelopmental effects [3].

Key Experimental Protocols for Investigating PTU Action

The following methodologies are central to studying PTU's inhibition of peroxidase enzymes, derived from published research [2].

Enzyme Purification and Crystallization
  • Source: Lactoperoxidase (LPO) can be purified from goat colostrum using cation-exchange chromatography (e.g., CM-Sephadex C-50 column) and size-exclusion chromatography (e.g., Sephadex G-100 column) [2].
  • Crystallization: Purified LPO is crystallized using the hanging-drop vapor-diffusion method. Drops are formed by mixing protein solution with a reservoir solution containing ammonium nitrate and PEG 3350. Soaking these crystals in a reservoir solution supplemented with PTU (e.g., 50 mg/mL) for over 48 hours produces the complex for structural study [2].
Enzyme Activity and Inhibition Assay
  • Protocol: Peroxidase activity is measured spectrophotometrically using a chromogenic substrate like ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)).
    • Prepare a reaction mixture containing ABTS in phosphate buffer (pH 7.0) and the enzyme solution.
    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).
    • Monitor the increase in absorbance at 412 nm due to the oxidation of ABTS over time [2].
  • IC₅₀ Determination: To determine the IC₅₀ value, pre-incubate the enzyme with a range of PTU concentrations (e.g., 1-75 µM) for a fixed time (e.g., 20 min at 37°C) before assaying remaining activity. The IC₅₀ is the concentration that inhibits 50% of the enzyme's activity [2].

The experimental workflow for these procedures is visualized below.

G Purification 1. Enzyme Purification (Cation-Exchange & Size-Exclusion Chromatography) Crystallization 2. Crystallization (Hanging-Drop Vapor-Diffusion) Purification->Crystallization Soaking 3. Crystal Soaking (with PTU solution) Crystallization->Soaking Structure 4. Data Collection & Structure Determination Soaking->Structure ActivityAssay Enzyme Activity Assay (Spectrophotometric ABTS Oxidation) IC50 IC50 Determination (Activity at varying PTU concentrations) ActivityAssay->IC50

Workflow for structural (left) and kinetic (right) studies of PTU inhibition.

Research and Development Considerations

For professionals in drug development, it is critical to be aware of PTU's significant adverse effect profile, which has limited its clinical use.

  • Hepatotoxicity: PTU carries a black box warning for severe, sometimes fatal, acute liver injury. This risk is unpredictable and can occur in both adults and children, leading to its contraindication in pediatric patients unless in rare, specific circumstances [1].
  • Agranulocytosis: A life-threatening drop in neutrophil count occurs in 0.2-0.5% of patients, typically within the first three months of treatment. Patients must be instructed to report immediately any signs of fever or sore throat [1].
  • Vasculitis: PTU can induce ANCA-associated vasculitis, an immune-mediated inflammation of small blood vessels, which may present with fever, weight loss, and arthralgia [1].

Conclusion and Future Perspectives

Future research directions could include:

  • Structure-Based Drug Design (SBDD): Using the detailed binding mode of PTU to TPO/LPO to design novel inhibitors with higher affinity and selectivity [2].
  • Toxicokinetic Modeling: Further investigating the factors leading to PTU's accumulation in sensitive tissues (like the brain) to better understand and mitigate its off-target effects [3].
  • Safer Analogues: Developing analogues that retain the dual mechanism of action (intrathyroidal and peripheral) without the reactive properties linked to idiosyncratic toxicity.

References

propylthiouracil pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Propylthiouracil

The table below summarizes the core quantitative pharmacokinetic data for this compound.

Parameter Value / Description Additional Context
Bioavailability [1] [2] 75% - 95% Rapidly and readily absorbed from the GI tract [3].
Time to Peak Plasma Concentration (T~max~) [3] 1 - 1.5 hours After a single 200-400 mg dose.
Protein Binding [4] [1] [5] 80% - 85% Primarily to lipoproteins and albumin. Methimazole is virtually unbound [2] [5].
Volume of Distribution (V~d~) [2] ~0.4 L/kg (approx. 30L total) Concentrates in the thyroid gland [4].
Plasma Half-Life (T~1/2~) [4] [1] [2] 1 - 2 hours The short half-life necessitates dosing every 8 hours [4].
Onset of Therapeutic Effect [4] 24 - 36 hours Time needed for a significant therapeutic effect on thyroid hormone levels.
Clearance [2] ~120 mL/min/m²
Route of Elimination [4] [1] [3] Primarily renal (as metabolites) Approximately 35% of a dose is excreted in urine within 24 hours. Extensive hepatic metabolism.
Active Metabolites [4] Glucuronide conjugates, inorganic sulfates The exact metabolic fate is not fully established [3].

Experimental Insights and Methodologies

Research provides deeper insights into PTU's effects through specific experimental models.

  • In Vivo Rat Model for Metabolomic Studies: A 2023 study investigated systemic metabolic changes induced by PTU [6]. Researchers administered PTU mixed with food to male RjHan:WI rats at low (5 ppm) and high (50 ppm) doses for 2-week and 4-week periods, followed by a 2-week recovery phase. Targeted metabolomic analysis of thyroid and liver tissue, and blood plasma, was conducted using LC-MS/MS and GC-MS. The study found that higher doses of PTU led to a more significant decrease in thyroid hormone levels compared to phenytoin, another hypothyroidism-inducing drug. PTU administration at high doses caused notable, reversible changes in plasma lipid metabolites, including decreased acylcarnitines and triglycerides, and increased sphingomyelins and phosphatidylcholines [6].

  • In Vitro Cell Studies on Gene Expression: A 2012 study used rat thyroid FRTL-5 cells to explore PTU's effects beyond TPO inhibition [5]. The methodology included:

    • DNA Microarray, RT-PCR, and Real-time PCR: To analyze changes in gene expression, revealing that PTU (at 5 mM concentration) markedly increased sodium/iodide symporter (NIS) gene expression, an effect not seen with methimazole.
    • Reporter Gene Assay: Using luciferase gene constructs to confirm that PTU increased the activity of the NIS promoter.
    • Western Blot and Immunohistochemistry: To measure increased NIS protein levels, though the induced protein was smaller and localized predominantly in the cytoplasm.
    • Radioiodine Uptake Studies: PTU stimulation increased the accumulation of Iodine-125 in FRTL-5 cells, confirming the functional impact of increased NIS expression [5].

Mechanism of Action Pathway

The following diagram illustrates the dual mechanisms of this compound, which differentiates it from other antithyroid drugs like methimazole.

G cluster_thyroid 1. Thyroidal Inhibition cluster_peripheral 2. Peripheral Inhibition PTU This compound (PTU) TPO Thyroid Peroxidase (TPO) PTU->TPO Inhibits Deiodinase 5'-Deiodinase (Type 1) PTU->Deiodinase Inhibits Thyroid Thyroid Gland T4 Thyroxine (T4) T4_conv T4 to T3 Conversion T4->T4_conv T3 Triiodothyronine (T3) Iodide Iodide (I⁻) TPO->Iodide HormoneSynthesis Synthesis of T4 & T3 TPO->HormoneSynthesis Catalyzes Peripheral Peripheral Tissues (e.g., Liver) Deiodinase->T4_conv ActiveT3 Active T3 Hormone Deiodinase->ActiveT3 Activates Iodine Iodine (I⁰) Iodide->Iodine Oxidation Tyrosine Iodination of Tyrosine on Thyroglobulin Iodine->Tyrosine Tyrosine->HormoneSynthesis HormoneSynthesis->T4 Produces T4_conv->ActiveT3

PTU's dual mechanism inhibits hormone synthesis in the thyroid and conversion of T4 to active T3 in peripheral tissues [4] [1] [7].

Key Differentiators and Research Considerations

For your work, these points are critical:

  • Critical Differentiation from Methimazole: PTU's unique property is its inhibition of peripheral deiodinase, blocking the conversion of T4 to the more potent T3 [4] [7] [3]. This provides a theoretical advantage in severe thyrotoxicosis (thyroid storm) [3].
  • Clinical and Research Caution: The FDA has issued a black box warning for PTU due to a risk of severe liver injury, including fatal liver failure [4] [7]. This risk has led to recommendations that it should not be used in pediatric patients and is not a first-line therapy in non-pregnant adults [4] [7].

References

propylthiouracil pharmacodynamics thyroid hormone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

PTU exerts its effects through several distinct molecular mechanisms, with two being most critical for its therapeutic action.

Mechanism Primary Enzyme Targeted Biological Effect Clinical Outcome
Inhibition of Thyroid Hormone Synthesis Thyroid peroxidase (TPO) [1] [2] [3] Blocks iodination of tyrosyl residues and coupling of iodotyrosines in thyroglobulin, reducing production of Thyroxine (T4) and Triiodothyronine (T3) [1] [4] [3]. Decreased levels of circulating T4 and T3 hormones.
Inhibition of Peripheral T4 to T3 Conversion 5'-deiodinase (Type I) [1] [4] [2] Reduces extrathyroidal conversion of the less active T4 to the more biologically active T3 [5]. Rapid mitigation of thyrotoxic symptoms; this is a key differentiator from methimazole [4].
Immunosuppressive Effects (Not specified) May help modulate the immune response in autoimmune hyperthyroidism (e.g., Graves' disease) [3]. Reduced thyroid stimulation by pathogenic antibodies.

The following diagram illustrates the primary and peripheral mechanisms of PTU action and their functional impacts:

architecture cluster_thyroid Thyroid Gland cluster_peripheral Peripheral Tissues (e.g., Liver, Kidney) PTU PTU TPO Thyroid Peroxidase (TPO) PTU->TPO Primary Action Deiodinase 5'-deiodinase Enzyme PTU->Deiodinase Peripheral Action Synthesis Inhibition of Hormone Synthesis TPO->Synthesis FunctionalImpact Functional Outcome: Reduced metabolic activity and alleviation of hyperthyroidism symptoms Synthesis->FunctionalImpact Conversion Inhibition of T4 to T3 Conversion Deiodinase->Conversion Conversion->FunctionalImpact

Pharmacokinetic Profile

Understanding how PTU is absorbed, distributed, and eliminated is essential for dosing regimen design. Key pharmacokinetic parameters are summarized below.

Parameter Description
Absorption & Bioavailability Oral absorption is 75-95% [1] [4].
Distribution Volume of distribution is ~0.4 L/kg; 80-85% protein-bound; concentrates in the thyroid gland [1].
Onset of Action Significant therapeutic effect requires 24-36 hours [1].
Metabolism Extensively metabolized in the liver via glucuronidation [1] [4].
Elimination Half-Life Approximately 1-2 hours [1] [4].
Excretion ~35% of dose excreted in urine as metabolites [1].
Duration of Action Effects last 12-24 hours, supporting divided daily dosing [1].

Experimental Evidence and Protocols

Key historical and mechanistic experiments have been crucial in elucidating PTU's distinct mechanisms of action.

Experimental Protocol 1: Demonstrating Inhibition of Peripheral T4 to T3 Conversion

A seminal 1975 study provided direct evidence for PTU's peripheral action in humans [5].

  • Objective: To assess the effect of PTU on extrathyroidal conversion of T4 to T3 in athyreotic (no thyroid gland) patients.
  • Subjects: Athyreotic patients completely dependent on exogenous thyroid hormone.
  • Pre-Treatment: Patients were stabilized on a fixed daily dose of L-T4 (100 µg or 200 µg) for one month.
  • Intervention: PTU (250 mg) was administered orally every 6 hours for 8 days.
  • Measurements:
    • Primary Endpoints: Daily serum measurements of T3, T4, and Thyrotropin (TSH) via radioimmunoassay.
    • Secondary Endpoint: Serum TSH response to a Thyrotropin-Releasing Hormone (TRH) challenge before and after PTU treatment.
  • Key Findings:
    • Serum T3 levels fell significantly (from 120 ± 5 to 83 ± 6 ng/dL) with no change in serum T4 levels.
    • Levels returned to baseline after PTU was stopped.
    • The fall in T3 was accompanied by a reciprocal rise in basal TSH and an augmented TSH response to TRH.
  • Conclusion: The data conclusively showed that PTU blocks the peripheral conversion of T4 to T3, leading to a reduction in active hormone and a compensatory increase in TSH secretion.
Experimental Protocol 2: Investigating Direct Tissue Toxicity Mechanisms

A 2003 study investigated mechanisms behind PTU's non-thyroidal toxic effects, focusing on the olfactory mucosa [6].

  • Objective: To characterize the effect of PTU on glutathione-dependent enzymes in the mouse olfactory mucosa.
  • Subjects: Adult CD1 female mice.
  • Treatment: Experimental group received 0.1% PTU in drinking water for one month; control group received tap water.
  • Methodology:
    • Western Blot Analysis: Used to determine the impact of PTU on the expression of specific Glutathione S-transferase (GST) isozymes (alpha and mu) in olfactory tissue.
    • Enzyme Activity Assays: Conducted to measure the functional activity of total GST and Glutathione Peroxidase (GSH-PX) in the olfactory mucosa.
  • Key Findings:
    • PTU treatment selectively suppressed the expression of GST alpha and mu isozymes.
    • Total GST activity and GSH-PX activity were significantly inhibited.
  • Conclusion: PTU can disrupt local biotransformation enzyme activity and redox homeostasis, suggesting a direct toxic mechanism that may contribute to side effects like olfactory dysfunction, independent of its effects on thyroid hormone levels.

Critical Research and Development Considerations

For professionals in drug development, several factors related to PTU's profile are crucial.

  • Serious Toxicity Profiles: PTU carries a Black Box Warning for severe liver injury, including fatal liver failure [1] [4] [7]. It is also associated with dose-independent agranulocytosis and ANCA-associated vasculitis [1]. These risks have relegated PTU to a second-line agent in most populations [4].
  • Use in Special Populations:
    • Pregnancy: PTU is preferred in the first trimester due to a lower risk of teratogenicity compared to methimazole. However, due to hepatotoxicity risk, therapy is often switched to methimazole for the second and third trimesters [1] [4].
    • Pediatrics: PTU is not recommended in children except in rare cases where other treatments are not suitable, due to its high risk of liver injury [1] [7].
  • Key Drug Interactions: PTU can potentiate the effects of oral anticoagulants (e.g., warfarin) by inhibiting vitamin K activity [1]. It may also alter the clearance of drugs like beta-blockers and theophylline as the patient transitions from a hyperthyroid to a euthyroid state [1].

References

propylthiouracil drug interactions and contraindications

Author: Smolecule Technical Support Team. Date: February 2026

Propylthiouracil Drug Interactions

This compound has a well-documented profile of drug interactions. The table below summarizes the major and moderate interactions.

Interaction Type Interacting Drug/Drug Class Clinical Effect & Mechanism Management & Monitoring Recommendations
Major Sodium Iodide I-131 [1] Reduced efficacy of radioactive iodine therapy. PTU can increase thyroidal radioresistance, potentially leading to treatment failure [2]. Discontinue PTU several days (e.g., 2-7 days) before administering radioactive iodine [2].
Serious Oral Anticoagulants (e.g., Warfarin, Acenocoumarol) [3] [4] [1] Increased anticoagulant effect and risk of bleeding. PTU may inhibit vitamin K activity and cause hypoprothrombinemia [3] [5]. Close monitoring of PT/INR is essential. Anticoagulant dose adjustments will likely be necessary, especially as the patient becomes euthyroid [3].
Moderate Theophylline, Beta-blockers (e.g., propranolol), Digoxin [3] [6] Increased plasma levels of these drugs. Hyperthyroidism increases the clearance of these drugs. As PTU treats the condition and the patient becomes euthyroid, the clearance of these drugs decreases, leading to higher plasma levels [3]. Monitor for drug-specific adverse effects. A dose reduction of beta-blockers or theophylline may be required as the patient's thyroid status normalizes [3].
Moderate Other Hepatotoxic or Myelosuppressive Drugs (e.g., methotrexate, carbamazepine) [4] [1] Additive risk of liver toxicity or bone marrow suppression (e.g., agranulocytosis). The mechanism is synergistic toxicity [1]. Avoid combination if possible. If used concurrently, enhanced monitoring of liver enzymes and complete blood count is critical [1].

Contraindications & Disease Interactions

This compound is contraindicated or requires extreme caution in specific patient populations due to its safety profile.

Category Condition / Patient Population Rationale & Associated Risks
Contraindication Hypersensitivity [1] [7] Known allergy to this compound or any component of the formulation. Can precipitate severe reactions like Stevens-Johnson Syndrome or toxic epidermal necrolysis [3].
Major Contraindication / Warning Pediatric Patients (except in specific cases) [3] [4] [8] High risk of severe, sometimes fatal, liver failure. PTU is not recommended unless the patient is intolerant to methimazole and surgery/radioactive iodine is not appropriate [8] [7].
Major Precaution Preexisting Liver Disease or Significant Hepatic Impairment [5] [8] PTU has a black box warning for severe hepatotoxicity, including fulminant hepatitis, liver failure, and death. It can worsen pre-existing conditions [3] [8].
Major Precaution Preexisting Blood Dyscrasias (e.g., agranulocytosis, leukopenia, aplastic anemia) [5] [8] PTU can cause agranulocytosis (0.2-0.5% of patients), aplastic anemia, and thrombocytopenia. Use with extreme caution in patients with pre-existing bone marrow suppression [3] [5].
Special Population Pregnancy (First Trimester vs. Later) [3] [2] First Trimester: PTU is preferred over methimazole due to risks of fetal anomalies with methimazole. Second/Third Trimester: Consider switching to methimazole due to PTU's risk of maternal hepatotoxicity [3] [2].

The decision to use this compound and manage its risks involves evaluating multiple patient-specific factors, as illustrated below.

G cluster_contra Contraindications & Major Precautions cluster_special Special Population Considerations start Patient Candidate for PTU warn BLACK BOX WARNING: Severe Liver Injury start->warn contra1 Hypersensitivity to PTU warn->contra1 Absolute Contraindication contra2 Pediatric Patients warn->contra2 Major Precaution contra3 Preexisting Liver Disease warn->contra3 Major Precaution contra4 Preexisting Blood Dyscrasias warn->contra4 Major Precaution special1 Pregnancy: 1st Trimester: PTU preferred 2nd/3rd Trimester: Weigh risk vs Methimazole warn->special1 Evaluate special2 Breastfeeding: Compatible with caution warn->special2 Evaluate avoid AVOID PTU Use Alternative Therapy contra1->avoid If present contra2->avoid If present contra3->avoid If present contra4->avoid If present action Risk-Benefit Assessment & Enhanced Monitoring special1->action If no contraindications special2->action If no contraindications monitor Proceed with PTU with Rigorous Monitoring action->monitor

Figure 1: Clinical decision pathway for this compound use, highlighting key contraindications and risk factors.

Key Experimental & Clinical Monitoring Protocols

For researchers and clinicians, rigorous monitoring is essential to manage the risks associated with PTU.

Protocol for Monitoring Hepatotoxicity
  • Objective: Early detection of drug-induced liver injury (DILI).
  • Methodology:
    • Baseline: Obtain serum ALT, AST, ALP, and total bilirubin before treatment initiation [3] [1].
    • Ongoing Monitoring: Patient education is paramount, as biochemical monitoring may not predict rapid-onset injury. Instruct patients to immediately report symptoms of anorexia, nausea, vomiting, fatigue, pruritus, jaundice, dark urine, or right upper quadrant pain [3] [8].
    • Action Threshold: Discontinue PTU immediately if clinical symptoms appear or if asymptomatic transaminase elevations exceed 3 times the upper limit of normal (ULN) [1].
Protocol for Monitoring Myelosuppression
  • Objective: Early detection of agranulocytosis and other blood dyscrasias.
  • Methodology:
    • Baseline: Obtain a complete blood count (CBC) with differential [5].
    • Ongoing Monitoring & Patient Education: Instruct patients to report immediately any fever, sore throat, oral ulcers, or other signs of infection. This is critical, especially during the first 3 months of therapy when risk is highest [3] [1].
    • Action Threshold: If a patient presents with fever or sore throat, obtain an immediate CBC with differential. Discontinue PTU if agranulocytosis (severe neutropenia) is confirmed [3].
Protocol for Monitoring ANCA-Associated Vasculitis
  • Objective: Identify the onset of an immune-mediated vasculitic syndrome.
  • Methodology:
    • Clinical Monitoring: Monitor for new-onset symptoms like fever, weight loss, arthralgia, myalgia, skin lesions (purpura), hematuria, or cough/hemoptysis [3] [2].
    • Laboratory Confirmation: If vasculitis is suspected, test for Antineutrophil Cytoplasmic Antibodies (ANCA), specifically anti-myeloperoxidase (MPO) and anti-proteinase-3 (PR3) [3].
    • Action Threshold: Discontinue PTU upon suspicion. Confirmatory lab tests and initiation of immunosuppressive therapy (e.g., corticosteroids) may be required [3] [2].

Conclusion for Drug Development

The clinical profile of this compound underscores several critical considerations for drug development. Its mechanism of action, while effective, is accompanied by a significant risk of idiosyncratic reactions, particularly hepatotoxicity and agranulocytosis, which are difficult to predict with routine monitoring. This highlights the need for robust risk mitigation strategies, including comprehensive patient surveillance programs and clear, actionable patient education. Furthermore, PTU's role as a second-line agent, primarily reserved for specific populations like first-trimester pregnant women, illustrates the importance of developing safer antithyroid agents with improved risk-benefit ratios.

References

Propylthiouracil (PTU) Teratogenic Effects: Mechanisms, Evidence, and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Teratogenic Risk Classification

Propylthiouracil (PTU) has been a mainstay in the management of hyperthyroidism during pregnancy, particularly in the first trimester, where it has traditionally been preferred over methimazole (MMI) due to perceived lower teratogenic risk. PTU functions as a thiocarbamide derivative that inhibits thyroid hormone synthesis by competitively inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). Additionally, PTU inhibits the peripheral conversion of T4 to the more biologically active T3, providing an additional mechanism for controlling hyperthyroidism [1]. Despite its therapeutic benefits, PTU carries significant teratogenic concerns that have resulted in its classification as FDA Pregnancy Category D, indicating positive evidence of human fetal risk based on adverse reaction data from investigational or marketing experience or studies in humans [2].

The regulatory landscape for pregnancy risk categorization has evolved significantly, with the FDA eliminating the simple A-X categorization system in favor of more detailed labeling requirements under the Pregnancy and Lactation Labeling Rule (PLLR). However, the historical Category D designation remains informative, indicating that while there are known risks to the fetus, potential benefits might still warrant use in pregnant women despite these risks [2] [3]. This classification is particularly relevant given that untreated or inadequately treated Graves' disease during pregnancy carries its own substantial risks, including maternal heart failure, spontaneous abortion, preterm birth, stillbirth, and fetal or neonatal hyperthyroidism, creating a complex risk-benefit calculation for clinicians [2].

Human Epidemiological Evidence

Birth Defect Incidence and Patterns

Human epidemiological studies have revealed a complex profile of PTU's teratogenic potential. A landmark Danish nationwide cohort study that followed 817,093 children born between 1996-2008 identified a significantly increased risk of specific birth defects associated with first-trimester PTU exposure. The analysis found that children exposed to PTU in early pregnancy had an adjusted hazard ratio of 4.92 (95% CI 2.04-11.86) for birth defects in the face and neck region, and 2.73 (95% CI 1.22-6.07) for defects in the urinary system compared to non-exposed children [4]. These findings indicate that while the absolute risk remains low, the relative risk is substantially elevated for specific malformation patterns.

The spectrum of anomalies observed in association with PTU exposure differs from the well-characterized "methimazole embryopathy." PTU-associated defects typically include preauricular sinuses/fistulas/cysts, branchial sinus/fistula/cysts, single cyst of kidney, and hydronephrosis [4]. Importantly, the severity of these defects appears to be less profound than those associated with MMI/CMZ exposure, though the clinical impact remains significant. Of the 14 cases identified in the Danish registry, surgical treatment was required in 6 of the cases with face and neck defects and 3 of the cases with urinary system defects, indicating that these were not merely cosmetic or minor anomalies [4].

Table 1: Human Birth Defect Risks Associated with First-Trimester PTU Exposure

Defect Category Specific Anomalies Adjusted Hazard Ratio 95% Confidence Interval Surgical Intervention Rate
Face and Neck Preauricular sinus/fistula/cyst, Branchial sinus/fistula/cyst 4.92 2.04-11.86 6/7 cases (85.7%)
Urinary System Single cyst of kidney, Hydronephrosis 2.73 1.22-6.07 3/7 cases (42.9%)
Overall Malformations Various 1.4 1.05-1.87 Not reported
Comparative Risk with Other Antithyroid Drugs

The teratogenic risk profile of PTU must be understood in relation to alternative antithyroid medications, particularly methimazole (MMI) and carbimazole (CMZ). A 2017 meta-analysis that included 12 studies found that pregnant women treated with MMI had a higher overall risk of congenital anomalies than those treated with PTU (OR 0.80, 95%CI 0.69-0.92, P = 0.002) [5]. This comprehensive analysis demonstrated that while both medications carry teratogenic risk, the risk differential favors PTU, particularly when considering the nature of the associated defects.

A more recent 2023 meta-analysis confirmed these findings, indicating that PTU appears to be a safer alternative to MMI for treating hyperthyroidism in pregnant women with respect to congenital malformation risk [6]. This analysis of 13 studies found no statistically significant differences in hepatotoxicity (OR 1.54, 95%CI 0.77-3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72-1.11, P = 0.310) between PTU and MMI exposure, suggesting that the teratogenicity profile may be the primary differentiating factor in drug selection [6]. However, the practice of switching between MMI and PTU during pregnancy did not reduce the risk of birth defects compared to PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [6].

Table 2: Comparative Teratogenic Risk: PTU vs. MMI/CMZ

Parameter PTU MMI/CMZ Statistical Significance
Overall Congenital Anomalies Lower risk Higher risk OR 0.80, 95%CI 0.69-0.92, P=0.002 [5]
Characteristic Defects Face/neck, Urinary system Choanal atresia, Aplasia cutis, Esophageal atresia Distinct patterns [4]
Defect Severity Generally less severe, often surgically correctable Often more severe Clinical observation [4]
Hepatotoxicity Risk Present Lower No significant difference in pregnancy [6]

Experimental Teratology

Animal Model Evidence

Animal studies have been instrumental in elucidating the direct teratogenic effects of PTU independent of the underlying maternal thyroid disease. A landmark 2012 study by Benavides et al. systematically examined the teratogenic effects of PTU and MMI during embryogenesis in mice, providing crucial experimental evidence of PTU's potential to cause structural abnormalities [7] [8] [9]. The researchers employed a dose-range finding approach with PTU doses from 1-100 mg/kg and MMI doses from 1-20 mg/kg, administered to pregnant mice during critical periods of embryogenesis (E7.5-E9.5 or E3.5-E7.5) [7] [9].

The investigation revealed that PTU exposure during specific embryonic stages resulted in significant neural tube defects and cardiac abnormalities. Cranial neural tube defects were significantly more common among PTU-exposed embryos than those exposed to MMI or vehicle controls. Additionally, blood in the pericardial sac, indicative of abnormal cardiac function and/or vasculature, was observed more frequently in PTU-treated embryos [7] [9]. These findings demonstrate that PTU can directly disrupt fundamental developmental processes when administered during critical periods of organogenesis.

Experimental Methodology and Workflow

The experimental protocol employed in the Benavides et al. study provides a robust methodology for investigating antithyroid drug teratogenicity. The research team utilized C57BL/6 mice, with the day of vaginal plug observation designated as embryonic day (E) 0.5. Drugs were administered orally via gavage in 0.5 ml of water, with control animals receiving vehicle (distilled water) only [7] [9]. This administration route ensures precise dosing and systemic distribution.

Embryo analysis was performed at two critical developmental timepoints: E10.5 and E18.5. At E10.5, embryos were examined for gross malformations, photographed for crown rump length measurements, and assessed for viability based on heart activity. Advanced imaging techniques including microCT scanning and histopathological analysis with Masson's Trichrome staining were employed to delineate structural abnormalities [7] [9]. For gene expression analysis, total RNA was extracted from whole embryos, purified using the RNeasy Kit, and subjected to microarray analysis using Illumina Sentrix BeadChip arrays to identify differentially expressed genes and disrupted genetic pathways [7] [9].

G cluster_1 Experimental Phase cluster_2 Analysis Phase A Animal Model Setup B Drug Administration A->B C57BL/6 mice E0.5 timing C Embryo Collection B->C PTU/MMI doses E7.5-E9.5 D Morphological Analysis C->D E10.5 & E18.5 E Molecular Analysis C->E RNA extraction F Data Integration D->F Malformation data E->F Gene expression

Experimental Workflow for PTU Teratogenicity Assessment

Key Findings from Animal Studies

The mouse model experiments yielded several critical findings regarding PTU's teratogenic potential. Researchers observed a dose-dependent effect on embryonic development, with higher PTU doses associated with more pronounced abnormalities. Notably, at E18.5, no gross malformations were evident in either ATD group, but the number of viable PTU embryos per dam was significantly lower than at E10.5, suggesting selective loss of malformed embryos through spontaneous abortion [7] [9]. This finding has important implications for understanding the natural history of PTU-associated birth defects and may explain discrepancies in reported malformation rates across studies.

Gene expression analysis following PTU treatment identified 134 differentially expressed genes compared to controls. Pathway analysis revealed that the most significantly disrupted genetic pathways were those associated with cytoskeleton remodeling and keratin filament organization [7] [9]. These molecular pathways are critically involved in fundamental developmental processes including neural tube closure and cardiac chamber formation, providing plausible mechanisms for the observed structural abnormalities. The specificity of these pathway disruptions suggests that PTU's teratogenic effects may extend beyond its known anti-thyroid actions to include direct interference with morphogenetic processes.

Proposed Molecular Mechanisms

Signaling Pathway Disruption

The teratogenic mechanisms of PTU appear to involve disruption of multiple signaling pathways essential for normal embryogenesis. Based on gene expression profiling of PTU-exposed embryos, researchers have identified several key pathways that are significantly dysregulated. The most prominently affected pathways include those governing cytoskeletal remodeling, particularly those involving keratin filaments and actin cytoskeleton regulation [7] [9]. These structural components are essential for critical morphogenetic processes including neural tube closure, cardiac looping, and branchial arch development – all structures affected in PTU-exposed embryos.

Additionally, PTU exposure appears to disrupt reactive oxygen species (ROS) homeostasis during development. The drug or its metabolites may interfere with mitochondrial function in developing tissues, leading to oxidative stress that triggers aberrant apoptosis in sensitive embryonic structures [1]. This mechanism is particularly relevant to neural tube development, where precise regulation of programmed cell death is essential for proper closure. The involvement of ROS pathways also provides a potential explanation for the variable expressivity of PTU-associated defects, as embryonic antioxidant capacity may be influenced by genetic and epigenetic factors.

G cluster_1 Molecular Initiating Events cluster_2 Cellular Pathway Disruption cluster_3 Structural Manifestations A PTU Exposure B Cytoskeleton Remodeling Disruption A->B Direct effect C ROS Homeostasis Impairment A->C Mitochondrial interference D Altered Gene Expression (134 genes) A->D Transcriptional regulation E Neural Tube Defects B->E Impaired closure G Craniofacial Malformations B->G Branchial arch development C->E Oxidative stress F Cardiac Abnormalities C->F Aberrant apoptosis D->E Pathway disruption D->F Signaling alteration D->G Morphogen dysregulation

Proposed Molecular Mechanisms of PTU Teratogenicity

Relative Contribution of Maternal Thyroid Status

A fundamental question in PTU teratogenesis is the relative contribution of the drug's direct effects versus those mediated through alteration of maternal and fetal thyroid status. PTU crosses the placenta and can induce fetal goiter and hypothyroidism by inhibiting fetal thyroid hormone synthesis [2] [1]. The developing brain is particularly vulnerable to thyroid hormone disruption, raising the possibility that some neurodevelopmental effects attributed to PTU may be mediated through this endocrine mechanism.

However, evidence from animal models suggests that direct teratogenic effects independent of thyroid function alteration play a significant role. The mouse study by Benavides et al. demonstrated neural tube and cardiac defects occurring at developmental stages before the fetal thyroid becomes functional, indicating that PTU can directly disrupt morphogenetic processes [7] [9]. Furthermore, the specific pattern of gene expression changes observed in PTU-exposed embryos, particularly in cytoskeletal pathways, suggests mechanisms distinct from thyroid hormone disruption. This dual pathway of teratogenesis – combining direct morphological effects with endocrine disruption – complicates risk assessment and management.

Clinical Implications and Risk Management

Pregnancy Management Recommendations

Clinical management of hyperthyroidism during pregnancy requires careful balancing of maternal and fetal risks. Current guidelines suggest that PTU may be preferred during the first trimester of pregnancy due to its potentially lower risk of severe malformations compared to MMI/CMZ [2] [10]. However, due to concerns about maternal hepatotoxicity with PTU, some experts recommend considering a switch to MMI after the first trimester, although evidence supporting this practice is limited [2] [6]. The American Thyroid Association and other professional organizations emphasize that the lowest effective dose of any antithyroid drug should be used, and close clinical monitoring is essential throughout pregnancy [10].

Fetal monitoring for women exposed to PTU during pregnancy should include detailed anatomical surveys during second-trimester ultrasound, with particular attention to structures known to be at increased risk. For urinary system defects, postnatal follow-up may include renal ultrasound to identify anomalies such as single kidney cysts or hydronephrosis that might not be apparent at birth [4]. For face and neck defects, careful physical examination for preauricular pits or sinuses is recommended, with appropriate referral to specialists when abnormalities are detected. The majority of children with PTU-associated birth defects in the Danish registry required surgical intervention, highlighting the importance of early detection and management [4].

Individualized Risk-Benefit Assessment

The decision to use PTU during pregnancy must be individualized based on the mother's clinical status, treatment history, and potential alternatives. For women with severe hyperthyroidism or those who cannot tolerate MMI, PTU may represent the best available option despite its teratogenic risk profile. Critically, the risks of antithyroid drug therapy must be weighed against the substantial dangers of untreated hyperthyroidism during pregnancy, which include maternal thyroid storm, congestive heart failure, preeclampsia, and fetal complications such as growth restriction and tachycardia [2] [10].

For drug development professionals and researchers, these findings highlight the importance of continued investigation into safer alternatives for managing hyperthyroidism during pregnancy. The elucidation of specific molecular pathways disrupted by PTU may identify potential protective approaches or novel therapeutic targets. Furthermore, improved understanding of individual susceptibility factors through pharmacogenomic research could eventually enable personalized risk assessment for women requiring antithyroid therapy during pregnancy.

Conclusion

This compound presents a complex teratogenic profile characterized by specific structural anomalies affecting the face, neck, and urinary systems. While its overall teratogenic risk appears lower than that of methimazole, the FDA Pregnancy Category D designation reflects substantial evidence of human fetal risk. The mechanisms underlying PTU teratogenesis likely involve both direct disruption of developmental processes – particularly cytoskeletal remodeling and gene expression patterns – and indirect effects mediated through alteration of thyroid function.

References

Comprehensive Technical Analysis of Propylthiouracil: Placental Transfer and Fetal Thyroid Effects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Propylthiouracil (PTU) is a first-line antithyroid drug (ATD) used to manage hyperthyroidism, particularly during pregnancy. As a thiourea derivative, PTU exerts its therapeutic effects primarily by inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues and the coupling of iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). This action effectively reduces the synthesis of thyroid hormones in the maternal thyroid gland. Additionally, PTU possesses the unique property of inhibiting the peripheral conversion of T4 to the more biologically active T3 through its action on type 1 deiodinase, providing an additional mechanism for controlling thyrotoxic symptoms. The drug's pharmacokinetic profile, including its relatively short half-life and placental transfer characteristics, makes it a subject of significant importance in understanding fetal exposure and potential developmental effects.

The use of PTU during pregnancy requires careful consideration of the delicate balance between controlling maternal hyperthyroidism and minimizing potential adverse effects on the fetal thyroid axis. The placental transfer of PTU and its subsequent effects on fetal thyroid function represent a critical area of investigation for researchers and clinicians alike. This technical review synthesizes current evidence from in vivo, in vitro, and clinical studies to provide a comprehensive analysis of PTU's transplacental passage, its enzymatic interactions within the placental tissue, and the resulting impacts on fetal thyroid homeostasis and development, with the aim of informing both clinical practice and future drug development efforts.

Placental Transfer Characteristics

The transfer of medications across the human placenta is a critical determinant of fetal exposure and potential effects. Research indicates that PTU crosses the placental barrier but does so in a more limited capacity compared to other antithyroid medications like methimazole (MMI).

Quantitative Transfer Data

Table 1: Comparative Placental Transfer of Antithyroid Drugs

Drug Species Model Fetal: Maternal Serum Ratio Experimental Method Key Finding
This compound (PTU) Human (Therapeutic abortion) < 1.0 (Persistently less than unity) Oral dose of 35S-PTU before procedure [1] Lower placental permeability compared to MMI
This compound (PTU) Rat (Late pregnancy) < 1.0 (Persistently less than unity) IV administration of 35S-PTU [1] Equilibrium not reached; fetal concentrations lower than maternal
Methimazole (MMI) Human & Rat ~1.0 (Rapid equilibrium) 35S-MMI administration [1] Placenta highly permeable; fetal and maternal serum concentrations equalize

The data consistently demonstrate a distinct difference in the placental handling of PTU versus MMI. While MMI and its prodrug carbimazole achieve rapid equilibrium between maternal and fetal circulations, PTU exhibits a persistent fetal-to-maternal serum ratio of less than one in both human and rat models [1]. This suggests the placenta presents a more significant barrier to PTU transfer, potentially resulting in lower fetal exposure for equivalent maternal doses. Despite this relative limitation, studies confirm that radioactivity from 35S-labelled PTU does localize in the human fetal thyroid, indicating that sufficient quantities of the drug cross the placenta to exert a pharmacological effect on the fetal thyroid gland [1].

Effects on Placental Thyroid Hormone Metabolism

Beyond its direct effect on the fetal thyroid, PTU interacts with enzymatic systems within the placenta itself that are crucial for fetal thyroid hormone homeostasis. The human placenta expresses an inner ring deiodinase activity (referred to in one study as PT4ase) that actively deiodinates T4 and T3 [2].

Enzymatic Kinetics and Subcellular Localization

The specific activity of this inner ring deiodinase is highest in the microsomal fraction of human placental homogenates (1.30 ng rT3 produced/min/mg protein), with significantly lower activity in mitochondrial, lysosomal, nuclear, and cytosolic fractions [2]. The enzyme demonstrates a high affinity for its substrates, with an apparent Michaelis-Menten constant (Km) for T4 of 1.2 x 10⁻⁷ M in human placental microsomes [2]. This enzymatic activity is theorized to act as a protective biochemical barrier, decreasing the transfer of active thyroid hormones (T4 and T3) from mother to fetus and playing a role in hormone disposal in the fetal compartment.

Inhibitor Profiles and DTT Dependence

The placental inner ring deiodinase is susceptible to inhibition by various compounds. Iopanoic acid, iodoacetic acid, diamide, and propranolol all produce dose-dependent inhibition of the enzyme in the presence of 10 mM dithiothreitol (DTT) [2]. A critical and distinctive characteristic of PTU's interaction with this enzyme is its dependence on the concentration of DTT, a reducing agent. At a high DTT concentration (10 mM), PTU shows no inhibitory effect. However, when the DTT concentration is lowered to 0.25 mM, PTU inhibits up to 71% of the enzymatic activity [2]. This suggests that the redox environment significantly modulates PTU's effect on placental hormone metabolism, a factor that may be relevant in vivo.

G M Maternal T4/T3 P Placental Barrier M->P F Fetal T4/T3 P->F E Placental Inner Ring Deiodinase (PT4ase) E->P I1 PTU Inhibition (Low DTT) I1->E I2 T3, Iopanoic Acid, Propranolol Inhibition I2->E

Diagram 1: PTU's interaction with placental thyroid hormone metabolism. The placental inner ring deiodinase (PT4ase) metabolizes maternal thyroid hormones, potentially reducing transfer to the fetus. PTU inhibits this enzyme, but only in low redox potential (low DTT) conditions, while other inhibitors like T3 and iopanoic acid work regardless.

Fetal Thyroid Effects and Teratogenicity

The primary intended effect of PTU on the fetal thyroid is the suppression of hormone overproduction in cases of maternal Graves' disease. However, overtreatment or individual susceptibility can lead to direct adverse effects on the fetus.

Drug-Induced Fetal Goitrous Hypothyroidism

Maternal overtreatment with PTU can induce fetal goitrous hypothyroidism [3]. This condition poses significant risks to pregnancy outcome and fetal development. Iatrogenic fetal hypothyroidism can impair neurological development and growth. Furthermore, a fetal goiter can cause tracheal compression, leading to polyhydramnios (due to reduced fetal swallowing), premature labor, dystocia (from hyperextension of the fetal neck), and airway obstruction at birth [3]. Prevention hinges on careful maternal dosing and monitoring of maternal free T4 levels, which are considered the most consistent indicator of both maternal and fetal thyroid status [3].

Teratogenic Potential: Evidence from Animal Models

While human cohort studies often suggest a favorable teratogenic profile for PTU compared to MMI, controlled animal studies reveal a more complex picture. A study in murine embryos exposed to PTU during critical periods of embryogenesis (E7.5 to E9.5) demonstrated a dose-dependent increase in specific malformations [4].

Table 2: Teratogenic Effects of PTU in Murine Embryo Model

Exposure Period Gross Malformations Observed at E10.5 Genetic Pathway Disruptions Outcome at E18.5
E7.5 to E9.5 Cranial neural tube defects (significantly more common than MMI or vehicle). Blood in pericardial sac (indicative of cardiac/vasculature abnormality) [4]. 134 differentially expressed genes. Disruption of pathways for cytoskeleton remodeling and keratin filaments [4]. No gross malformations in viable embryos, but a significant reduction in the number of viable embryos per dam, suggesting loss of malformed fetuses [4].
E3.5 to E7.5 Not reported Not reported Not reported

This animal evidence indicates that PTU exposure can induce structural teratogenic effects, distinct from the MMI embryopathy phenotype, and is associated with increased fetal loss [4]. The authors conclude that PTU has teratogenic potential in their model system.

Comparative Safety Profile in Clinical Practice

The translation of molecular and animal findings to human clinical outcomes is critical for risk-benefit assessment. Recent large meta-analyses have synthesized the available human data to compare the safety of PTU and MMI in pregnancy.

Congenital Anomalation Risk

The most comprehensive meta-analysis from 2023, which included 13 studies and over 20,000 infants, directly compared the risk of congenital anomalies between PTU and MMI [5] [6]. The analysis found that pregnant women treated with MMI had a significantly higher risk of congenital anomalies in their offspring compared to those treated with PTU (OR 0.80, 95%CI 0.69–0.92, P = 0.002) [5]. Furthermore, the practice of switching from MMI to PTU during pregnancy did not reduce the risk of birth defects compared to using PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [5]. Another 2023 meta-analysis confirmed these findings, showing that PTU was not associated with an increased risk of congenital anomalies compared to non-exposed groups (OR 1.18, 95%CI 0.97–1.42), whereas MMI was associated with a significantly increased risk (OR 1.76, 95%CI 1.47–2.10) [7].

Other Adverse Pregnancy Outcomes

The 2023 meta-analysis also evaluated other critical safety endpoints, finding no statistically significant differences in the risk of hepatotoxicity (OR 1.54, 95%CI 0.77–3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72–1.11, P = 0.310) between PTU and MMI exposure groups [5]. A separate 2022 meta-analysis focusing on PTU's efficacy and safety also found no significant association between PTU use and neonatal hypothyroidism (OR = 0.55, 95%CI: 0.06-4.92) [8]. These pooled results reinforce PTU's position as a safer alternative for treating hyperthyroidism in pregnant women, particularly concerning fetal structural development.

G A Maternal PTU Administration B Placental Transfer (Fetal:Maternal Ratio < 1) A->B C1 Direct Fetal Thyroid Suppression B->C1 C2 Inhibition of Placental Deiodinase (Low DTT Environment) B->C2 C3 Teratogenic Effects (Murine Model: Neural Tube/Heart Defects) B->C3 D1 Prevention of Fetal Hyperthyroidism (Therapeutic Goal) C1->D1 D3 Fetal Goitrous Hypothyroidism (From Overtreatment) C1->D3 D2 Potential Alteration of Placental Thyroid Hormone Transfer C2->D2 D4 Clinical Safety Profile: ↓ Congenital Anomalies vs. MMI No ↑ Miscarriage/Hepatotoxicity C3->D4

Diagram 2: Integrated pathway of PTU's fetal effects. Following maternal administration and limited placental transfer, PTU acts through multiple pathways on the fetus, leading to a combination of therapeutic benefits and potential risks, culminating in a clinical safety profile that favors its use over methimazole in pregnancy.

Conclusion and Research Implications

The body of evidence demonstrates that PTU does cross the human placenta, albeit with a lower transfer ratio compared to methimazole. Its action is not limited to the fetal thyroid gland; it also interacts with the placental inner ring deiodinase in a redox-dependent manner, potentially influencing the maternal-fetal thyroid hormone axis. While animal models reveal a potential for teratogenicity at high doses, human observational data consistently show a more favorable profile for PTU compared to MMI concerning the risk of major congenital anomalies.

For researchers and drug development professionals, this analysis highlights several critical areas. The DTT-dependent inhibition of placental deiodinase warrants further investigation to understand its in vivo significance and potential impact on fetal thyroid hormone availability. The disconnect between the teratogenic signals in murine models and the relatively favorable human safety data suggests the need for more sophisticated cross-species models to better predict human risk. Furthermore, the finding that switching between MMI and PTU does not reduce congenital anomaly risk challenges a common clinical practice and indicates that the teratogenic window for these drugs may be earlier than previously thought, or that the underlying maternal hyperthyroidism itself plays a more significant role.

References

Application Notes: HPLC Analysis of Propylthiouracil in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

For researchers quantifying Propylthiouracil (PTU) and its metabolites in biological fluids, the core challenge is achieving selective and sensitive detection amidst complex matrices. The following protocol for a sensitive HPLC-MS/MS method is designed for pharmacokinetic studies and therapeutic drug monitoring [1].

Introduction and Background

This compound (PTU) is a thionamide medication essential for managing Graves' disease and hyperthyroidism [2]. A primary focus in PTU analysis is understanding its metabolic fate, particularly its glucuronidation pathway, which may be linked to its idiosyncratic hepatotoxicity, especially in pediatric populations [1]. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity for quantifying drugs and their metabolites in biological matrices like plasma, serum, and urine [1].

Detailed Experimental Methodology

1. Chemicals and Reagents

  • Analytes: this compound (PTU) and its metabolite, this compound N-β-D glucuronide (PTU-GLU).
  • Internal Standard (IS): Methylthiouracil (MTU) is recommended due to its structural similarity to PTU [1].
  • Solvents: Use HPLC-MS grade methanol, acetonitrile, and water. Formic acid is used as a mobile phase additive.

2. Instrumentation and Chromatographic Conditions The analysis should be performed on a HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1].

  • HPLC Conditions:

    • Column: ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 μm) or equivalent.
    • Mobile Phase: A gradient or isocratic mixture of:
      • Phase A: Water with 0.1% formic acid.
      • Phase B: A mixture of methanol and acetonitrile (2:1, v/v) with 0.1% formic acid.
    • Flow Rate: 0.1 mL/min.
    • Column Temperature: 35 °C.
    • Injection Volume: 1 µL.
    • Run Time: 4 minutes [1].
  • MS/MS Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Ion Transitions and Optimized Parameters are summarized in Table 1 below [1].

3. Preparation of Standard Solutions and Quality Controls

  • Stock Solutions: Prepare separate stock solutions of PTU and PTU-GLU in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Calibration Standards: Serially dilute stock solutions with the mobile phase or matrix to create a calibration curve. A typical range is 0.1 to 50 µM for both PTU and PTU-GLU [1].
  • Quality Control (QC) Samples: Prepare QC samples at low, mid, and high concentrations within the calibration range (e.g., 0.1 µM, 5 µM, 25 µM) to assess accuracy and precision during the run [1].

4. Sample Preparation Procedure (Plasma/Serum) A simple protein precipitation protocol is often sufficient:

  • Aliquot 100 µL of plasma or serum sample.
  • Add a known amount of the internal standard (e.g., MTU) solution.
  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
  • Vortex mix vigorously for 1 minute.
  • Centrifuge at 10,000–14,000 × g for 10 minutes at 4°C.
  • Carefully transfer the clear supernatant to a clean autosampler vial for injection.
Results and Discussion

Method Validation Data The developed HPLC-MS/MS method has been rigorously validated, demonstrating performance suitable for bioanalysis [1].

Table 1: Optimized MS/MS Parameters for MRM Detection [1]

Analyte MRM Transition (m/z) Q1 (V) Q2 (V) Q3 (V) Retention Time (min)
PTU 169.2 > 58.05 12.0 22.0 20.0 1.66
PTU-GLU 345.2 > 169.2 13.0 14.0 17.0 1.50
MTU (IS) 141.00 > 58.00 10.0 22.0 19.0 1.40

Table 2: Summary of Method Validation Parameters [1]

Validation Parameter Result for PTU Result for PTU-GLU
Linearity Range 0.1 - 50 µM 0.1 - 50 µM
Correlation Coefficient (R²) > 0.99 > 0.99
LLOQ 0.1 µM 0.1 µM
Accuracy (% Bias) 85 - 115% 85 - 115%
Precision (% RSD) ≤ 15% ≤ 15%

The following workflow diagrams illustrate the experimental procedure and the metabolic pathway investigated.

G start Start Sample Preparation p1 Aliquot 100 µL Plasma/Serum start->p1 p2 Add Internal Standard (Methylthiouracil) p1->p2 p3 Add 300 µL Ice-cold Acetonitrile p2->p3 p4 Vortex Mix (1 min) p3->p4 p5 Centrifuge (10 min, 4°C) p4->p5 p6 Collect Supernatant p5->p6 p7 HPLC-MS/MS Analysis p6->p7 p8 Data Acquisition & Quantification p7->p8

Diagram 1: Experimental workflow for sample preparation and analysis.

G PTU This compound (PTU) UGT1A9 UGT1A9 Enzyme PTU->UGT1A9 Glucuronidation PTU_GLU PTU-Glucuronide (PTU-GLU) (Inactive Metabolite) UGT1A9->PTU_GLU Elimination Renal Elimination PTU_GLU->Elimination

Diagram 2: Key metabolic pathway of this compound, showing UGT1A9-mediated detoxification.

Application in In Vitro Metabolism Studies

This robust method can be applied to study PTU metabolism using human liver microsomes (HLMs) or recombinant UGT enzymes. Incubations typically contain HLMs, PTU, uridine 5′-diphosphoglucuronic acid (UDPGA), and magnesium chloride in a Tris-HCl buffer. The reaction is initiated by adding UDPGA, quenched with ice-cold acetonitrile, and the supernatant is analyzed to quantify the formation of PTU-GLU. Using this approach, UGT1A9 has been identified as a major isoform responsible for PTU glucuronidation [1]. This is critical for investigating age-dependent metabolism and the mechanistic basis of PTU-induced hepatotoxicity.

Troubleshooting and Best Practices

  • Sensitivity Issues: Ensure the mass spectrometer is properly calibrated and the ion source is clean. Optimizing declustering potential and collision energy for the specific instrument is crucial.
  • Chromatographic Peak Tailing: Use a high-quality UHPLC column with sub-2µm particles. Adjusting the pH and composition of the mobile phase can improve peak shape.
  • Matrix Effects: Always use a stable isotope-labeled internal standard if available. If not, standard addition methods can help account for matrix suppression or enhancement.

References

Application Notes: RP-HPLC Analysis of Propylthiouracil Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Propylthiouracil (PTU) is an antithyroid drug, and quality control of its tablet formulations requires precise and accurate analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a preferred technique for this purpose. The following notes detail a validated method suitable for quantitative analysis and quality control, ensuring dosage accuracy and stability assessment [1].

1. Principle of the Analysis: The method separates PTU from its potential impurities and excipients using a C18 column and a mobile phase of acetonitrile and buffer. Detection is carried out using a UV detector, and the method has been validated as per ICH guidelines to confirm its specificity, linearity, accuracy, and precision [1] [2].

2. Key Advantages:

  • Specificity: Effectively separates PTU from its common impurity (thiourea) and degradation products formed under stress conditions, confirming the stability-indicating nature of the method [1] [2].
  • Efficiency: Offers a short analysis time with a retention time for PTU around 2.75 minutes, making it suitable for high-throughput routine analysis [1].
  • Robustness and Precision: The method exhibits good precision with %RSD within acceptable limits and accuracy with % recovery typically between 98-102% [1].

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1200 or 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector [1].
  • Data Station: OpenLab CDS or Empower software [1].
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [1].
  • Chemicals: HPLC-grade acetonitrile, methanol, and water. Analytical-grade monobasic potassium phosphate, orthophosphoric acid, and sodium hydroxide [1].
  • Standard and Sample: this compound working standard and this compound 50 mg tablets [1].
Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions as per the recent literature.

Parameter Condition 1 [1] Condition 2 [2]
Column C18 (250 x 4.6 mm, 5 µm) C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Buffer (20:80 v/v) Water:Methanol:Acetonitrile (50:35:15 v/v/v) with 0.1% Acetic Acid
Buffer 3.4 g Monobasic Potassium Phosphate in 1L water, pH adjusted to 4.6 ± 0.05 Not Applicable
Flow Rate 1.0 mL/min 0.8 mL/min
Column Temperature Ambient 45 °C
Detection Wavelength 272 nm 241 nm
Injection Volume 10 µL 10 µL
Retention Time (PTU) ~2.75 minutes Method-dependent
Preparation of Solutions
  • Diluent: Methanol and water mixture (1% methanol in water) [1].
  • Mobile Phase: Mix acetonitrile and the prepared buffer in a 20:80 (v/v) ratio. Filter through a 0.45µm membrane filter and degas [1].
  • Standard Solution: Accurately weigh about 50 mg of PTU working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with water [1].
  • Sample Solution: Weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol, sonicate for 5 minutes, add 50 mL of water, and sonicate for another 15 minutes. Cool, dilute to volume with water, and mix. Filter through a 0.45µm PVDF filter, discard the first few mL of the filtrate. Further dilute 5 mL of this solution to 100 mL with water [1].
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
  • Inject the standard solution to ensure system suitability. The %RSD for replicate injections should be ≤ 2.0%.
  • Separately inject the standard and sample solutions.
  • Calculate the % assay of this compound in the tablet using the formula [1]: % Assay = (AT/AS) x (WS/WT) x (100/5) x (100/5) x (AW/L) x P
    • AT & AS: Average peak areas of PTU in sample and standard chromatograms.
    • WS & WT: Weight of standard and sample (mg).
    • AW & L: Average tablet weight and label claim (mg).
    • P: Potency of the working standard (%).

The workflow for the method development and validation is systematic, as shown below.

Start Start Method Development Prep Prepare Solutions Start->Prep ColumnSelect Select C18 Column Prep->ColumnSelect MobilePhase Optimize Mobile Phase (e.g., ACN/Buffer) ColumnSelect->MobilePhase ConditionOpt Optimize Conditions (Flow Rate, Temperature, Wavelength) MobilePhase->ConditionOpt Validate Perform Method Validation ConditionOpt->Validate

Method Validation

The developed method must be validated as per ICH guidelines. The table below outlines the key validation parameters and their acceptance criteria based on the cited studies.

Parameter Protocol Acceptance Criteria
Specificity Inject blank, placebo, standard, and sample. No interference at the retention time of PTU [1]. No interference from blank, placebo, or known impurities [1].
Linearity Prepare standard solutions at 5-6 concentration levels (e.g., 25-75 µg/mL) and inject [1]. Correlation coefficient (R²) > 0.999 [1].
Accuracy (Recovery) Analyze samples spiked with known amounts of PTU at 80%, 100%, and 120% levels [1] [2]. Average % recovery between 98% and 102% [1].
Precision Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Analysis on a different day/by a different analyst [1]. % Relative Standard Deviation (RSD) ≤ 2.0% [1].
Forced Degradation Expose the sample to stress conditions: acid, base, oxidation, thermal, and photolytic. Compare with an unstressed sample [1] [2]. Demonstrate the stability-indicating power of the method. Peak purity of PTU should pass [1].

The validation process follows a logical sequence to ensure the method is fit for its intended purpose.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Degradation Forced Degradation Precision->Degradation Conclusion Method Validated Degradation->Conclusion


References

Application Notes: Stability-Indicating HPLC Method for Propylthiouracil

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Propylthiouracil (PTU) and its related impurities, with a focus on forced degradation studies [1] [2]. The method is precise, accurate, and robust for quality control and stability assessment of PTU in pharmaceutical products.

Analytical Procedure and Conditions

The following table summarizes the standard chromatographic conditions for the analysis of PTU, adaptable for both routine quality control and forced degradation studies.

Table 1: Standard Chromatographic Conditions for PTU Analysis

Parameter Description
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) [1]

| Mobile Phase | Option A: Water: Methanol: Acetonitrile (50:35:15 v/v/v) with 0.1% acetic acid [1] Option B: Phosphate Buffer (pH 4.6): Acetonitrile (80:20 v/v) [2] | | Detection Wavelength | 241 nm [1] or 272 nm [2] | | Column Temperature | 45 °C [1] | | Flow Rate | 1.0 mL/min [2] | | Injection Volume | 10-20 µL |

The experimental workflow for the forced degradation study and method application is outlined below.

Start Start: Prepare PTU Sample FD Subject to Forced Degradation Start->FD Base Base Hydrolysis (5N NaOH, 80°C, 60 min) FD->Base Oxidative Oxidative Stress FD->Oxidative Acid Acid Hydrolysis (5N HCl, 80°C, 60 min) FD->Acid Photo Photo Stress FD->Photo Thermal Thermal Stress FD->Thermal Analyze Analyze by HPLC Base->Analyze Oxidative->Analyze Acid->Analyze Photo->Analyze Thermal->Analyze Data Data Analysis: - % Assay - % Degradation - Degradant Identification Analyze->Data

Detailed Forced Degradation Protocol

Forced degradation studies are critical for validating the stability-indicating nature of the method and identifying degradation pathways [1] [2].

Materials:

  • API or Tablets: this compound active pharmaceutical ingredient (API) or crushed tablets.
  • Reagents: Hydrochloric acid (HCl, 5N), Sodium hydroxide (NaOH, 5N), Hydrogen peroxide (H₂O₂, 3-30%), and suitable solvents (e.g., methanol, water).
  • Equipment: HPLC system with UV/VIS detector, controlled temperature oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of PTU at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., water:methanol mixture).
  • Stress Conditions: Subject separate aliquots of the solution to the following conditions, using a control sample stored under normal conditions for comparison.
    • Acid Hydrolysis: Treat the sample with 5N HCl and heat at 80°C for 60 minutes. Neutralize before analysis [2].
    • Base Hydrolysis: Treat the sample with 5N NaOH and heat at 80°C for 60 minutes. Neutralize before analysis [2].
    • Oxidative Degradation: Treat the sample with 3-30% H₂O₂ and allow to stand at room temperature for a specified duration [1].
    • Photolytic Degradation: Expose the solid drug substance or drug solution to UV light (e.g., as per ICH Q1B guidelines) for a defined period [1].
    • Thermal Degradation: Heat the solid drug substance in an oven at a elevated temperature (e.g., 60-80°C) for a specified time [1].
  • Analysis: Inject the stressed samples and the control into the HPLC system using the conditions specified in Table 1.

Expected Degradation Profile: PTU is found to be susceptible to degradation under basic, oxidative, and photolytic stress, while it is generally resistant to acid hydrolysis and thermal degradation in the solid state [1] [2]. Under base and oxidative stress, multiple degradation products are formed, which can be resolved from the main PTU peak, demonstrating the method's selectivity.

Method Validation Parameters

The developed HPLC method should be validated as per ICH guidelines. The table below summarizes typical acceptance criteria for key validation parameters.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Conditions Acceptance Criteria
Specificity Resolution from nearest degradant peak. Peak purity. No interference from blank, placebo, or degradants. Resolution > 2.0 [2].
Linearity Concentration range: ~30-300 µg/mL for PTU [1]. Correlation coefficient (R²) > 0.99 [1] [2].
Accuracy (% Recovery) Spiked placebo with known amounts of PTU at different levels. Recovery between 98-102% [2].

| Precision | Repeatability: Multiple injections of homogeneous sample. Intermediate Precision: Different days, analysts, or instruments. | Relative Standard Deviation (RSD) ≤ 2% [2]. | | Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature, etc. | System suitability parameters remain within acceptable limits. |

Advanced Application: LC-MS/MS for Metabolite and Degradant Profiling

For a deeper investigation, an HPLC-MS/MS method can be employed to identify the structures of degradation products and metabolites.

Key LC-MS/MS Conditions:

  • Column: ZORBAX Extend-C18 (2.1 x 50 mm, 1.8 µm) [3].
  • Mobile Phase: Gradient of (A) 0.1% formic acid in water and (B) methanol/acetonitrile (2:1 v/v) with 0.1% formic acid [3].
  • MS Detection: Electrospray Ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) transitions: PTU: m/z 169.2 > 58.05 [3].

Application: This technique has been successfully used to identify up to six major degradants from forced degradation studies and to quantify PTU and its N-β-D glucuronide metabolite (PTU-GLU) in metabolic stability assays, with UGT1A9 identified as a key metabolizing enzyme [3].

Key Takeaways for Practitioners

  • Method Selection is Flexible: You can choose between a simple isocratic system with UV detection for routine quality control [1] [2] or a more advanced MS/MS method for structural elucidation [3].
  • Focus Stress Conditions: Forced degradation studies should prioritize base hydrolysis, oxidative, and photolytic conditions, as PTU is most labile under these stresses [1].
  • Monitor Key Impurities: The method should successfully separate and quantify PTU from its process impurity, thiourea, and all major degradation products [1].

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require further clarification on any specific step, please feel free to ask.

References

Comprehensive LC-MS Analysis of Propylthiouracil Degradation Products: Analytical Protocols and Structural Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Forced Degradation Studies

Forced degradation studies represent an essential component of pharmaceutical development, providing critical insights into the intrinsic stability of drug substances under various stress conditions. These studies involve intentional degradation of drug substances and products under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate stability-indicating methods. Regulatory guidelines from the International Conference on Harmonization (ICH) require stress testing to demonstrate the specificity of analytical methods and understand the intrinsic stability of molecules, though the guidelines remain general in their practical implementation [1]. Forced degradation studies serve multiple objectives in drug development: establishing degradation pathways, elucidating the structure of degradation products, determining intrinsic stability, revealing degradation mechanisms (hydrolysis, oxidation, photolysis, thermolysis), developing stability-indicating methods, and generating more stable formulations [1].

The strategic importance of forced degradation studies extends beyond mere regulatory compliance. By subjecting drug substances to controlled stress conditions, pharmaceutical scientists can predict potential stability issues during storage and use, identify vulnerable sites in the molecule, design appropriate formulation strategies, and select proper packaging materials. For propylthiouracil (6-propyl-2-thiouracil), a thionamide-class drug used for treating hyperthyroidism, understanding its degradation behavior is particularly important for ensuring product quality, safety, and efficacy throughout its shelf life [2] [3]. The application of LC-MS techniques in forced degradation studies enables separation, identification, and characterization of even minor degradation products without the need for their isolation, providing comprehensive impurity profiles essential for regulatory submissions.

Degradation Behavior of this compound

This compound demonstrates distinctive degradation patterns when subjected to various stress conditions. According to forced degradation studies, PTU was found to degrade significantly under basic hydrolysis, oxidative stress, and photolytic conditions, while exhibiting relative stability toward acid hydrolysis, neutral hydrolysis, and thermal degradation [2]. This selective vulnerability to specific stress conditions provides valuable information about the chemical structure's susceptible sites and helps in designing protective formulation strategies.

Under aggressive stress conditions, PTU generates six major degradants that have been successfully separated and characterized using LC-MS techniques. The degradation pathway primarily involves modifications to the thiouracil moiety and the propyl side chain, with oxidation and hydrolysis being the predominant mechanisms of degradation. The identification of multiple degradants highlights the importance of comprehensive stability testing for this compound, as even minor degradation products could potentially affect the drug's safety or efficacy profile [2]. The characterization of these degradants provides crucial information for establishing analytical control strategies and setting appropriate specifications for drug product quality.

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Degradation Observed Major Degradants Identified Vulnerability Assessment
Acid Hydrolysis Minimal to none Not significant Resistant
Base Hydrolysis Significant degradation Multiple degradants Highly vulnerable
Oxidative Stress Substantial degradation Multiple oxidated products Highly vulnerable
Photolytic Stress Moderate degradation Photodegradation products Moderately vulnerable
Thermal Stress Minimal to none Not significant Resistant
Neutral Hydrolysis Minimal to none Not significant Resistant

LC-MS Analytical Method for this compound and its Impurities

The development of a robust HPLC method for the simultaneous analysis of this compound and its potential impurities, including thiourea, requires careful optimization of chromatographic parameters. A validated stability-indicating method has been successfully developed using a C18 column (4.6 mm × 150 mm, 5.0 μm particle size) maintained at 45°C with a mobile phase composed of water:methanol:acetonitrile (50:35:15 v/v/v) containing 0.1% acetic acid, with detection at 241 nm [2]. This method demonstrates excellent chromatographic resolution between PTU, its known impurity thiourea, and all major degradation products, confirming its stability-indicating capability.

The method validation reveals excellent analytical performance characteristics. The linear response ranges from 30–300 μg/mL for this compound and 0.3–30 μg/mL for thiourea, with a correlation coefficient greater than 0.99 for both compounds [2]. This wide dynamic range accommodates both the main active ingredient and its impurity at significantly different concentration levels, which is essential for accurate quantification during forced degradation studies where impurity levels are typically much lower than the parent drug concentration. The method's precision and accuracy further confirm its reliability for stability testing applications.

Table 2: Optimized LC Conditions for this compound and Degradant Analysis

Parameter Specification Remarks
Column C18 (4.6 mm × 150 mm, 5.0 μm) Standard reverse-phase column
Mobile Phase Water:methanol:acetonitrile (50:35:15 v/v/v) with 0.1% acetic acid Isocratic elution
Column Temperature 45°C Enhanced efficiency and reproducibility
Detection Wavelength 241 nm UV detection
Flow Rate 1.0 mL/min Standard flow rate
Injection Volume 10-20 μL Typical for pharmaceutical analysis
Analysis Time Not specified in results Method should be optimized for separation of all degradants

For more sophisticated analysis, especially when dealing with complex degradation mixtures or requiring structural elucidation, LC-MS/MS techniques offer superior capabilities. The application of mass spectrometric detection enables the identification and characterization of degradation products based on their mass fragmentation patterns. Through LC-MS studies, the probable structures of six major degradants generated under various stress conditions were successfully identified, allowing researchers to propose the most likely degradation pathway for this compound [2]. This comprehensive impurity profiling is invaluable for understanding the drug's degradation behavior and ensuring product quality throughout its shelf life.

Experimental Protocols

Forced Degradation Stress Studies

The forced degradation protocol for this compound should comprehensively challenge the molecule's stability under conditions that simulate potential manufacturing, storage, and use environments. A systematic approach should be employed, beginning with milder conditions and progressing to more severe stresses if insufficient degradation occurs. Recommended stress conditions include:

  • Acidic and Basic Hydrolysis: Prepare PTU solutions (approximately 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. These solutions should be heated at 40°C and 60°C with sampling at 1, 3, and 5 days to monitor degradation progression [2] [1]. Include control samples without acid or base to distinguish between hydrolytic and thermal effects. Neutralize samples before analysis to protect the chromatographic system.

  • Oxidative Stress: Treat PTU solutions with 3% hydrogen peroxide at 25°C and 60°C, with sampling at 1, 3, and 5 days [1]. For more comprehensive oxidative profiling, consider using radical initiators like azobisisobutyronitrile (AIBN) which generates carbon-centered radicals through thermal decomposition, potentially revealing different degradation pathways compared to peroxide-induced oxidation [4].

  • Photolytic Stress: Expose solid PTU and drug product to light providing both UV (320-400 nm) and visible radiation as per ICH Q1B guidelines. Use light exposures equivalent to 1× and 3× ICH conditions to ensure sufficient stress [1]. Include dark controls with identical packaging to differentiate photolytic effects from thermal contributions.

  • Thermal Degradation: Subject solid PTU to elevated temperatures (60°C and 80°C) under controlled humidity conditions (75% RH) for up to 5 days [2] [1]. This evaluates the drug's susceptibility to dry heat and moisture-induced degradation, which is critical for determining appropriate storage conditions and packaging requirements.

PTU_ForcedDegradationWorkflow Start Start Forced Degradation Study SamplePrep Sample Preparation (1 mg/mL PTU solution) Start->SamplePrep StressConditions Apply Stress Conditions SamplePrep->StressConditions AcidBase Acidic/Basic Hydrolysis 0.1 M HCl/NaOH, 40-60°C StressConditions->AcidBase Oxidation Oxidative Stress 3% H₂O₂ or AIBN, 25-60°C StressConditions->Oxidation Photolysis Photolytic Stress UV-Vis light per ICH Q1B StressConditions->Photolysis Thermal Thermal Stress 60-80°C, 75% RH StressConditions->Thermal Sampling Sample at Intervals (1, 3, 5 days) AcidBase->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis DataInterp Data Interpretation and Structure Elucidation Analysis->DataInterp End Generate Degradation Pathway DataInterp->End

Figure 1: Experimental workflow for this compound forced degradation study

LC-MS Analysis of Degradation Products

The identification and characterization of this compound degradation products require sophisticated LC-MS techniques that provide both separation power and structural information:

  • Sample Preparation: After stress testing, prepare samples for analysis by appropriate dilution with mobile phase or compatible solvent. For quantitative analysis, employ a concentration of 1 mg/mL, which typically allows detection of even minor degradation products [1]. For samples containing high concentrations of acid, base, or oxidizing agents, neutralization or dilution may be necessary to protect the LC-MS instrumentation.

  • LC-MS Analysis Conditions: Utilize a C18 column (4.6 mm × 150 mm, 5.0 μm) maintained at 45°C with a mobile phase of water:methanol:acetonitrile (50:35:15 v/v/v) containing 0.1% acetic acid at a flow rate of 1.0 mL/min with UV detection at 241 nm [2]. For MS detection, optimize electrospray ionization parameters in positive and negative mode to enhance sensitivity for various degradants.

  • Structural Elucidation: Perform MS/MS fragmentation studies on each degradation product to obtain structural information. Compare fragmentation patterns with the parent drug to identify modified regions of the molecule. Use high-resolution mass spectrometry when available to determine elemental compositions of degradants and propose plausible structures [2].

  • Method Validation: Verify that the analytical method is stability-indicating through forced degradation studies, demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Establish the mass balance to ensure all significant degradants are accounted for and properly quantified [1].

Degradation Pathway and Structural Characterization

The comprehensive structural elucidation of degradation products is crucial for understanding this compound's degradation behavior. Through LC-MS studies, six major degradants generated under various stress conditions have been identified, with their probable structures determined from mass spectral data [2]. The degradation pathway of PTU primarily involves modifications to the thiouracil ring system and the propyl side chain, with different stress conditions inducing specific chemical transformations.

Under basic hydrolysis, PTU likely undergoes ring opening or hydrolysis of the thiourea moiety, potentially leading to the formation of compounds with modified heterocyclic structures. Oxidative stress with hydrogen peroxide or radical initiators targets the sulfur atom in the thiouracil ring, potentially forming sulfoxide or sulfone derivatives, or possibly oxidizing the pyrimidine ring itself. The specific transformation pathways depend on the oxidative mechanism, with peroxide-based oxidation generating reactive oxygen species that attack nucleophilic centers, while AIBN-based oxidation produces carbon-centered radicals that may initiate different degradation routes [4]. Photolytic degradation may involve cleavage of vulnerable bonds or rearrangement reactions initiated by photon absorption.

PTU_DegradationPathway PTU This compound (PTU) BaseHydrolysis Base Hydrolysis PTU->BaseHydrolysis Basic Condition OxidativeStress Oxidative Stress PTU->OxidativeStress Oxidizing Agent Photolysis Photolytic Stress PTU->Photolysis Light Exposure Degradant1 Degradant I (Ring-opened Structure) BaseHydrolysis->Degradant1 Degradant4 Degradant IV (Side Chain Modified) BaseHydrolysis->Degradant4 Degradant2 Degradant II (S-Oxidized Product) OxidativeStress->Degradant2 Degradant5 Degradant V (Dimerized Product) OxidativeStress->Degradant5 Degradant3 Degradant III (Hydroxylated Derivative) Photolysis->Degradant3 Degradant6 Degradant VI (Rearranged Structure) Photolysis->Degradant6

Figure 2: Proposed degradation pathway of this compound under various stress conditions

The identification of thiourea as a specific impurity in this compound formulations necessitates careful monitoring and control [2]. The simultaneous estimation of PTU and thiourea using the developed stability-indicating method allows for comprehensive impurity profiling during stability studies. The linear response in the range of 0.3–30 μg/mL for thiourea with a correlation coefficient greater than 0.99 demonstrates the method's suitability for quantifying this specific impurity at appropriate levels [2].

The degradation mechanism of PTU can be understood through the structural characteristics of the molecule. The thiourea moiety represents the most vulnerable site, susceptible to hydrolysis, oxidation, and photochemical transformation. The propyl side chain may also participate in degradation reactions, particularly under radical-initiated oxidation conditions. Understanding these vulnerabilities helps in developing protective formulation strategies and establishing appropriate storage conditions to minimize degradation during the product's shelf life.

Conclusion

The comprehensive forced degradation study of this compound using LC-MS techniques provides invaluable insights into the stability profile of this important antithyroid medication. The development and validation of a stability-indicating HPLC method enables accurate quantification of this compound and its impurity thiourea, while simultaneously separating and characterizing multiple degradation products formed under various stress conditions. The identification of six major degradants through LC-MS studies and the proposal of a degradation pathway represent significant advances in understanding the chemical behavior of this drug substance.

The knowledge gained from these studies has direct practical applications in pharmaceutical development. Formulation scientists can use this information to design more stable dosage forms, select appropriate excipients that don't catalyze degradation, and choose protective packaging materials. The stability-indicating method can be applied to monitor product quality during stability studies, ensuring that degradation products remain within acceptable limits throughout the product's shelf life. Quality control laboratories can implement this method for routine analysis and stability testing of this compound drug products.

From a regulatory perspective, the thorough characterization of degradation products and understanding of degradation pathways support the establishment of meaningful specifications and justification of storage conditions. The demonstrated vulnerability of PTU to basic hydrolysis, oxidative stress, and photolytic degradation highlights the need for protective measures during manufacturing and storage. These findings contribute to the overall quality, safety, and efficacy of this compound pharmaceutical products, ultimately benefiting patient care.

References

propylthiouracil therapeutic drug monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Applicability of TDM for Propylthiouracil

For most patients, routine monitoring of PTU blood levels is not recommended for the following reasons:

  • Clinical Response Over Drug Levels: Dosing is primarily titrated based on the patient's clinical status and the normalization of thyroid function tests (TSH, T4, and T3 levels), not on circulating drug concentrations [1] [2].
  • Unpredictable and Idiosyncratic Toxicity: The most serious adverse effects, such as severe liver injury and agranulocytosis, are idiosyncratic. This means they are not dose-dependent and can occur unpredictably. Therefore, routine blood level monitoring cannot reliably prevent these events [1] [2] [3].
  • Lack of a Defined Therapeutic Range: While one older study suggested a potential target concentration [4], a clearly defined and widely accepted therapeutic range for PTU has not been established in clinical practice.

PTU is reserved for specific cases, such as patients intolerant of methimazole or during the first trimester of pregnancy, due to its significant safety warnings [2] [3].

This compound Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic data for PTU, which is primarily relevant for research and understanding the drug's behavior.

Parameter Value / Description Relevance to TDM
Bioavailability [4] 75% - 95% High oral absorption.
Protein Binding [1] [4] 80% - 85% (primarily lipoproteins and albumin) High binding; the free fraction is pharmacologically active.
Volume of Distribution [4] ~0.4 L/kg (approx. 30 L total) Concentrates in the thyroid gland.
Time to Therapeutic Effect [1] 24 - 36 hours Clinical effect is delayed.
Elimination Half-Life [1] [4] 1 - 2 hours Short half-life supports divided daily dosing.
Time to Peak Serum Concentration Information missing from sources -
Metabolism [1] Primarily in the liver to glucuronide or sulfate metabolites. -
Excretion [1] ~35% excreted as metabolites in urine. No dose adjustment required in renal impairment [1] [3].
Potential Therapeutic Range (Based on preliminary data) > 4 µg/mL (suggested in one preliminary study) [4] Not established or used in routine clinical practice.

Analytical Protocol for PTU Quantification in Research

The following protocol is adapted from a recent study that used PTU as an internal standard, demonstrating a validated method for drug quantification in blood samples [5]. This can serve as a template for researchers developing assays for PTU.

1. Sample Collection and Preparation

  • Sampling Method: Dried Blood Spot (DBS) sampling via finger prick. This method is less invasive and offers better sample stability at room temperature compared to traditional venipuncture [5].
  • Sample Storage: DBS cards should be dried at 25°C, sealed in a plastic holder, labeled, and stored at -20°C until analysis [5].
  • Sample Extraction: Analytes are extracted from the DBS cards using a solvent mixture of ethyl acetate and 2-propanol. The process involves vortexing, sonication, centrifugation, evaporation, and resuspension in the mobile phase [5].

2. Instrumental Analysis via LC-MS/MS

  • Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode [5].
  • Chromatography: Reversed-phase separation with a mobile phase of acetonitrile and ammonium acetate [5].
  • Detection: Multiple Reaction Monitoring (MRM) with the following transitions:
    • For PTU (Internal Standard): m/z 168.97 → 57.88 [5].

3. Method Validation The analytical method should be validated according to standards such as the US FDA guidelines for bioanalytical method validation. Key parameters to assess include [5]:

  • Linearity: Across a defined concentration range (e.g., 0.1 to 60.0 µg/mL).
  • Accuracy and Precision: Back-calculated concentrations for quality control samples should be within ±15% of the nominal value.
  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured (e.g., 0.1 µg/mL, with accuracy within ±20%).

The workflow for this analytical protocol is summarized in the diagram below:

cluster_LCMS LC-MS/MS Details SampleCollection Sample Collection (Dried Blood Spot) SamplePrep Sample Preparation (Solvent Extraction) SampleCollection->SamplePrep LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing & Validation LCMSAnalysis->DataProcessing Ionization Negative Ion Mode Detection MRM Detection m/z 168.97→57.88

Critical Safety and Handling Notes

  • Patient Monitoring: Clinically, patients on PTU require vigilant monitoring for symptoms of adverse effects, not drug levels. This includes watching for signs of liver injury (anorexia, nausea, right upper quadrant pain, jaundice) and agranulocytosis (fever, sore throat) [1] [2].
  • Laboratory Handling: PTU is classified as a hazardous drug. Handling of tablets or preparation of liquid formulations requires appropriate personal protective equipment (PPE) such as gloves. Cutting or crushing tablets increases exposure risk and necessitates additional protection [3].

Key Takeaways for Researchers

  • The management of PTU therapy relies on clinical and biochemical (thyroid function tests) endpoints rather than therapeutic drug monitoring.
  • While a clear therapeutic range is not defined for clinical use, robust analytical methods like LC-MS/MS are available and can be utilized for pharmacokinetic research and other scientific investigations involving this compound.

References

Propylthiouracil in Thyroid Storm Treatment: Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thyroid Storm and Propylthiouracil

Thyroid storm (also known as thyrotoxic crisis) is an acute, life-threatening complication of hyperthyroidism characterized by a sudden exacerbation of multisystem manifestations. It represents the most severe form of thyrotoxicosis and constitutes a medical emergency requiring immediate intervention. Despite advancements in treatment modalities, thyroid storm continues to carry a significant mortality rate estimated at 8-25% [1].

This compound (PTU) is a thiourea antithyroid agent that plays a crucial role in the management of thyroid storm through its unique mechanisms of action. While methimazole is generally preferred for routine hyperthyroidism management, PTU maintains specific indications in thyroid storm protocol due to its distinctive pharmacodynamic properties [2] [3] [4].

Mechanism of Action: Multitargeted Thyroid Hormone Suppression

This compound exerts its therapeutic effects through three primary mechanisms that collectively reduce thyroid hormone activity at multiple levels:

Hormone Synthesis Inhibition

PTU directly inhibits thyroid peroxidase, the enzyme responsible for organification of iodide and coupling of iodotyrosyl residues to form the active thyroid hormones thyroxine (T4) and triiodothyronine (T3). This action occurs within the thyroid gland, preventing new hormone synthesis [2] [5] [4].

Peripheral Hormone Conversion Blockade

A distinctive feature of PTU is its ability to inhibit 5'-deiodinase, the enzyme responsible for peripheral conversion of T4 (less active) to T3 (highly active). This extracurricular action rapidly reduces the biological activity of circulating thyroid hormones, making PTU particularly valuable in thyroid storm where rapid control of thyrotoxicosis is critical [2] [4] [6].

Immunomodulatory Effects

Emerging evidence suggests that PTU may possess immunosuppressive properties that are particularly beneficial in autoimmune hyperthyroidism such as Graves' disease, which accounts for approximately 26% of thyroid storm cases [7] [6].

The following diagram illustrates the multifaceted mechanism of action of this compound:

G PTU This compound (PTU) ThyroidPeroxidase Thyroid Peroxidase Inhibition PTU->ThyroidPeroxidase Deiodinase 5'-Deiodinase Inhibition PTU->Deiodinase Immunomodulation Immunomodulatory Effects PTU->Immunomodulation NewSynthesis Reduces New Thyroid Hormone Synthesis ThyroidPeroxidase->NewSynthesis T4toT3 Blocks Peripheral T4 to T3 Conversion Deiodinase->T4toT3 ImmuneResponse Modulates Autoimmune Response in Graves' Immunomodulation->ImmuneResponse ClinicalEffect Reduced Systemic Thyroid Hormone Activity NewSynthesis->ClinicalEffect T4toT3->ClinicalEffect ImmuneResponse->ClinicalEffect

Quantitative Pharmacological Profile of this compound

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Clinical Significance
Absorption 75% bioavailability [2] Well-absorbed but requires appropriate administration timing
Distribution Vd: 0.4 L/kg; 80-85% protein-bound [2] Concentrates in thyroid gland; limited distribution volume
Time to Onset 24-36 hours for significant therapeutic effect [2] Critical consideration in emergency management
Duration of Action 12-24 hours [2] Supports divided dosing regimen
Half-Life Elimination Approximately 1 hour [2] [5] Short half-life necessitates frequent dosing
Metabolism Hepatic (glucuronidation/sulfation) [2] Significant for patients with hepatic impairment
Elimination 35% renal excretion as metabolites [2] [5] Dose adjustment not required in renal impairment

Table 2: Thyroid Storm Dosing Protocol for this compound

Population Loading Dose Maintenance Dose Frequency Administration Route
Adults 500-1000 mg [1] [2] [3] 250 mg [1] [2] Every 4 hours [1] [2] [3] Oral or nasogastric tube
Pediatrics 15-20 mg/kg/day [3] Divided doses Every 6-8 hours [3] Oral or nasogastric tube
Neonates 5-10 mg/kg/day [3] Divided doses Every 6-8 hours [3] Oral or nasogastric tube

Comprehensive Thyroid Storm Treatment Protocol

Diagnostic Considerations

Thyroid storm diagnosis is primarily clinical, as laboratory confirmation should not delay treatment initiation. The Burch-Wartofsky Point Scale (BWPS) provides a structured diagnostic approach, with scores >45 highly suggestive of thyroid storm and scores of 25-44 indicating impending storm [1] [7]. Key manifestations include:

  • Fever (38.9-39.4°C = 20 points; 39.5-39.9°C = 25 points; ≥40°C = 30 points)
  • Tachycardia (120-129 bpm = 15 points; 130-139 bpm = 20 points; ≥140 bpm = 25 points)
  • CNS manifestations (agitation = 10 points; delirium/psychosis = 20 points; seizure/coma = 30 points)
  • Gastrointestinal-hepatic dysfunction (diarrhea/nausea/vomiting = 10 points; jaundice = 20 points)
  • Cardiovascular compromise (heart failure: pedal edema = 5 points; bibasilar rales = 10 points; pulmonary edema = 15 points) [1] [7]
Integrated Treatment Algorithm

The following diagram illustrates the comprehensive clinical management workflow for thyroid storm:

G Start Suspected Thyroid Storm (Clinical Diagnosis) Supportive Immediate Supportive Care • ICU admission • IV fluids (dextrose) • Cooling blankets • Acetaminophen • Identify/treat precipitant Start->Supportive BetaBlocker Beta-Blocker Administration • Propranolol: 60-80 mg PO/NGT q4-6h • OR Esmolol IV for rapid titration (Caution in heart failure) Supportive->BetaBlocker PTUStep PTU Administration • Load: 500-1000 mg • Maintenance: 250 mg q4h (Wait >1h before iodine) BetaBlocker->PTUStep Iodine Iodine Administration • SSKI: 5 drops q6h • Lugol's solution: 10 drops q8h • Blocks hormone release PTUStep->Iodine Steroids Glucocorticoids • Hydrocortisone: 100 mg IV q8h • Inhibits T4 to T3 conversion Iodine->Steroids Adjuncts Adjunctive Therapies • Cholestyramine (4g q6h) • Plasmapheresis if refractory Steroids->Adjuncts

Combination Therapy Protocol

PTU administration represents one component of a multifaceted therapeutic approach:

  • Supportive care: ICU admission, ventilatory support if needed, dextrose-containing IV fluids, active cooling, and acetaminophen for hyperthermia [1] [3] [7]
  • Adrenergic blockade: Propranolol (60-80 mg every 4-6 hours) to control catecholamine-driven symptoms [1] [3]
  • Thionamide therapy: PTU loading dose (500-1000 mg) followed by maintenance (250 mg every 4 hours) [1] [2] [3]
  • Iodine administration: Initiated at least one hour after PTU to prevent hormone synthesis incorporation (SSKI 5 drops every 6 hours or Lugol's solution 10 drops every 8 hours) [3] [7]
  • Glucocorticoids: Hydrocortisone (100 mg IV every 8 hours) to inhibit peripheral T4-to-T3 conversion and prevent relative adrenal insufficiency [1] [3] [7]
  • Bile acid sequestrants: Cholestyramine (4 g every 6 hours) to disrupt enterohepatic recycling of thyroid hormones [1] [3] [7]
Special Population Considerations
  • Pediatric patients: PTU carries FDA warnings against pediatric use due to hepatotoxicity risk, reserving it only when methimazole is not tolerated and other treatments are inappropriate [2] [3]
  • Pregnancy: PTU is preferred during the first trimester due to methimazole's association with more severe congenital anomalies, with consideration for switching to methimazole in second/third trimesters [2] [3] [7]
  • Hepatic impairment: PTU is relatively contraindicated due to risk of hepatotoxicity [2] [7]

Safety Profile and Risk Mitigation Strategies

Table 3: this compound Adverse Effect Profile and Monitoring Recommendations

Adverse Effect Incidence/Characteristics Monitoring & Management
Hepatotoxicity Boxed warning: severe liver injury, acute liver failure; hepatocellular pattern; median onset ~120 days; dose-dependent [2] [3] [7] Patient education to report symptoms (anorexia, pruritus, RUQ pain, nausea, dark urine); discontinue immediately; monitor LFTs
Agranulocytosis 0.2-0.5%; typically within first 3 months [2] Educate about fever/sore throat; CBC monitoring; discontinue drug
ANCA-Associated Vasculitis Can develop after weeks to years of therapy [2] Monitor for fever, weight loss, myalgia, arthralgia; drug withdrawal; immunosuppressants if severe
Hypothyroidism Iatrogenic effect of overtreatment [2] Regular TSH, FT4 monitoring; dose adjustment
Skin Reactions Rash (3-6%); rare severe reactions (SJS, TEN) [7] Discontinue for severe reactions; symptomatic management for mild cases

Conclusion and Research Implications

This compound remains a valuable therapeutic agent in the management of thyroid storm, primarily due to its dual mechanism of inhibiting both thyroid hormone synthesis and peripheral T4-to-T3 conversion. The successful application of PTU in this critical setting requires:

  • Prompt recognition of thyroid storm using validated diagnostic criteria
  • Systematic combination therapy addressing multiple pathways of thyrotoxicosis
  • Vigilant safety monitoring for hepatotoxicity and other serious adverse effects
  • Appropriate patient selection with special consideration for pediatric and pregnant populations

Future research directions should focus on optimizing dosing strategies, developing predictive biomarkers for adverse effects, and exploring novel therapeutic agents that provide rapid control of thyrotoxicosis with improved safety profiles.

References

Comprehensive Application Notes and Protocols for Propylthiouracil Sample Preparation and Chromatographic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylthiouracil Analysis

This compound (PTU) is a thionamide antithyroid medication primarily used for managing Graves' disease and hyperthyroidism. PTU functions by inhibiting thyroid peroxidase, thereby blocking the incorporation of iodine into tyrosine residues and reducing thyroid hormone production. Additionally, it inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), making it particularly valuable in thyroid storm management. PTU is characterized by rapid absorption with 75% bioavailability and extensive metabolism in the liver, with approximately 35% excreted in urine as metabolites within 24 hours. The therapeutic monitoring of PTU and investigation of its metabolic profile, particularly its association with hepatotoxicity, necessitates robust analytical methods for accurate quantification in various matrices including pharmaceuticals, plasma, urine, and tissues.

Chromatographic analysis of PTU presents specific challenges due to its polar nature, relatively low molecular weight (170.24 g/mol), and the complex matrices in which it must be quantified. Efficient sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure the accuracy and reproducibility of results. These application notes provide comprehensive protocols for sample preparation and chromatographic analysis of PTU across various matrices, addressing the needs of researchers and pharmaceutical scientists involved in drug development, quality control, and metabolic studies.

Sample Preparation Strategies

Sample Preparation Fundamentals

Proper sample preparation is critical for successful chromatographic analysis of PTU, as it directly impacts method sensitivity, accuracy, and instrument longevity. The fundamental objectives of sample preparation include:

  • Removal of interfering matrix components that may co-elute with the analyte or cause ion suppression in MS detection
  • Concentration of target analytes to improve detection limits
  • Compatibility with chromatographic systems by eliminating particulates and adjusting solvent strength
  • Preservation of analyte integrity through appropriate handling and processing conditions

The complexity of sample preparation should be proportional to the complexity of the matrix, with biological samples generally requiring more extensive clean-up than pharmaceutical formulations.

Biological Sample Preparation

Biological matrices such as plasma, serum, and urine present significant challenges due to the presence of proteins, phospholipids, and other endogenous compounds that can interfere with analysis.

  • Protein Removal: For plasma/serum samples, protein precipitation is the most straightforward approach. The typical protocol involves adding 300 μL of acetonitrile with 1% formic acid to 100 μL of plasma, followed by vigorous mixing, precipitation of proteins, and filtration or centrifugation to remove the precipitated protein. While simple and rapid, protein precipitation does not effectively remove phospholipids, which can cause ion suppression in LC-MS/MS and reduce column lifetime [1].

  • Phospholipid Removal (PLR): For more comprehensive clean-up, especially for LC-MS/MS applications, specialized phospholipid removal plates (e.g., Microlute PLR) provide superior results. The protocol follows the same procedure as protein precipitation but incorporates a composite technology that actively captures phospholipids without retaining the analytes of interest. This approach significantly reduces matrix effects and extends column life [1].

  • Liquid-Liquid Extraction (LLE): Traditional LLE can be employed to separate PTU from biological matrices. This technique utilizes the differential solubility of analytes between two immiscible solvents, typically an organic solvent and water. While effective, LLE can be time-consuming and may require large solvent volumes [2].

  • Solid Phase Extraction (SPE): SPE provides excellent clean-up and concentration capabilities for biological samples. The process involves loading the sample onto a cartridge, washing away impurities, and eluting the target analytes with an appropriate solvent. SPE is particularly valuable for concentrating trace levels of PTU and its metabolites [3].

Pharmaceutical Formulation Preparation

Analysis of PTU in pharmaceutical formulations (tablets) involves less complex sample preparation:

  • Tablet Extraction: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol and sonicate for 5 minutes. Add 50 mL of water and sonicate for an additional 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with water. Filter through a 0.45 μm PVDF membrane filter, discarding the first 4 mL of filtrate. Dilute 5 mL of the filtrate to 100 mL with water to obtain a final concentration of approximately 25 μg/mL [4].

  • Placebo Preparation: Prepare a placebo solution using the same procedure to confirm the absence of interference from excipients.

Specialized Sample Preparation Techniques
  • Derivatization: While not commonly required for PTU analysis, derivatization may be employed to enhance detectability or volatility for specific detection systems. The post-column iodine-azide reaction represents a specialized derivatization approach that improves selectivity and sensitivity for PTU detection in complex matrices like urine [5].

  • Dilution: Simple dilution may be sufficient when analyte concentration is high and matrix effects are minimal. A 1:10 dilution with water containing 0.1% formic acid has been used to improve peak shape by reducing the eluent's organic strength [1].

Chromatographic Methods

Overview of Chromatographic Techniques

Various chromatographic methods have been developed for PTU analysis, each with specific advantages and applications. The selection of an appropriate method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

Table 1: Comparison of Chromatographic Methods for this compound Analysis

Method Detection Matrix Linear Range LOD/LOQ Key Advantages
HPLC-UV [4] UV 272 nm Tablets 24.916-74.748 μg/mL - Simple, cost-effective, suitable for quality control
HPLC-UV [5] Post-column iodine-azide 350 nm Urine 0.4-1.0 nmol/mL LOD: 0.3 nmol/mL High selectivity for sulfur-containing compounds
HPLC-MS/MS [6] ESI-negative MRM Microsomal incubations 0.1-50 μM LLOQ: 0.1 μM High sensitivity, simultaneous PTU & metabolite quantification
HPLC-MS/MS [1] ESI-positive MRM Plasma 10-1500 ng/mL - Compatible with high-throughput bioanalysis
HPLC-UV Methods

Reverse-phase HPLC with UV detection represents the most accessible approach for PTU analysis, particularly for pharmaceutical quality control.

  • Method for Tablet Analysis [4]:

    • Column: C18 column (e.g., 250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:buffer (20:80, v/v)
    • Buffer: 3.4 g monobasic potassium phosphate in 1000 mL water, pH adjusted to 4.6 ± 0.05 with phosphoric acid or NaOH
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 272 nm
    • Injection Volume: 10-20 μL
    • Retention Time: Approximately 2.76 minutes
    • Sample Temperature: 10°C
    • Column Temperature: Ambient
  • Method with Post-column Iodine-Azide Reaction [5]:

    • Column: C18 column (e.g., 250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:water (10:90, v/v) with 1 mM sodium azide
    • Flow Rate: 1.0 mL/min
    • Post-column Reagent: Iodine solution (0.1 mM in 1 mM KI)
    • Reagent Flow Rate: 0.3 mL/min
    • Reaction Coil: 1 m, maintained at 40°C
    • Detection: UV at 350 nm (negative peak)
    • Retention Time: Approximately 4.5 minutes

This innovative detection approach leverages the induction of the iodine-azide reaction by sulfur-containing compounds, resulting in high selectivity for PTU through the measurement of unreacted iodine.

HPLC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and specificity for PTU quantification, especially in biological matrices and for metabolic studies.

  • Method for Simultaneous PTU and PTU-Glucuronide Analysis [6]:

    • Column: ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 μm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol:acetonitrile (2:1, v/v) with 0.1% formic acid
    • Gradient: Isocratic at 40:60 (A:B)
    • Flow Rate: 0.1 mL/min
    • Injection Volume: 1 μL
    • Column Temperature: 35°C
    • Run Time: 4 minutes
    • Ionization: ESI-negative mode
    • MRM Transitions:
      • PTU: 169.2 → 58.05
      • PTU-Glucuronide: 345.2 → 169.2
      • Methylthiouracil (IS): 141.0 → 58.00
    • Retention Times: PTU-GLU (1.50 min), IS (1.40 min), PTU (1.66 min)
  • Method for Plasma Analysis [1]:

    • Column: Restek Biphenyl (2.1 × 30 mm, 1.8 μm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Gradient:
      • 0-1.20 min: 90% A
      • 1.21-5.00 min: 100% B
      • 5.01-10.00 min: 90% A
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 2 μL
    • Column Temperature: 45°C
    • Ionization: ESI-positive mode
    • MRM Transition: 235.92 → 163
    • Capillary Voltage: 0.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 550°C

Detailed Experimental Protocols

Protocol 1: RP-HPLC Analysis of PTU in Tablets

This protocol provides a detailed procedure for the quantification of PTU in pharmaceutical tablets using reverse-phase HPLC with UV detection [4].

G A Weigh and powder not less than 20 tablets B Accurately weigh powder equivalent to 50 mg PTU A->B C Transfer to 100 mL volumetric flask B->C D Add 20 mL methanol, sonicate for 5 min C->D E Add 50 mL water, sonicate for 15 min D->E F Cool and dilute to volume with water E->F G Filter through 0.45 μm PVDF membrane F->G H Discard first 4 mL of filtrate G->H I Dilute 5 mL filtrate to 100 mL with water H->I J Analyze by HPLC-UV at 272 nm I->J

Materials and Reagents:

  • This compound working standard (known purity)
  • This compound 50 mg tablets
  • HPLC-grade methanol, acetonitrile, and water
  • Monobasic potassium phosphate (KH₂PO₄)
  • Orthophosphoric acid and sodium hydroxide for pH adjustment
  • 0.45 μm PVDF membrane filters
  • Volumetric flasks (50 mL, 100 mL), pipettes

Mobile Phase Preparation:

  • Dissolve 3.4 g of monobasic potassium phosphate in 500 mL water in a 1000 mL beaker.
  • Sonicate to ensure complete dissolution.
  • Adjust pH to 4.6 ± 0.05 using 0.1 N sodium hydroxide or diluted phosphoric acid.
  • Add 500 mL water and mix thoroughly.
  • Filter through a 0.45 μm membrane filter and degas.
  • Mix acetonitrile and buffer in ratio of 20:80 (v/v).

Standard Preparation:

  • Accurately weigh 50 mg of PTU working standard and transfer to a 50 mL volumetric flask.
  • Add 10 mL methanol and sonicate to dissolve.
  • Dilute to volume with water and mix well.
  • Pipette 5 mL of this solution into a 100 mL volumetric flask.
  • Dilute to volume with water and mix (concentration: 50 μg/mL).

Chromatographic Conditions:

  • Column: C18 column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Acetonitrile:phosphate buffer pH 4.6 (20:80, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 272 nm
  • Injection Volume: 10 μL
  • Column Temperature: Ambient
  • Run Time: 10 minutes

System Suitability:

  • The relative standard deviation (RSD) for replicate injections of standard solution should be NMT 2.0%
  • The tailing factor for PTU peak should be NMT 2.0
  • The theoretical plates should be NLT 2000

Calculation: Calculate the percentage assay using the formula: % Assay = (A_T/A_S) × (W_S/50) × (5/100) × (100/W_T) × (A_W/L) × P × 100

Where:

  • A_T = Average peak area of PTU in sample solution
  • A_S = Average peak area of PTU in standard solution
  • W_S = Weight of working standard in mg
  • W_T = Weight of sample powder in mg
  • A_W = Average weight of tablet in mg
  • L = Label claim in mg
  • P = Percentage purity of working standard
Protocol 2: HPLC-MS/MS Analysis of PTU and Metabolites in Biological Samples

This protocol describes the simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU) in biological samples such as plasma, urine, or microsomal incubations [6].

G A Add 100 μL biological sample to tube B Add 300 μL acetonitrile with 1% formic acid A->B C Vortex mix for 30 seconds B->C D Centrifuge at 10,000 × g for 10 min C->D E Transfer supernatant to PLR plate D->E F Apply positive pressure for elution E->F G Collect eluent in 1.1 mL collection plate F->G H Dilute 1:10 with 0.1% formic acid in water G->H I Analyze by HPLC-MS/MS H->I

Materials and Reagents:

  • PTU standard and PTU-GLU standard
  • Methylthiouracil (internal standard)
  • HPLC-grade methanol, acetonitrile, formic acid
  • Ammonium acetate or formate
  • Control biological matrix (drug-free plasma/urine)
  • Microlute PLR plate or equivalent
  • 1.1 mL collection plate
  • Positive pressure manifold

Stock and Working Solution Preparation:

  • Prepare 1 mM stock solutions of PTU and PTU-GLU in methanol.
  • Prepare serial dilutions in methanol:water (50:50, v/v) to obtain working standards.
  • Prepare internal standard solution (methylthiouracil) at 1 μM in methanol:water (50:50, v/v).

Sample Preparation:

  • Transfer 100 μL of biological sample to a microcentrifuge tube.
  • Add 20 μL of internal standard working solution.
  • Add 300 μL of ice-cold acetonitrile with 1% formic acid.
  • Vortex mix for 30 seconds and centrifuge at 10,000 × g for 10 minutes.
  • Transfer supernatant to Microlute PLR plate wells.
  • Apply positive pressure at approximately 1 drop per second to elute into collection plate.
  • Dilute 1:10 with 0.1% formic acid in water to improve peak shape.

Chromatographic Conditions:

  • Column: ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Methanol:acetonitrile (2:1, v/v) with 0.1% formic acid
  • Gradient: Isocratic at 40:60 (A:B)
  • Flow Rate: 0.1 mL/min
  • Injection Volume: 1 μL
  • Column Temperature: 35°C
  • Run Time: 4 minutes

Mass Spectrometer Conditions:

  • Ionization Mode: ESI-negative
  • MRM Transitions:
    • PTU: 169.2 → 58.05 (Q1: 12.0 V, Q2: 22.0 V, Q3: 20.0 V)
    • PTU-GLU: 345.2 → 169.2 (Q1: 13.0 V, Q2: 14.0 V, Q3: 17.0 V)
    • Methylthiouracil (IS): 141.0 → 58.00 (Q1: 10.0 V, Q2: 22.0 V, Q3: 19.0 V)
  • Source Temperature: 150°C
  • Desolvation Temperature: 350°C

Calibration Curve:

  • Prepare calibration standards in control matrix at concentrations ranging from 0.1 to 50 μM for both PTU and PTU-GLU.
  • Process calibration standards and quality control samples alongside unknown samples.
  • Plot peak area ratio (analyte/IS) versus concentration and perform linear regression with 1/x² weighting.

Analytical Method Validation

Validation Parameters

Analytical methods for PTU quantification should be validated according to regulatory guidelines to ensure reliability, accuracy, and reproducibility.

Table 2: Method Validation Parameters and Typical Acceptance Criteria for PTU Analysis

Parameter Acceptance Criteria HPLC-UV Method [4] HPLC-MS/MS Method [6]
Linearity R² > 0.999 R² > 0.999 R² > 0.99
Range - 24.916-74.748 μg/mL 0.1-50 μM
Precision (% RSD) Intra-day: ≤2%, Inter-day: ≤3% Within acceptable range ≤15%
Accuracy (% Recovery) 98-102% 98-102% 85-115%
Specificity No interference from blank, placebo, or degradation products No interference observed No significant matrix effect
LOD Signal-to-noise ≥3 - 0.1 μM
LOQ Signal-to-noise ≥10 - 0.1 μM
Robustness Method withstands small variations - -
Forced Degradation Studies

Forced degradation studies demonstrate method specificity and stability-indicating capabilities:

  • Acid Degradation: Treat PTU sample with 5N HCl at 80°C for 60 minutes (approximately 2.9% degradation observed) [4]
  • Base Degradation: Treat PTU sample with 5N NaOH at 80°C for 60 minutes
  • Oxidative Degradation: Treat PTU sample with hydrogen peroxide
  • Thermal Degradation: Expose solid PTU to elevated temperatures
  • Photodegradation: Expose PTU solution to UV light

The method should effectively separate PTU from its degradation products, confirming stability-indicating capability.

Applications in Drug Development and Research

Pharmaceutical Quality Control

The HPLC-UV method is ideally suited for routine quality control of PTU in pharmaceutical formulations, including:

  • Assay of active pharmaceutical ingredient (API)
  • Content uniformity testing
  • Dissolution studies
  • Stability testing and shelf-life determination
Bioavailability and Bioequivalence Studies

HPLC-MS/MS methods enable sensitive quantification of PTU in biological fluids for:

  • Pharmacokinetic profiling
  • Bioavailability assessment
  • Bioequivalence studies of generic formulations
  • Dose proportionality investigations
Metabolism and Hepatotoxicity Studies

The simultaneous quantification of PTU and its glucuronide metabolite facilitates:

  • Metabolic pathway elucidation
  • Identification of UGT isoforms responsible for PTU glucuronidation (UGT1A9 identified as major isoform)
  • Investigation of age-dependent metabolism and hepatotoxicity mechanisms
  • Drug-drug interaction studies

Troubleshooting and Technical Notes

  • Poor Peak Shape: If PTU peaks exhibit fronting or tailing, consider diluting the sample with water to reduce organic strength or adjusting mobile phase pH [1]
  • Ion Suppression in MS: Phospholipids remaining in biological samples can cause significant ion suppression; use phospholipid removal plates for improved results [1]
  • Retention Time Shift: Small variations in mobile phase pH can significantly impact retention; prepare fresh buffer regularly and monitor pH carefully
  • Low Recovery: Ensure adequate sonication time during sample preparation and check solvent compatibility with the extraction method
  • Carry-over: Include adequate wash steps in autosampler programming and consider increasing organic solvent in needle wash solution

Safety Considerations

  • PTU Handling: this compound is classified as hazardous (NIOSH 2016 List: Group 2). Use appropriate personal protective equipment including gloves when handling PTU reference standards and samples. Cutting, crushing, or otherwise manipulating tablets will increase exposure and require additional protective equipment [7]
  • Chemical Safety: Follow standard safety precautions when handling organic solvents, acids, and bases used in mobile phases and sample preparation
  • Waste Disposal: Dispose of all chemical waste according to applicable regional and institutional regulations

Conclusion

These application notes provide comprehensive protocols for the sample preparation and chromatographic analysis of this compound across various matrices. The HPLC-UV method offers a robust, cost-effective solution for pharmaceutical quality control, while the HPLC-MS/MS method provides the sensitivity and specificity required for biological sample analysis and metabolic studies. Proper sample preparation is critical for method performance, with phospholipid removal techniques particularly beneficial for LC-MS/MS applications. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity, making them suitable for drug development, quality control, and research applications.

References

Comprehensive Application Notes and Protocols for Propylthiouracil Analytical Method Transfer Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propylthiouracil and Analytical Requirements

This compound (PTU) is a thionamide medication primarily used for managing hyperthyroidism and Graves' disease. As an anti-thyroid drug, PTU works by inhibiting the synthesis of thyroid hormones through blocking iodine oxidation in the thyroid gland and peripheral conversion of thyroxine to triiodothyronine. PTU exhibits rapid absorption with excellent oral bioavailability of 75% and undergoes extensive hepatic metabolism, with approximately 35% of the administered dose excreted in urine within 24 hours, both in intact and conjugated forms. The narrow therapeutic window of PTU, combined with its association with hepatotoxicity (particularly in pediatric populations), necessitates precise analytical methods for dosage form analysis and therapeutic drug monitoring. [1] [2]

Analytical method transfer (AMT) represents a critical regulatory requirement in pharmaceutical quality systems, ensuring that validated analytical methods perform consistently and reliably when transferred between laboratories, sites, or analysts. The transfer process provides documented evidence that the receiving laboratory is capable of successfully applying the method, maintaining data integrity and product quality across different manufacturing and testing locations. For PTU, which is available in various dosage forms including 50 mg tablets, robust analytical methods are essential for accurate dosage determination, stability testing, and quality control throughout the product lifecycle. The fundamental principle of AMT lies in demonstrating that the transferred method yields equivalent results in the receiving laboratory compared to the originating laboratory, thereby ensuring consistent product quality and patient safety. [3]

Developed HPLC Method for this compound

Optimized Chromatographic Conditions

The reverse-phase high-performance liquid chromatography (RP-HPLC) method for this compound has been systematically developed and optimized to provide excellent sensitivity and specificity. The method employs an Agilent 1200/1260 HPLC system with a C18 column as the stationary phase. The mobile phase consists of acetonitrile and buffer in a ratio of 20:80 (v/v), where the buffer is prepared from monobasic potassium phosphate (3.4 g in 1000 mL water) with pH adjusted to 4.6 ± 0.05 using sodium hydroxide or phosphoric acid. Prior to use, the mobile phase is filtered through a 0.45µ membrane and thoroughly degassed. Detection is performed at λ = 272 nm, which corresponds to the maximum absorbance wavelength of PTU, providing optimal detection sensitivity. The diluent used for standard and sample preparation is 1% methanol in water, which ensures proper solubility and stability of PTU during analysis. [1]

Sample Preparation Protocol
  • Standard Preparation: Accurately weigh approximately 50 mg of PTU working standard and transfer to a 50 mL volumetric flask. Add 10 mL of methanol and sonicate to dissolve completely. Dilute to volume with water and mix well. Transfer 5 mL of this solution to a 100 mL volumetric flask and dilute to volume with water to obtain the final standard solution. [1]

  • Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol and sonicate for 5 minutes. Add 50 mL of water and sonicate for 15 minutes with intermittent shaking. Allow the solution to cool to room temperature, then dilute to volume with water. Filter the solution through a 0.45µ PVDF membrane filter, discarding the first 4 mL of the filtrate. Further dilute 5 mL of the filtrate to 100 mL with water and mix well. [1]

  • Placebo Preparation: Prepare placebo solution similarly to the sample solution but using PTU placebo powder instead of the active tablet formulation. This serves as a critical control to demonstrate method specificity. [1]

System Suitability and Calculation

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. The method demonstrates excellent linearity over the concentration range of 24.916 to 74.748 µg/mL with a correlation coefficient (R²) > 0.999. The percentage assay of PTU in pharmaceutical formulations is calculated using the following formula: [1]

% Assay = (AT/AS) × (WS/50) × (5/100) × (100/WT) × (100/5) × (AW/L) × P × 100

Where:

  • AT = Average area of PTU peak in sample solution
  • AS = Average area of PTU peak in standard solution
  • WS = Weight of working standard (mg)
  • WT = Weight of sample (mg)
  • AW = Average weight of tablet (mg)
  • L = Label claim (mg)
  • P = Percent potency of working standard

Method Validation Parameters and Acceptance Criteria

Comprehensive Validation Study Results

The analytical method validation for PTU was conducted following regulatory guidelines to establish that the procedure is suitable for its intended use. The method was rigorously evaluated for specificity, accuracy, precision, linearity, and robustness. Forced degradation studies were performed under various stress conditions to demonstrate the stability-indicating capability of the method. The results confirmed that the method effectively separates PTU from its degradation products and excipients, proving its selectivity and specificity for routine quality control analysis. [1]

Table 1: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Experimental Conditions Results Acceptance Criteria
Specificity Comparison of blank, placebo, standard, and spiked test solutions No interference observed Peak purity within threshold limits
Linearity Concentration range: 24.916-74.748 µg/mL R² > 0.999 R² ≥ 0.995
Accuracy (% Recovery) Spiked sample analysis 98-102% 98-102%
Precision (% RSD) Repeatability of standard and sample solutions Within acceptable range ≤ 2.0%
Forced Degradation Acid (5N HCl, 80°C, 60 min) 97.7% assay (2.9% degradation) Established stability-indicating capability
Forced Degradation Base (5N NaOH, 80°C, 60 min) Data not fully shown in source Established stability-indicating capability
Advanced HPLC-MS/MS Method for PTU and Metabolites

For more specialized applications requiring higher sensitivity, such as metabolism studies or pharmacokinetic evaluations, an HPLC-MS/MS method has been developed for the simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU). This method utilizes a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution using a mobile phase consisting of water (0.1% formic acid) and methanol/acetonitrile (0.1% formic acid) in ratio 2:1 (v/v). The flow rate is maintained at 0.1 mL/min with a column temperature of 35°C, and the injection volume is 1 µL. Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode with transitions of m/z 169.20 > 58.05 for PTU and m/z 345.2 > 169.20 for PTU-GLU. The method demonstrates excellent linearity from 0.1 to 50 µM for both analytes with R² values > 0.99, enabling precise quantification in biological matrices. [2]

Analytical Method Transfer Protocol

Transfer Approaches and Methodologies

Analytical method transfer can be executed through different approaches depending on the method complexity, risk assessment, and regulatory requirements. The sending laboratory (also called the transferring laboratory) is the entity that originally developed and validated the method, while the receiving laboratory (the transferee) is the site where the method is being transferred. A systematic risk assessment should be conducted before selecting the transfer approach to identify critical parameters that might impact method performance in the new environment. [3]

Table 2: Analytical Method Transfer Approaches for this compound

Transfer Approach Description When to Use
Comparative Testing Both laboratories test identical samples and compare results Most common approach for critical methods; recommended for PTU HPLC method
Co-Validation Both laboratories participate in validation studies Suitable for new or complex methods requiring shared understanding
Re-Validation Receiving laboratory performs full method validation When significant differences in equipment or environment exist
Data Review Receiving laboratory reviews historical validation data Suitable for simple compendial methods with minimal risk
Hybrid Approach Combination of comparative testing and data review Based on risk assessment outcomes
Structured Transfer Protocol

A well-defined transfer protocol is essential for successful method transfer. This protocol should be approved by both sending and receiving laboratories, as well as the Quality Assurance department. The protocol must include: [3]

  • Scope and Objectives: Clear statement of purpose and transfer boundaries
  • Responsibilities: Defined roles for both sending and receiving laboratories
  • Experimental Design: Detailed description of study design, including number of samples, replicates, and concentrations
  • Acceptance Criteria: Predefined statistical criteria for comparing results between laboratories
  • Documentation Requirements: Specifications for data recording and report generation

The sample selection for transfer studies should include homogeneous samples representative of the actual test materials, typically spanning the specification range (low, medium, and high concentrations). For PTU, this would include samples of raw materials, finished products (50 mg tablets), and optionally, samples subjected to forced degradation to verify the stability-indicating capability in the receiving laboratory. [3]

Experimental Protocols for Method Transfer

Step-by-Step Transfer Process

G This compound Method Transfer Workflow Planning Planning Protocol Develop Transfer Protocol Planning->Protocol RiskAssessment Conduct Risk Assessment Planning->RiskAssessment Training Analyst Training Planning->Training Execution Execution Protocol->Execution RiskAssessment->Execution Training->Execution EquipQual Equipment Qualification Execution->EquipQual PilotTesting Pilot Testing Execution->PilotTesting FormalStudy Formal Comparative Study Execution->FormalStudy Conclusion Conclusion FormalStudy->Conclusion DataAnalysis Statistical Data Analysis Conclusion->DataAnalysis Report Prepare Transfer Report Conclusion->Report QAApproval QA Review and Approval Conclusion->QAApproval Complete Method Transfer Complete QAApproval->Complete

Comparative Testing Protocol

For the comparative testing approach, which is recommended for PTU method transfer, both laboratories analyze the same set of samples independently. The experimental protocol should include: [1] [3]

  • Sample Set: Minimum of 3 concentrations (80%, 100%, 120% of target) with 3 replicates each
  • Reference Standards: Use the same lot of PTU reference standard in both laboratories
  • System Suitability: Both laboratories must meet system suitability criteria before sample analysis
  • Blind Analysis: Sample analysis should be performed blind to prevent bias
  • Data Collection: Peak area, retention time, tailing factor, and theoretical plates for each analysis

The acceptance criteria for comparative testing typically include:

  • Percentage Difference: ≤ 2.0% for assay results between laboratories
  • Precision: %RSD ≤ 2.0% for replicate injections
  • System Suitability: Retention time RSD ≤ 1.0%, tailing factor ≤ 2.0, theoretical plates ≥ 2000

Challenges and Mitigation Strategies

Common Technical Challenges

The transfer of analytical methods for PTU may encounter several technical challenges that can impact the success of the transfer process. Understanding these challenges and implementing proactive mitigation strategies is essential for efficient method transfer. [3]

Table 3: Challenges and Solutions in PTU Analytical Method Transfer

Challenge Category Specific Issues Recommended Mitigation Strategies
Instrument Variability Different HPLC models, detector characteristics, or pump precision Conduct instrument qualification prior to transfer; adjust system suitability criteria if justified
Reagent/Column Differences Different lots of reagents, different C18 column brands or batches Standardize source of reagents and columns; maintain minimum column efficiency requirements
Environmental Factors Temperature, humidity variations affecting sample stability or retention times Control environmental conditions; establish sample stability under laboratory conditions
Analyst Proficiency Variations in technique, sample preparation, or data interpretation Comprehensive training using standardized protocols; demonstrate analyst-to-analyst consistency
Sample Stability Degradation during transport or storage between laboratories Establish stability profile; use fresh samples; document storage conditions
Regulatory and Documentation Considerations

Regulatory compliance is a critical aspect of analytical method transfer. Regulatory agencies including FDA, EMA, and WHO require evidence that transferred methods perform consistently and reliably in the receiving laboratory. The transfer process must be thoroughly documented in a comprehensive transfer report that includes: [3]

  • Executive Summary: Brief overview of transfer scope and outcomes
  • Protocol Deviations: Documentation and justification of any deviations from the original protocol
  • Raw Data: Complete data sets from both laboratories
  • Statistical Analysis: Comparison of results using appropriate statistical tests (t-tests, F-tests, regression analysis)
  • Conclusion Statement: Clear statement on the success of the transfer and any limitations

The final approval of the method transfer requires review and sign-off by the Quality Assurance department, which ensures that the transfer was conducted in compliance with established protocols and regulatory requirements. Once approved, the method can be implemented in the receiving laboratory for routine analysis of PTU pharmaceutical formulations. [3]

Conclusion and Implementation Recommendations

The successful transfer of this compound analytical methods requires meticulous planning, execution, and documentation. The RP-HPLC method for PTU has been demonstrated to be robust, specific, and precise, making it suitable for transfer between laboratories. The method's validation under various parameters including specificity, linearity, accuracy, and precision provides a solid foundation for reliable transfer and implementation in quality control environments.

Based on the comprehensive evaluation of PTU analytical method transfer, the following key recommendations are provided:

  • Conduct thorough risk assessment prior to transfer to identify potential challenges and select the appropriate transfer approach
  • Implement pilot studies before formal transfer to identify and resolve unexpected issues
  • Standardize critical materials including reference standards, chromatographic columns, and reagents between laboratories
  • Document comprehensively all aspects of the transfer process to ensure regulatory compliance
  • Establish continuous monitoring of method performance post-transfer to ensure long-term reliability

When properly executed, analytical method transfer for PTU ensures consistent product quality, regulatory compliance, and ultimately, patient safety through reliable quantification of this important anti-thyroid medication.

References

managing propylthiouracil induced hepatotoxicity liver injury

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile & Management of PTU-Induced Hepatotoxicity

For quick reference, the table below summarizes the key clinical characteristics and management strategies for PTU-induced liver injury [1] [2] [3].

Feature Description
Primary Concern Unpredictable, idiosyncratic acute liver failure, potentially fatal; carries FDA black box warning [1] [3].
Onset & Monitoring Often occurs within first 6 months of therapy (unpredictable). Routine monitoring of liver biochemical tests not reliable for prevention; patient education on symptom recognition is crucial [1] [3].
Key Management Action Immediate discontinuation of PTU upon first appearance of symptoms or significant liver enzyme elevation (e.g., ALT/AST >3x ULN) [3].
Patient Symptoms to Report Anorexia, nausea, vomiting, pruritus, right upper quadrant pain, jaundice, dark urine, or light-colored stools [1] [3].
Alternative Antithyroid Drug Methimazole (MMI) is preferred due to better safety profile in pediatric patients and lower risk of severe liver injury; PTU use should be restricted [1] [2].
Special Populations Not recommended in pediatric patients except when MMI is not tolerated and other therapies are inappropriate [1] [2].

Research Models for Hepatotoxicity Assessment

Accurately assessing hepatotoxicity during drug development remains a major hurdle. The table below compares the primary models used in research, highlighting their applications and limitations in evaluating drugs like PTU [4].

Model Key Applications & Advantages Major Limitations
Primary Human Hepatocytes (PHHs) Gold standard for hepatic metabolism and toxicity studies; maintain enzyme activity and liver-specific functions [4]. Rapid loss of CYP450 enzyme expression in culture; donor variability and limited availability; cannot replicate complex liver microenvironment [4].
Immortalized Cell Lines (HepG2, HepaRG) Mitigate donor variability issues; unlimited growth capacity. HepaRG shows higher CYP expression and better sensitivity for metabolism-mediated toxicity (e.g., APAP studies) [4]. HepG2/C3A: Significantly low levels of crucial CYP enzymes, limiting reliability. HepaRG: Requires long differentiation periods and is costly; functionality does not fully replicate PHHs [4].
PSC-Derived Hepatocyte-like Cells (HLCs) Promising for personalized medicine; high proliferation capacity solves PHH supply issues; can be differentiated from pluripotent stem cells [4]. Differentiation protocols may not yet yield fully mature hepatocytes; consistency in metabolic enzyme expression can be variable [4].
Advanced Models (Organ-on-a-Chip, 3D Cultures) Aim to better mimic the liver's structure and cellular interactions; improve translational relevance by incorporating flow and multiple cell types [4]. Technically complex; can be expensive; not yet standardized for routine high-throughput screening [4].
*In Silico* & AI-Based Models Emerging tool for predicting hepatotoxicity; can analyze large datasets to identify risk patterns; potential to reduce animal testing [4]. Model accuracy depends on quality and quantity of training data; still in development and validation phases [4].

Experimental Protocol: In Vitro Assessment of Drug-Induced Hepatotoxicity

This workflow outlines a standard methodology for evaluating potential hepatotoxic compounds like PTU using in vitro models.

cluster_1 Key Considerations Start Start: Experimental Design M1 1. Model Selection Start->M1 M2 2. Cell Culture & Seeding M1->M2 M3 3. Compound Treatment (PTU vs. Controls) M2->M3 M4 4. Endpoint Analysis M3->M4 K1 Dose Range Selection (Clinical Cmax to 100x Cmax) M3->K1 K2 Time-Course Analysis (e.g., 24h, 48h, 72h) M3->K2 K3 Include Positive Control (e.g., Acetaminophen) M3->K3 M5 5. Data Analysis & Validation M4->M5 End Interpret Results M5->End

Step-by-Step Methodology:

  • Model Selection: Choose an appropriate cell model based on your research question.
    • HepaRG cells are often preferred over HepG2 for metabolism-mediated toxicity studies due to their higher and more relevant expression of Cytochrome P450 (CYP) enzymes [4].
    • Primary Human Hepatocytes (PHHs) should be used for final validation stages when possible, acknowledging their limitations for long-term studies [4].
  • Cell Culture and Seeding: Culture selected cells according to standard protocols. For HepaRG cells, follow the required differentiation process if not purchasing pre-differentiated cells. Seed cells at an optimal density in multi-well plates suitable for the planned assays [4].
  • Compound Treatment:
    • Prepare a concentration range of PTU (e.g., from therapeutic levels to 100x the maximum plasma concentration, Cmax).
    • Include necessary controls: vehicle control (e.g., DMSO), and a positive control for hepatotoxicity (e.g., Acetaminophen/APAP) [4].
    • Treat cells for a defined period (e.g., 24-72 hours), considering both time-course and dose-response relationships.
  • Endpoint Analysis: Assess multiple markers of hepatotoxicity and cell health.
    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium.
    • Cell Viability: Perform MTT or WST-1 assays.
    • Functional Markers: Analyze albumin secretion and urea synthesis.
    • Oxidative Stress: Measure levels of glutathione (GSH) and reactive oxygen species (ROS).
  • Data Analysis and Validation:
    • Analyze data to determine IC50 values for cytotoxicity.
    • Compare the results from your in vitro model with known clinical outcomes for PTU to assess the predictive power of your model system.
    • Promising or concerning results should be validated using a more complex model (e.g., 3D spheroid, co-culture) before drawing final conclusions [4].

Clinical Management and Therapeutic Dilemma

The core clinical dilemma is that PTU is a known cause of hepatotoxicity, yet it remains a critical treatment option for certain conditions, making management strategies essential [2].

cluster_clinical Clinical Management Pathways Start Suspected PTU Hepatotoxicity A1 Immediate PTU Discontinuation Start->A1 A2 Confirm Diagnosis (LFTs, Bilirubin, INR) A1->A2 A3 Assess Severity (ALT/AST, Coagulopathy, Encephalopathy) A2->A3 P1 Mild/Moderate Injury A3->P1 P3 Severe Injury/Liver Failure A3->P3 P2 Switch to Alternative Therapy (Methimazole as 1st line) P1->P2 P5 Definitive Treatment (Radioactive Iodine or Thyroidectomy) P2->P5 P4 Comprehensive Supportive Care + Consider ALSS P3->P4 P4->P5

Key Aspects of the Management Logic:

  • Immediate Discontinuation: The single most important step is to stop PTU immediately upon suspicion of liver injury [3].
  • Therapeutic Alternatives:
    • Methimazole (MMI) is the preferred alternative antithyroid drug in most cases, especially for pediatric patients, due to its more favorable liver safety profile [1] [2].
    • Definitive Treatment: For patients with severe liver injury, definitive management with radioactive iodine (¹³¹I) therapy or thyroidectomy is often required to achieve a euthyroid state without ongoing drug-induced risk [2] [5].
  • Artificial Liver Support System (ALSS): In cases of hyperthyroidism complicated by liver failure, research indicates that therapies like plasma exchange can be used alongside MMI or radioactive iodine to support liver function and reduce recovery time [5].

Frequently Asked Questions (FAQs) for Researchers

Q1: Why do current preclinical models often fail to predict PTU-induced hepatotoxicity in humans? The failure is largely attributed to the idiosyncratic and unpredictable nature of the reaction. Conventional models like rodent studies and 2D cell cultures cannot fully replicate the complex immune-mediated and metabolic interactions that occur in humans. Significant species differences in liver metabolism and the inability of simple models to reproduce the human microenvironment contribute to this translational gap [4].

Q2: What are the most promising research models to improve hepatotoxicity prediction for drugs like PTU? Emerging models focus on increasing physiological relevance. These include:

  • Advanced 3D Liver Models: Spheroids, organoids, and organ-on-a-chip systems that maintain liver-specific functions longer and incorporate multiple cell types (e.g., Kupffer cells, stellate cells).
  • Stem Cell-Derived Hepatocytes: Hepatocyte-like cells (HLCs) from human PSCs offer a renewable and potentially patient-specific cell source.
  • AI and In Silico Models: Computational approaches that integrate large datasets from chemical, biological, and clinical domains to identify compounds with high hepatotoxicity risk [4].

Q3: In a clinical trial setting, what monitoring is recommended for subjects receiving PTU? While biochemical monitoring (ALT, AST, Bilirubin) has not been proven to prevent all cases of severe liver injury due to its rapid onset, it is still often employed in trials, especially in the first six months. The cornerstone of risk management is proactive patient education. Trial participants must be instructed to immediately report any symptoms of hepatitis (e.g., jaundice, dark urine, abdominal pain) and to discontinue the drug until they can be evaluated by a physician [1] [3].

References

propylthiouracil agranulocytosis management protocol

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on PTU-Induced Agranulocytosis

The following tables consolidate key epidemiological and clinical data from the literature for easy reference.

Table 1: Epidemiology and Risk Profile

Aspect Quantitative Data Context & Notes
Incidence 0.2% - 0.5% of patients [1] [2] [3] Applies to patients with Graves' disease; higher risk compared to some other drugs.
Onset Timing Highest risk in first 3 months [1] [2] Can occur as early as 5 days or after years of treatment (delayed onset) [2] [4].
Mortality Rate ~5% with modern management [5] [6] Lethality is higher (~10-20% historically) with delays in diagnosis/treatment.

Table 2: Key Hematologic Parameters for Diagnosis

Parameter Diagnostic Threshold Clinical Significance
Absolute Neutrophil Count (ANC) < 500 cells/μL [2] [7] Defines agranulocytosis; some specialists reserve the term for ANC < 100/μL with fever [5].
Severe Neutropenia ANC < 100/μL [5] Associated with a poorer prognosis and considered "true" agranulocytosis by some hematologists.

Management Protocol & Clinical Guide

The standard clinical management pathway for a suspected case of PTU-induced agranulocytosis is outlined below.

A Patient on PTU presents with: Fever, Sore Throat, Mucosal Ulcers B Immediate Actions: 1. Discontinue PTU 2. Perform CBC with Differential A->B C Confirm ANC < 500 cells/μL B->C D Initiate Management: 1. Hospitalize 2. Begin Broad-Spectrum Antibiotics 3. Consider G-CSF C->D E Monitor for Recovery: ANC typically recovers within 1-3 weeks D->E F Definitive Hyperthyroidism Treatment: Switch to Radioactive Iodine or Thyroidectomy E->F

Detailed Protocol Steps
  • Immediate Drug Cessation & Diagnosis

    • Action: Permanently discontinue PTU at the first sign of symptoms like fever, sore throat, or mucosal ulcers. Re-challenge is contraindicated due to high mortality risk [6].
    • Diagnosis: Order a complete blood count (CBC) with differential. A diagnosis of agranulocytosis is confirmed with an Absolute Neutrophil Count (ANC) of < 500/μL [2] [7]. A thorough evaluation should rule out other causes like sepsis, underlying hematologic diseases, or recent viral infections [2] [7].
  • Initiate Supportive & Therapeutic Care

    • Infection Control: Hospitalize the patient. Start empirical, broad-spectrum intravenous antibiotics immediately after obtaining blood cultures, without waiting for culture results [2] [7]. The regimen should cover Pseudomonas aeruginosa and other common pathogens.
    • Granulocyte-Colony Stimulating Factor (G-CSF): Administer G-CSF (e.g., Filgrastim). Evidence indicates it can hasten hematologic recovery by stimulating the bone marrow [2] [7] [8]. The 6-year incidence of G-CSF administration for ATD-induced leukopenia is about 0.3% [8].
  • Monitor Recovery & Plan Long-Term Care

    • Monitoring: Perform daily CBC to track ANC recovery. Neutrophil counts typically begin to recover within a few days and normalize in 1-3 weeks after stopping PTU [7] [3].
    • Definitive Therapy: PTU and other thioamides are permanently contraindicated. Definitive treatment for hyperthyroidism (e.g., radioactive iodine ablation or thyroidectomy) is required once the patient is stabilized [2] [3].

FAQs for Researchers and Clinicians

Q1: What are the hypothesized mechanisms behind this idiosyncratic reaction? The pathophysiology is not fully elucidated but is thought to be immune-mediated or due to direct toxicity from drug metabolites.

  • Immune-Mediated: Drug or its metabolites may act as haptens, triggering the production of antibodies that attack neutrophils or their precursors, leading to opsonicization and destruction [2].
  • Direct Toxicity: Reactive drug metabolites may accumulate in neutrophils, inducing oxidative stress and apoptosis [2] [5].
  • Genetic Susceptibility: Specific genetic markers (e.g., HLA-B*38:02 and HLA-DRB1*08:03) have been identified as major susceptibility loci, particularly in Asian populations, explaining individual risk variability [2].

Q2: How should "asymptomatic" agranulocytosis identified on routine screening be managed? Management mirrors that of symptomatic cases.

  • Action: Immediately discontinue PTU. Although the patient lacks symptoms, the severe neutropenia carries a high risk for sudden, life-threatening infection.
  • Evidence: Case reports document this scenario, where agranulocytosis was discovered on pre-operative blood work in a patient feeling well. Upon drug withdrawal, neutrophil counts normalized without severe complications [3].

Q3: Is there a dose-dependent relationship for PTU-induced agranulocytosis? Unlike cytotoxic chemotherapy, this form of agranulocytosis is considered an idiosyncratic (Type B) reaction. However, the probability of its occurrence may increase with higher doses of the drug. One analysis notes that drugs given at doses below 10 mg/day rarely cause such reactions [5].

Experimental & Research Considerations

For researchers investigating this adverse event, the following approaches are relevant:

  • In Vitro Models: You can explore mechanisms using assays that measure:
    • Neutrophil apoptosis in the presence of PTU and its metabolites.
    • Oxidative stress markers in exposed cell lines.
    • Antibody-mediated neutrophil cytotoxicity using serum from affected patients (as referenced in immune-mediated studies [2]).
  • Genetic Studies: For patient cohorts, genotyping for known susceptibility alleles like HLA-B*38:02 and HLA-DRB1*08:03 can provide mechanistic insights and help assess population-specific risks [2].

References

propylthiouracil induced lupus vasculitis case management

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Criteria & Clinical Presentation

The diagnosis of PTU-induced lupus/vasculitis is primarily clinical and serological, based on symptom onset after drug exposure, positive autoantibodies, and exclusion of other autoimmune diseases. Symptoms typically resolve after drug discontinuation [1] [2] [3].

The table below summarizes the core clinical and serological features to guide diagnosis.

Feature Clinical/Signs & Symptoms Key Serological Markers
Common Presentations Fever, arthralgia/myalgia, rash (e.g., erythema nodosum), pulmonary involvement (alveolar hemorrhage, pleural effusion), renal involvement (glomerulonephritis, hematuria) [1] [4] [3]. Positive P-ANCA/MPO-ANCA: Most common pattern [1] [4] [3].
Overlapping Features Significant clinical overlap often exists between drug-induced lupus and ANCA-associated vasculitis in the same patient, making clear distinction difficult [1]. Multiple Antigenicity: Antibodies against both MPO and PR3 can occur [4] [3].
Key Differentiators from Idiopathic SLE Less common renal/CNS involvement vs. SLE; symptoms resolve after drug withdrawal [2]. ANA & Anti-dsDNA: Can be positive; Anti-histone antibodies are less common in PTU-induced lupus than in other drug-induced cases [1] [2].

Management Protocol & Experimental Workflow

Patient management hinges on immediate intervention and structured follow-up. The following workflow outlines the core protocol from diagnosis to resolution.

G cluster_diag Diagnostic Workup Details cluster_therapy Therapy Details Start Patient presents with suggestive symptoms A 1. Immediate Drug Cessation (Discontinue PTU) Start->A B 2. Comprehensive Diagnostic Workup A->B C 3. Initiate Immunosuppressive Therapy B->C B1 Serological Testing: ANCA (MPO, PR3), ANA, Anti-dsDNA, Anti-histone D 4. Clinical & Serological Follow-up C->D C1 Corticosteroids (e.g., Methylprednisolone) End Symptom Resolution & Remission D->End B2 Organ Function Assessment: Urinalysis, Creatinine, Chest Imaging B3 Exclusion of Primary Vasculitis/SLE C2 Severe/Organ-Threatening: Add Immunosuppressants (Rituximab, PLEX)

Protocol Details
  • Immediate Drug Cessation: The single most critical step is the prompt and permanent discontinuation of PTU [1] [4] [3]. An alternative antithyroid drug (e.g., methimazole) or definitive therapy (e.g., radioactive iodine or thyroidectomy) should be considered for ongoing management of hyperthyroidism [1] [5].
  • Comprehensive Diagnostic Workup: This confirms the diagnosis and assesses organ involvement.
    • Serological Testing: Order ANCA (both MPO and PR3), ANA, anti-dsDNA, and anti-histone antibodies. In PTU-induced cases, multiple ANCA specificities (MPO and PR3) are common [1] [4] [3].
    • Organ Assessment: Conduct urinalysis to check for hematuria and proteinuria, measure serum creatinine for renal function, and perform chest imaging (X-ray or CT) to evaluate for alveolar hemorrhage or pleural effusion [6] [1] [3].
    • Exclusion: Rule out primary vasculitis, idiopathic SLE, and infections [2] [3].
  • Initiate Immunosuppressive Therapy: The intensity depends on disease severity.
    • Corticosteroids: First-line treatment. High-dose intravenous methylprednisolone (e.g., 40-60 mg/day) is used for severe cases, transitioning to oral prednisolone with a slow taper over 1-2 months [1] [4] [3].
    • Additional Immunosuppression: For severe, organ-threatening disease (e.g., rapidly progressive glomerulonephritis, diffuse alveolar hemorrhage), add agents like rituximab or a course of plasmapheresis (PLEX) [6] [4] [7].
  • Clinical & Serological Follow-up: Monitor for symptom resolution and normalization of laboratory parameters. Symptoms like fever and hemoptysis often improve within days, while serologic markers like ANCA titers may decline slowly over months [4] [3].

Pathophysiological Mechanism

The diagram below illustrates the proposed cellular and molecular mechanisms behind PTU-induced autoimmunity.

G PTU Propylthiouracil (PTU) Metab Metabolism to PTU-sulfonate PTU->Metab Cross Molecular Mimicry? (MPO vs. TPO) PTU->Cross Neutrophil Neutrophil Activation/ Apoptosis Metab->Neutrophil MPO Altered Self-Proteins (e.g., MPO, PR3) Neutrophil->MPO TCell T-cell Sensitization & Autoantibody Production MPO->TCell AAV Clinical Vasculitis (Vessel Inflammation) TCell->AAV Cross->TCell

The key proposed mechanisms include:

  • Reactive Metabolites: PTU is metabolized to PTU-sulfonate, which can bind to and alter self-proteins like Myeloperoxidase (MPO), making them immunogenic and triggering T-cell and subsequent B-cell activation [1] [3].
  • Molecular Mimicry: As MPO and thyroid peroxidase (TPO) are from the same gene family, pre-existing TPO antibodies in Graves' disease patients might cross-react with MPO, contributing to autoimmunity [1].

Key Insights for Researchers

  • Onset is Variable: Vasculitis can develop after weeks or many years of PTU therapy, and it is not typically dose-dependent [1] [3].
  • Distinct Serological Profile: Unlike other drug-induced lupus cases, PTU-induced disease often features high ANCA titers (against both MPO and PR3) without positive anti-histone antibodies [1] [2].
  • Recurrence upon Rechallenge: Symptoms reliably recur if the patient is re-exposed to PTU, providing strong evidence for the causal relationship [1].

References

optimizing propylthiouracil HPLC mobile phase resolution

Author: Smolecule Technical Support Team. Date: February 2026

Documented Mobile Phase Conditions for Propylthiouracil

The table below summarizes mobile phase conditions from several validated HPLC methods for PTU, which can serve as a starting point for your optimization.

Application / Focus Mobile Phase Composition (v/v) Buffer / pH Details Column Type Detection Citation
Tablet Assay & Validation Acetonitrile:Buffer (20:80) 3.4g Monobasic Potassium Phosphate; pH 4.6 ± 0.05 C18 UV, 272 nm [1]
Stability-Indicating & Impurity (Thiourea) Water:Methanol:Acetonitrile (50:35:15) + 0.1% Acetic Acid Not buffered; acidic from acetic acid C18, 4.6x150mm, 5µm UV, 241 nm [2]
Simultaneous quantification of PTU & its Metabolite (LC-MS/MS) Gradient of A: Water (0.1% FA) B: MeOH/ACN (2:1, 0.1% FA) Acidic from Formic Acid (FA) ZORBAX Extend-C18 (2.1x50mm, 1.8µm) MS/MS [3]

Troubleshooting Guide: Poor Peak Resolution

When you encounter poor resolution or overlapping peaks during PTU analysis, you can follow the logical troubleshooting workflow below to identify and correct the issue.

Start Start: Poor Peak Resolution C1 Check Mobile Phase - Composition consistent? - pH correctly adjusted? - Freshly prepared & degassed? Start->C1 C2 Inspect Column & System - Column performance OK? - Guard column clogged? - System leaks or dead volume? Start->C2 C3 Evaluate Sample & Method - Sample solvent compatible? - Injection volume too high? - Column temperature stable? Start->C3 S1 Prepare fresh mobile phase Adjust solvent ratio or pH Change organic modifier C1->S1 S2 Flush/regenerate column Replace guard column Tighten fittings, reduce tubing C2->S2 S3 Dilute sample Use mobile phase as solvent Use column oven C3->S3

Here are detailed actions for each step in the troubleshooting chart:

Mobile Phase Optimization

The mobile phase is your most powerful tool for improving resolution [4].

  • Adjust Solvent Strength and Composition: A small change in the organic solvent ratio (e.g., acetonitrile or methanol) can significantly impact retention and selectivity. Decreasing the organic percentage typically increases retention and can improve separation of early-eluting peaks [5].
  • Fine-Tune pH: For ionizable compounds like PTU, small pH adjustments can drastically alter the ionization state and thus, retention. Ensure the pH is accurately measured in the aqueous portion before adding the organic solvent [4] [5].
  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most effective ways to change peak spacing (selectivity, α) [6]. Use solvent strength charts to estimate the correct starting percentage for the new solvent.
  • Use Buffers and Additives: For better peak shape, add buffers to control pH or additives like formic acid (0.1%) to promote ionization, especially in MS methods [4] [3].
Column and System Care
  • Column Contamination: Flush the column regularly with a strong solvent to remove retained contaminants. Using a guard column is highly recommended to protect the analytical column [5].
  • Check for System Issues: Loose fittings or tubing with too large an internal diameter can create "dead volume," leading to peak broadening and tailing. Inspect and replace consumables as needed [5] [7].
Sample and Method Parameters
  • Solvent-Mobile Phase Mismatch: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak splitting or fronting. Always try to dissolve the sample in the mobile phase or a weaker solvent [7].
  • Column Overloading: Reducing the injection volume or diluting the sample can resolve issues caused by overloading the column's capacity [5].
  • Stable Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can lead to retention time drift and variable resolution [5].

Frequently Asked Questions (FAQs)

Q1: What modifications can I make to the mobile phase to improve PTU separation? You can modify the solvent ratios to optimize polarity, switch the organic solvent (e.g., from acetonitrile to methanol), add buffers to stabilize pH, or incorporate additives like acids or ion-pairing reagents to improve solubility and peak shape [4].

Q2: Why is controlling the mobile phase pH so critical for PTU analysis? The pH of the mobile phase influences the ionization state of PTU. Since the compound is ionizable, its retention time and interaction with the stationary phase are highly pH-dependent. Proper pH control optimizes retention times and selectivity, leading to more robust and reproducible separation [4].

Q3: My peaks are tailing. Could the mobile phase be the cause? Yes. Peak tailing can be caused by several mobile phase issues, including incorrect pH, the presence of active sites on the column that interact with the analyte, or a mismatch between the sample solvent and the mobile phase. Adjusting the pH, using a different column chemistry, or ensuring the sample is dissolved in the mobile phase can help [8] [7].

References

reducing propylthiouracil matrix effects bioanalytical methods

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Mitigating Propylthiouracil Matrix Effects

Q1: What are the primary sources of matrix effects in PTU bioanalysis? Matrix effects in PTU analysis primarily arise from:

  • Phospholipids: These are the most common interferents in mass spectrometry, causing ion suppression or enhancement. This is especially problematic in complex matrices like brain tissue [1].
  • Co-eluting substances: Endogenous compounds, metabolites, or components from the sample matrix that elute at the same time as PTU can interfere with its ionization [2].
  • Sample preparation limitations: Inefficient extraction and clean-up can leave more interfering substances in the final sample extract [1].

Q2: What sample preparation techniques effectively reduce matrix effects for PTU? The key is to use extraction methods that selectively isolate PTU while removing phospholipids and other interferents.

  • Liquid-Liquid Extraction (LLE): A validated method for 5-fluorouracil using PTU as an internal standard employed LLE with a mixture of ethyl acetate and 2-propanol for protein precipitation and analyte extraction from dried blood spots [2]. This approach can effectively remove many water-soluble matrix components.
  • Solid-Phase Extraction (SPE) with Mixed-Mode Anion Exchange: For challenging, phospholipid-rich tissues like the brain, an optimized mixed-mode strong anion exchange (SAX) SPE method has been developed for thyroid hormones. This method retains acidic analytes, allowing for aggressive wash steps (e.g., with 5% formic acid in methanol) to remove neutral and basic phospholipids before eluting the analytes, significantly reducing matrix effects [1].

Q3: How can instrumental analysis be optimized to minimize matrix effects?

  • Improved Chromatographic Separation: Using a reversed-phase C18 column (e.g., 2.1 x 100mm, 2.6µm) with a mobile phase of methanol and ammonium acetate or 0.1% acetic acid can achieve good separation of PTU from interfering compounds [2] [1].
  • Tandem Mass Spectrometry (MS/MS): Monitoring specific multiple reaction monitoring (MRM) transitions (e.g., m/z 168.97 > 57.88 for PTU) provides high selectivity against matrix interferents [2].

The following workflow integrates these techniques into a coherent process for analyzing PTU with minimal matrix interference.

G SamplePrep Sample Preparation SP1 Protein Precipitation & LLE (e.g., Ethyl Acetate/2-Propanol) SamplePrep->SP1 SP2 Mixed-Mode SPE (Strong Anion Exchange) SamplePrep->SP2 I1 LC Separation (Reversed-Phase C18 Column) SP1->I1 SP2->I1 Instrumental Instrumental Analysis I2 MS/MS Detection (Specific MRM Transitions) I1->I2 Result Reduced Matrix Effects & Accurate Quantification I2->Result

Detailed Experimental Protocol: Mixed-Mode SPE for Phospholipid Removal

This protocol is adapted from methods developed for thyroid hormone extraction from brain tissue, which is highly effective for phospholipid-rich matrices [1].

Workflow Overview:

G Start Homogenized Tissue Sample (0.1 g) IS Add Internal Standard (PTU-13C if available) Start->IS PC Protein Precipitation with Methanol IS->PC C Centrifuge & Collect Supernatant PC->C Load Load onto pre-conditioned Mixed-Mode SPE Cartridge C->Load Wash1 Wash 1: Water (Removes salts/polar impurities) Load->Wash1 Wash2 Wash 2: 5% Formic Acid in Methanol (Critical: Removes phospholipids) Wash1->Wash2 Elute Elute Analytes (Ammonium Hydroxide in Methanol) Wash2->Elute Dry Dry under Nitrogen Stream Elute->Dry Recon Reconstitute in Mobile Phase (0.1% Acetic Acid in 40% MeOH) Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Materials and Reagents:

  • SPE Cartridge: Mixed-mode strong anion exchange (e.g., Oasis MAX, Waters or equivalent).
  • Solvents: Methanol, water, ethyl acetate, 2-propanol (all HPLC grade).
  • Additives: Formic acid, ammonium hydroxide, acetic acid, ammonium acetate (LC-MS grade).
  • Internal Standard: A stable isotope-labeled PTU (e.g., PTU-13C) is ideal.

Step-by-Step Procedure:

  • Sample Pre-treatment: Homogenize the tissue or plasma sample. For a 0.1 g sample, add your internal standard and precipitate proteins with a suitable volume of methanol. Vortex, sonicate, and centrifuge to collect the supernatant [2] [1].
  • SPE Conditioning: Condition the mixed-mode SAX cartridge with methanol followed by water.
  • Sample Loading: Load the supernatant onto the conditioned cartridge.
  • Washing:
    • Wash 1: Pass through a volume of water to remove salts and other polar impurities.
    • Wash 2 (Critical for Phospholipid Removal): Wash the cartridge with a solution of 5% formic acid in methanol. This acidic methanol wash effectively elutes neutral phospholipids while the PTU (an acidic compound) remains retained on the anion-exchange sorbent [1].
  • Elution: Elute the PTU with a basic organic solvent, such as a mixture of ammonium hydroxide in methanol.
  • Post-processing: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in the initial mobile phase composition (e.g., 0.1% acetic acid in 40% methanol) for LC-MS/MS analysis [1].

Comparison of Mitigation Strategies

Mitigation Strategy Key Mechanism Advantages Limitations
Liquid-Liquid Extraction (LLE) [2] Partitioning of analyte into organic solvent away from hydrophilic interferents. Simple, cost-effective, good for removing salts and polar compounds. May be less effective for phospholipids; requires careful solvent selection.
Mixed-Mode SPE (Anion Exchange) [1] Ionic retention + hydrophobic interaction; aggressive washes remove phospholipids. Highly effective in removing phospholipids; superior clean-up for complex matrices. More complex and expensive than LLE; requires optimization of wash/elution pH.
Advanced Chromatography [2] [1] Separates analyte from co-eluting interferents on the column. Directly reduces ion suppression in MS source; no additional sample prep steps. Requires method development time; may increase run time.
Stable Isotope IS Co-eluting IS corrects for suppression/enhancement. Gold standard for compensating for residual matrix effects. Expensive; may not be available for all analytes.

Additional Troubleshooting and Pro-Tips

  • Monitor Phospholipids: To confirm the effectiveness of your clean-up, inject a blank matrix extract and monitor specific MRM transitions for phospholipids (e.g., m/z 184 → 184) during method development.
  • Optimize Microsampling: Consider using dried blood spots (DBS) or other microsampling techniques. DBS uses smaller sample volumes, which inherently reduces the absolute amount of matrix interferents introduced into the system [2] [3].
  • Explore New Technologies: Keep abreast of new bioanalytical technologies. Microflow or nanoflow LC can enhance sensitivity and potentially reduce matrix effects by introducing less solvent and matrix into the MS source per unit time [3].

References

propylthiouracil forced degradation studies stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Conditions and Products

Forced degradation studies help identify how a drug substance breaks down under various stress conditions. The table below summarizes specific stress conditions and the resulting degradation products identified for propylthiouracil (PTU).

Stress Condition Key Degradation Products Identified Analytical Technique Key Findings & Implications
Oxidative Stress (Activated human neutrophils or a myeloperoxidase/H₂O₂/Cl⁻ system) [1] PTU-disulfide, Propyluracil-2-sulfinate, Propyluracil-2-sulfonate (PTU-SO₃⁻) [1] HPLC A PTU-sulfenyl chloride is a postulated reactive intermediate. These metabolites are chemically reactive with sulfhydryl compounds and may be implicated in hypersensitivity reactions like agranulocytosis [1].
Oxidative Stress (Myeloperoxidase/H₂O₂ without Cl⁻) [1] Slight metabolism, potentially through propyluracil-2-sulfenic acid [1] HPLC Highlights the critical role of chloride ions in the formation of the primary reactive metabolites [1].
Alkaline & Acidic Stress [2] Degradation products observed (specific compounds not named) [2] HPLC The developed HPLC method was proven to be stability-indicating, meaning it could effectively separate PTU from its degradation products [2].

Validated Analytical Methods for Stability Testing

Employing a stability-indicating method is crucial for accurate forced degradation studies. Here are two validated HPLC methods suitable for analyzing PTU and its degradation products.

Method Parameter Method 1: General Pharmaceutical Analysis [2] Method 2: Compounded Suspension Analysis [3]
Technique Reverse-Phase HPLC Reverse-Phase HPLC
Column Not specified Not specified
Mobile Phase Not specified Water and Methanol (70:30 v/v)
Flow Rate Not specified 0.5 mL/min
Detection (Wavelength) Not specified 276 nm

| Key Validation Points | - Linearity: R² = 0.999

  • Selectivity: Validated by subjecting PTU to acidic, basic, and oxidative degradation; no interference from degradation products or excipients.
  • Sensitivity: LOD = 1 ng, LOQ = 1.2 ng [2]. | - Linearity: R² = 0.9929 (1-100 μg/mL)
  • Precision: Intraday 0.11%-1.28%; Interday 1.65%
  • Application: Proven to be stability-indicating for a suspension formulation [3]. |

Troubleshooting Common Stability Issues

Here are answers to frequently asked questions that may arise during your experiments with this compound.

Q1: Why is the formation of reactive metabolites a major concern in PTU stability? The oxidative degradation of PTU can generate reactive metabolites, such as a sulfenyl chloride intermediate and the sulfonate product (PTU-SO₃⁻). These species are chemically reactive and can bind to cellular proteins. This process is considered a potential mechanism for serious idiosyncratic adverse effects like agranulocytosis [1].

Q2: My HPLC method cannot separate PTU from its degradation peaks. What can I do? The methods summarized above have been explicitly validated as "stability-indicating," meaning they can distinguish the intact drug from its degradation products [3] [2]. You can adopt or adapt these methods, particularly the one using a simple water-methanol mobile phase, as a starting point for method development in your lab.

Q3: What is the known shelf-life of PTU in a liquid formulation? While data is limited, one study on an extemporaneously compounded PTU suspension found its shelf-life was highly dependent on storage temperature. The shelf-life was 248 days under refrigeration (4°C) but only 127 days at room temperature (25°C), highlighting the need for careful temperature control for liquid forms [3].

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a general workflow you can follow when designing a forced degradation study for this compound.

cluster_stress Stress Conditions Start Start: Prepare PTU Solution Stress Apply Stress Conditions Start->Stress Analysis Analyze Samples Stress->Analysis Acidic Acidic Hydrolysis (e.g., HCl) Oxidative Oxidative Stress (e.g., H₂O₂/Cl⁻) Thermal Thermal Stress Identify Identify & Characterize Degradation Products Analysis->Identify

Key Insights for Researchers

  • Focus on Oxidation: The most well-characterized degradation pathway for PTU is oxidative, particularly in systems involving peroxidases and chloride ions. This is not only critical for chemical stability but also for understanding its toxicological profile [1].
  • Leverage Validated Methods: Using a properly validated stability-indicating HPLC method is non-negotiable for obtaining reliable data. The methods cited can serve as a robust foundation [3] [2].
  • Consider Metabolites for Toxicity: When investigating the mechanisms behind PTU-induced toxicity, the reactive intermediates formed during oxidative degradation (e.g., via neutrophil myeloperoxidase) are highly relevant targets for further investigation [1].

References

Quantitative Data on Antithyroid Drug Placental Transfer

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from studies on the placental transfer of Propylthiouracil (PTU) and Methimazole (MMI).

Aspect This compound (PTU) Methimazole (MMI)/Carbimazole Citation(s)
Placental Transfer Kinetics Similar to MMI; reaches equilibrium in ~2 hours in human placental perfusion [1]. Similar to PTU; reaches equilibrium in ~2 hours in human placental perfusion [1]. [1]
Fetal: Maternal Serum Ratio (Animal & Human Studies) A persistent fetal to maternal ratio of less than one was observed [2]. Rapid equilibrium with a fetal to maternal serum ratio of ~1:1 [2]. [2]
Association with Specific Birth Defects (Epidemiological Study) Adjusted Hazard Ratio (HR) for birth defects in the face and neck region: 4.92 (95% CI: 2.04-11.86). Adjusted HR for defects in the urinary system: 2.73 (95% CI: 1.22-6.07) [3]. Associated with a specific pattern of malformations (e.g., MMI embryopathy), which are often considered distinct from and potentially more severe than those linked to PTU [3] [4]. [3]
Clinical Use in Pregnancy Preferred in the first trimester due to teratogenic risk profile of MMI [5] [4]. Recommended after the first trimester due to concerns about rare but severe maternal hepatotoxicity from PTU [5] [4]. [5] [4]

Experimental Models for Studying Placental Transfer

The following experimental methodologies have been used to investigate how PTU and other drugs cross the placenta.

Ex Vivo Human Placental Perfusion Model

This is a key model for directly studying transfer kinetics [1].

  • Principle: A single placental lobule from a term pregnancy is isolated and perfused in the laboratory. The maternal and fetal circulations are maintained, allowing researchers to introduce a drug into the maternal circuit and measure its appearance in the fetal circuit over time.
  • Key Protocol (from [1]):
    • Preparation: Obtain a human term placenta immediately after delivery and cannulate a cotyledon's fetal and maternal blood vessels.
    • Perfusion: Perfuse both circuits with a buffered, protein-free solution or a solution containing albumin (e.g., 40 g/L Bovine Serum Albumin) to study protein-binding effects.
    • Dosing: Introduce a known concentration of radiolabeled (e.g., ³⁵S) or unlabeled PTU/MMI into the maternal reservoir. The study in [1] used PTU at 4 μg/mL and 40 μg/mL.
    • Sampling & Analysis: Collect serial samples from the fetal venous effluent over approximately 2 hours. Quantify drug concentration using appropriate methods (e.g., scintillation counting for radiolabeled drugs).
    • Kinetic Calculation: Calculate the clearance of the drug from the maternal-to-fetal circuit (M→F) and vice-versa (F→M) using a two-compartment model.
In Vivo Animal and Human Observational Studies
  • Animal Models (e.g., Rat): As described in [2], radioisotope-labeled drugs can be administered to a pregnant animal, and fetal and maternal serum concentrations are measured at equilibrium to calculate transfer ratios.
  • Human Cohort Studies: As in [3], large-scale population registries (e.g., prescription records linked to birth defect diagnoses) are used to identify statistical associations between drug exposure in early pregnancy and adverse outcomes.

Mechanisms and Clinical Considerations

The following diagram illustrates the key mechanisms and clinical decision pathways related to PTU use in pregnancy.

G cluster_mechanism Key Mechanisms & Outcomes PTU PTU Placenta Placenta PTU->Placenta Crosses Placenta A Inhibits Thyroid Peroxidase (TPO) PTU->A B Blocks T4 to T3 Conversion PTU->B E Maternal Hepatotoxicity Risk (Black Box Warning) PTU->E MMI MMI MMI->Placenta Crosses Placenta FetalCompartment FetalCompartment Placenta->FetalCompartment C Fetal Thyroid Effects FetalCompartment->C A->C B->C D Potential Birth Defects (Face/Neck, Urinary System) C->D Decision Decision E->Decision FirstTri First Trimester PTU Preferred SecondTri Second/Third Trimester Consider Switch to MMI FirstTri->SecondTri LowestDose Use Lowest Effective Dose for Both Drugs SecondTri->LowestDose

Frequently Asked Questions (FAQs)

Q1: Does PTU cross the human placenta less freely than Methimazole? The data is conflicting. An older study using radioisotopes suggested PTU had a lower fetal-to-maternal ratio than MMI [2]. However, a more direct experimental model using perfused human placental tissue found no significant difference in the placental transfer kinetics between PTU and MMI, with both reaching equilibrium at similar rates [1]. The clinical consensus is that both drugs cross the placenta.

Q2: What are the primary experimental models for studying drug transfer, and what are their limitations?

  • Human Placental Perfusion: High clinical relevance but typically uses term placentae, which may not reflect transfer dynamics in the first trimester, a critical period for organogenesis [1].
  • Animal Models: Allow for study during early development but suffer from inter-species differences in placental structure and function [2].
  • Epidemiological Studies: Identify real-world associations but cannot prove causation and may be confounded by the underlying maternal disease [3].

Q3: What is the current clinical guidance for using PTU in pregnancy? Due to the specific teratogenic risk profile of MMI, PTU is the preferred agent during the first trimester. Because of PTU's black box warning for severe maternal hepatotoxicity, a transition to MMI may be considered after the first trimester is complete, using the lowest possible effective dose of either drug [5] [4].

References

Troubleshooting Guide: Propylthiouracil Analytical Interference

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines frequent interference issues and recommended resolutions to help you troubleshoot your PTU analysis.

Interference Source Description of Issue Recommended Solution Key Parameters for Verification
Metabolites (e.g., PTU Glucuronide) Co-elution with PTU peak, leading to inaccurate quantification [1]. Use a gradient HPLC-MS/MS method for separation [1]. Retention Time: PTU: ~1.66 min; PTU-GLU: ~1.50 min [1].
Excipients (Tablet Placebo) Interference from non-active ingredients in formulation matrices [2]. Optimize sample extraction and use a placebo to confirm specificity [2]. Peak Purity: Passes; Specificity: No peak at PTU RT from placebo [2].
Degradation Products Formation of impurities under stress (acid, base, oxidative) [2]. Perform forced degradation studies to identify and resolve degradation peaks [2]. Assay: ~97.7% (Acid), ~98.5% (Base), ~99.3% (Oxidative); identifies degradation products [2].
Endogenous Plasma/Serum Components Interference from biological matrix in pharmacokinetic studies [3]. Employ a protein precipitation or extraction step and a selective detection method [3]. Linearity: 0.312–40 µg/mL; LOD: ~0.05 µg/mL; no interference in blank serum chromatogram [3].

Detailed Experimental Protocols

Here are established methodologies for analyzing PTU while managing interference, from routine quality control to advanced metabolic studies.

Protocol 1: RP-HPLC for Pharmaceutical Formulations (Tablets)

This method is optimized for quantifying PTU in tablets and checking purity.

  • 1. Chromatographic Conditions [2]

    • Column: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
    • Mobile Phase: Phosphate Buffer (pH 4.6) : Acetonitrile = 80 : 20 (v/v)
      • Buffer Preparation: Dissolve 3.4g of monobasic potassium phosphate in 1L water, adjust pH to 4.6 with diluted phosphoric acid or 0.1N NaOH, and filter.
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 272 nm
    • Column Temperature: Ambient
    • Injection Volume: 10-20 µL
  • 2. Sample Preparation [2]

    • Standard Solution: Accurately weigh ~50 mg of PTU standard into a 50 mL volumetric flask. Dissolve in 10 mL methanol and dilute to volume with water. Further dilute 5 mL of this solution to 100 mL with water.
    • Tablet Sample Solution: Weigh and powder not less than 20 tablets. Transfer an amount equivalent to 50 mg of PTU into a 100 mL volumetric flask. Add 20 mL methanol, sonicate for 5 minutes, add 50 mL water, and sonicate for another 15 minutes. Cool, dilute to volume with water, and filter, discarding the first few mL of filtrate. Further dilute 5 mL of the filtrate to 100 mL with water.
  • 3. Specificity & Forced Degradation [2]

    • Procedure: Inject blank (diluent), placebo, standard, and sample solutions. To demonstrate specificity, subject the sample to stress conditions:
      • Acidic Degradation: Treat with 5N HCl at 80°C for 60 minutes.
      • Alkaline Degradation: Treat with 5N NaOH at 80°C for 60 minutes.
      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 30 minutes.
    • Acceptance Criteria: The method is specific if there is no interference from blank, placebo, or known impurities at the retention time of PTU, and forced degradation shows a stable chromatographic method.
Protocol 2: HPLC-MS/MS for Metabolite Identification in Biological Samples

This advanced method simultaneously quantifies PTU and its N-β-D glucuronide (PTU-GLU) metabolite.

  • 1. HPLC-MS/MS Conditions [1]

    • Column: ZORBAX Extend-C18 (2.1 x 50 mm, 1.8 µm)
    • Mobile Phase: A: Water (0.1% Formic Acid); B: Methanol/Acetonitrile (2:1, v/v, 0.1% Formic Acid)
    • Gradient: Start at 40% B for equilibration, then program to high %B for elution.
    • Flow Rate: 0.1 mL/min
    • Ionization: ESI (Negative mode)
    • MRM Transitions:
      • PTU: m/z 169.20 → 58.05
      • PTU-GLU: m/z 345.20 → 169.20
      • Internal Standard (Methylthiouracil): m/z 141.00 → 58.00
    • Injection Volume: 1 µL
  • 2. Sample Preparation (Plasma/Serum) [3] [1]

    • Internal Standard: Add a known amount of Methylthiouracil (MTU) to the serum sample.
    • Deproteinization: Add acetonitrile (typically 2:1 v/v to sample) to precipitate proteins.
    • Extraction: Vortex mix, then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).
    • Analysis: Inject the clear supernatant into the HPLC-MS/MS system.

The workflow for this method can be visualized as follows:

Start Start: Biological Sample Prep Add Internal Standard (MTU) Start->Prep Deproteinize Deproteinize with Acetonitrile Prep->Deproteinize Centrifuge Centrifuge Deproteinize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC-MS/MS Collect->Inject Analyze Analyze PTU & PTU-GLU via MRM Inject->Analyze End End: Data Acquisition Analyze->End

Key Takeaways for Your Research

  • Method Selection Depends on Goal: For routine quality control of formulations, the RP-HPLC-UV method is robust and cost-effective [2]. For metabolic studies or when high specificity is required to resolve metabolites, the HPLC-MS/MS method is superior [1].
  • Specificity is Paramount: Always use a placebo or blank matrix to confirm that your method is measuring only PTU and not interference from the sample matrix [2].
  • Forced Degradation Informs Stability: Conducting stress studies is not just a regulatory requirement; it helps you understand the stability profile of PTU and identify potential interfering degradation products under various conditions [2].

References

propylthiouracil method robustness ruggedness testing

Author: Smolecule Technical Support Team. Date: February 2026

Summary of PTU Analytical Method Performance

The following table consolidates key validation parameters from recent studies on PTU analysis using HPLC and HPLC-MS/MS techniques.

Parameter HPLC-UV Method [1] HPLC-MS/MS Method [2]
Application Scope Quantification of PTU in tablet formulations Simultaneous quantification of PTU and its glucuronide metabolite (PTU-GLU) in biological matrices
Linearity Range 24.916 - 74.748 µg/mL [1] 0.1 - 50 µM for both PTU and PTU-GLU [2]
Precision (% RSD) Within acceptable range (specific values not provided) [1] Intra- and inter-day precision: %RSD ≤ 15% [2]
Accuracy (% Recovery) 98 - 102% [1] %Bias within 85-115% [2]
Specificity/Selectivity Verified; no interference from blank, placebo, or known impurities [1] Excellent selectivity; no interference from biological matrices [2]

| Key Chromatographic Conditions | Column: C18 Mobile Phase: Acetonitrile:Buffer (20:80 v/v) Buffer: Monobasic potassium phosphate (pH 4.6) Detection: UV at 272 nm [1] | Column: ZORBAX Extend-C18 Mobile Phase: Gradient of water and methanol/acetonitrile (both with 0.1% formic acid) Detection: MS/MS with negative ESI MRM [2] |

Designing Robustness and Ruggedness Tests

Since explicit protocols are not available, you can design your tests based on standard analytical practices and the parameters from the established methods above. The core of robustness testing is to deliberately introduce small, deliberate variations in method parameters and measure the impact on results.

The diagram below outlines a general workflow for planning and executing a robustness and ruggedness study.

Start Start: Plan Robustness Study IdentifyParams Identify Critical Parameters Start->IdentifyParams DefineRange Define Variation Ranges IdentifyParams->DefineRange ExpDesign Select Experimental Design (e.g., Plackett-Burman) DefineRange->ExpDesign Execute Execute Experiments ExpDesign->Execute Measure Measure System Suitability (Retention Time, Peak Area, Tailing Factor, Resolution) Execute->Measure Analyze Analyze Data (e.g., Calculate %RSD) Measure->Analyze Decision Is Method Robust? (Effects within pre-set limits?) Analyze->Decision End End: Document Study Decision->End

Potential Parameters for Robustness Testing

You can apply variations to the parameters listed below, using the values from the table above as your baseline or nominal conditions.

  • HPLC-UV Method Variations [1]: Mobile phase pH (± 0.2 units), Mobile phase composition (± 2-3% absolute for organic component), Column temperature (± 2-3°C), Flow rate (± 0.1 mL/min), Wavelength detection (± 2 nm).
  • HPLC-MS/MS Method Variations [2]: Mobile phase composition (minor adjustments to gradient or ratio), Source/gas temperatures (± 10°C), Ion source parameters (nebulizing gas flow, drying gas flow), MRM transition dwell times.
Ruggedness Testing Framework

Ruggedness assesses the method's reliability when conditions change in a less controlled manner. Key aspects to test include:

  • Different Analysts: Have at least two analysts prepare samples and run the analysis.
  • Different Instruments: Perform the analysis on different HPLC or MS/MS systems of the same model.
  • Different Columns: Use different batches of the same type of column (e.g., C18 from the same manufacturer).
  • Different Days: Conduct the analysis on different days to account for environmental fluctuations.

Frequently Asked Questions (FAQs)

Q1: What system suitability criteria should I monitor during these tests? You should track key performance indicators such as retention time, peak area, tailing factor, theoretical plates, and resolution from critical impurities or metabolites. For the MS/MS method, also monitor the signal-to-noise ratio at the LLOQ. The method is considered robust if variations in these parameters remain within your pre-defined acceptance criteria (e.g., %RSD < 2% for retention time) [2] [1].

Q2: My PTU peak is tailing. What could be the cause? Peak tailing in reverse-phase HPLC is often related to secondary interactions with the stationary phase. To troubleshoot:

  • Adjust Mobile Phase pH: The cited method uses a pH of 4.6 [1]. Slight buffering can improve peak shape.
  • Use a Mobile Phase Additive: Adding a low-concentration ion-pairing reagent or formic acid (as in the MS/MS method) can suppress silanol interactions [2].
  • Ensure Column Health: An old or contaminated column can cause peak tailing.

Q3: How can I improve the sensitivity for detecting PTU metabolites? For detecting low levels of metabolites like PTU-GLU, the HPLC-MS/MS method is far superior due to its high specificity and sensitivity [2]. Key steps include:

  • Optimizing MS Transitions: Use the specific MRM transitions (e.g., m/z 345.2 > 169.2 for PTU-GLU).
  • Sample Cleanup: Employ protein precipitation or solid-phase extraction to reduce matrix effects.
  • Gradient Optimization: Fine-tune the LC gradient for better separation and ionization efficiency.

References

propylthiouracil vs methimazole congenital anomalies risk

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence: Congenital Anomaly Risk

Outcome Measure Propylthiouracil (PTU) Findings Methimazole (MMI) Findings Comparative Risk (PTU vs. MMI) Key Supporting Evidence
Overall Congenital Anomalies Slight or no significant increase in risk vs. non-exposed [1] [2] [3]. Significantly increased risk vs. non-exposed [1] [2] [3]. Lower risk with PTU (OR 0.80, 95% CI 0.69–0.92) [1]. Multiple cohort studies & meta-analyses [1] [2] [3].
Specific Anomaly Patterns Associated with malformations in the face, neck, and urinary systems (e.g., preauricular cysts, unilateral kidney agenesis) [1] [4]. Associated with MMI embryopathy: choanal/esophageal atresia, aplasia cutis, omphalocele, ventricular septal defects [1] [2] [5]. PTU-associated defects are often considered less severe and surgically correctable [1]. Observational studies and case series [1] [4].
Switching Therapy N/A N/A Switching between MMI and PTU during pregnancy did not reduce risk of birth defects compared to PTU alone [1] [2]. Cohort studies [1].
Miscarriage No statistically significant difference in risk between PTU and MMI [1]. No statistically significant difference in risk between MMI and PTU [1]. No significant difference (OR 0.89, 95% CI 0.72–1.11) [1]. Meta-analysis [1].

Experimental Data and Protocols

The clinical data in the table above primarily comes from large-scale observational studies. The methodologies of these studies are critical for interpreting the results.

Detailed Methodologies from Key Studies

The evidence is largely generated through systematic reviews and meta-analyses of cohort and case-control studies, as randomized controlled trials in pregnant populations are ethically challenging. Here is a detailed look at the standard protocol:

  • Data Sources and Search Strategy: Systematic searches are performed across major electronic databases (e.g., PubMed, Embase, Web of Science, Cochrane Library). The search uses a combination of MeSH terms and free-text words related to "pregnancy," "hyperthyroidism," "this compound," "methimazole," "birth defects," and "congenital anomalies" [1] [2] [3].
  • Study Selection and Inclusion Criteria:
    • Population: Pregnant women diagnosed with hyperthyroidism.
    • Exposure: Treatment with PTU, MMI (or its prodrug carbimazole), or a switch between both during pregnancy, particularly the first trimester.
    • Comparator: Non-exposed groups, which may include healthy pregnant women or hyperthyroid women not receiving ATDs.
    • Outcome: Diagnosis of major or minor congenital anomalies, often tracked through national birth registries or hospital records up to the child's second year [1] [3] [4].
    • Design: Cohort studies and case-control studies are included.
  • Data Extraction and Quality Assessment:
    • Data on study design, participant characteristics, exposure timing/dosage, and outcomes are extracted independently by multiple reviewers.
    • The methodological quality of included studies is typically assessed using tools like the Newcastle-Ottawa Scale (NOS) [1] [3].
  • Statistical Analysis:
    • Pooled odds ratios (ORs) with 95% confidence intervals (CIs) are calculated to assess the association between drug exposure and congenital anomalies.
    • Heterogeneity among studies is evaluated using the I² statistic. A fixed-effect model is used if heterogeneity is low (I² < 50%); otherwise, a random-effects model is applied [1] [2].
    • Sensitivity analyses and assessment for publication bias (e.g., funnel plots, Egger's test) are often conducted [1].

Mechanism of Action and Teratogenicity

The following diagram illustrates the current understanding of how antithyroid drugs may lead to congenital anomalies, highlighting key differences between PTU and MMI.

G Start Maternal Administration of ATDs MOA Shared Mechanism of Action (MOA): Inhibition of Thyroid Peroxidase (TPO) Start->MOA MMI_Specific MMI-Specific Teratogenic Effects MOA->MMI_Specific Direct teratogenic mechanism proposed PTU_Specific PTU-Specific Teratogenic Effects MOA->PTU_Specific Mechanism less clear, may involve specific metabolites Note Note: Both drugs cross the placenta. Maternal hyperthyroidism itself may also contribute to risks. MOA->Note MMI_Anomalies MMI Embryopathy: • Choanal atresia • Esophageal atresia • Aplasia cutis • Omphalocele • Ventricular septal defects MMI_Specific->MMI_Anomalies PTU_Anomalies PTU-Associated Defects: • Preauricular cysts/sinuses • Urinary tract anomalies • Face & neck malformations PTU_Specific->PTU_Anomalies

The diagram above shows that while both drugs share a primary mechanism, their teratogenic profiles differ significantly. This mechanistic difference underpins the clinical recommendation.

Clinical and Research Implications

  • First-Trimester Preference for PTU: Due to the lower risk of severe specific anomalies, PTU is the preferred therapy during the first trimester of pregnancy [1] [6].
  • Second/Third-Trimester Consideration for MMI: After organogenesis is complete, some guidelines suggest considering a switch to MMI due to PTU's associated risk of severe hepatotoxicity [6] [7]. However, the search results indicate that switching therapy does not conclusively reduce the risk of birth defects [1].
  • Dose Dependency: Evidence suggests a potential dose-dependent effect for MMI, where higher doses are associated with greater risk [8] [4]. The relationship for PTU is less clear.
  • Ongoing Research Needs: Current evidence, primarily from observational studies, is sufficient to guide practice but has limitations. Confounding by indication remains a challenge, as the underlying hyperthyroidism and its severity may also influence pregnancy outcomes [4]. Further studies are needed to fully elucidate the teratogenic mechanisms and refine risk-benefit assessments.

References

Evidence Summary for Antithyroid Drug Cross-Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Reaction Evidence for Cross-Reactivity Key Supporting Findings
Agranulocytosis [1] [2] [3] Theoretical and Clinical Consensus Strong clinical consensus on contraindication due to cross-reactivity risk, though direct case studies are limited [2]. Considered an absolute contraindication to switch to another antithyroid drug [3].
ANCA-Positive Vasculitis [4] Confirmed (Case Report) Direct evidence: Patient developed vasculitis on PTU, resolved upon withdrawal, and recurred after switching to methimazole [4].
Other Hypersensitivity (e.g., urticaria) [5] Confirmed (Case Report) Direct evidence: Patient developed urticaria on methimazole, which persisted upon switching to carbimazole [5].

Proposed Mechanisms and Experimental Insights

The cross-reactivity observed between PTU and methimazole/carbimazole is primarily attributed to their shared chemical structure as thioamide drugs.

  • Shared Thioamide Structure: The core thioamide (S-C=N) group common to both PTU and methimazole/carbimazole is considered the primary culprit for triggering immune-mediated cross-reactions [5] [4].
  • Metabolic Activation: One proposed mechanism for agranulocytosis involves the oxidation of the drugs by neutrophil enzymes (like myeloperoxidase) or hepatic cytochrome P450 systems, generating reactive metabolites. These metabolites can then act as haptens, triggering an immune response that leads to neutrophil destruction [1].
  • Genetic Susceptibility: Research has identified specific genetic markers, such as the HLA alleles B*38:02 and DRB1*08:03, that are associated with a significantly higher risk of developing agranulocytosis from antithyroid drugs, particularly methimazole/carbimazole [1]. This suggests an individual's genetic background plays a critical role in these reactions.

The diagram below illustrates the proposed pathways for antithyroid drug-induced agranulocytosis.

G ATD Antithyroid Drug (PTU/MMI) Immune Immune-Mediated Pathway ATD->Immune Toxic Direct Toxicity Pathway ATD->Toxic Metabolite Reactive Metabolite Immune->Metabolite  Drug Oxidation MyeloidDamage Myeloid Progenitor Cell Damage Toxic->MyeloidDamage ANCAAntibody ANCA Antibody Production Metabolite->ANCAAntibody HLA Genetic Susceptibility (e.g., HLA-B*38:02) HLA->Immune NeutrophilDeath Neutrophil Apoptosis/Opsonization ANCAAntibody->NeutrophilDeath Outcome Agranulocytosis (ANC < 500/μL) NeutrophilDeath->Outcome MyeloidDamage->Outcome

Methodologies for Investigating Cross-Reactivity

For researchers studying these adverse events, the following experimental approaches are cited in the literature:

  • In Vitro Immunoreactivity Testing: Lymphocyte transformation tests can be used to assess T-cell mediated immune responses. One study demonstrated that lymphocytes from some patients with agranulocytosis showed reactivity to both PTU and methimazole, suggesting a cross-sensitization [6].
  • Antibody Detection: For vasculitis, the presence of Anti-Neutrophil Cytoplasmic Antibodies (ANCA) can be confirmed by indirect immunofluorescence (IIF) or enzyme-linked immunosorbent assay (ELISA) specific for antigens like Proteinase 3 (PR3) or Myeloperoxidase (MPO) [4].
  • Genetic Susceptibility Screening: Genome-wide association studies (GWAS) and direct HLA genotyping are key methods for identifying patients at higher risk for severe reactions like agranulocytosis [1].

Key Clinical and Research Implications

  • Clinical Management: Cross-reactivity evidence means that switching between PTU and methimazole/carbimazole is not a safe option after a serious adverse reaction like agranulocytosis, vasculitis, or severe skin reactions [5] [4] [3]. Definitive treatment with radioactive iodine or surgery becomes necessary.
  • Patient Monitoring and Education: The risk of agranulocytosis is highest within the first 3 months of therapy. Clinicians must educate patients to immediately report symptoms like fever and sore throat [1].
  • Research Directions: Current research is exploring the genetic basis of these reactions, which may lead to pre-treatment screening strategies. Further investigation is needed to fully elucidate the precise immunological mechanisms behind the cross-reactivity [1].

References

propylthiouracil validation analytical method ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Propylthiouracil Analytical Methods

The table below objectively compares a conventional RP-HPLC method and a more advanced HPLC-MS/MS method, summarizing key performance data as required by ICH guidelines [1] [2].

Validation Parameter (ICH) RP-HPLC with UV Detection [1] HPLC-MS/MS with MRM Detection [2]
Analytical Technique Reverse-Phase High-Performance Liquid Chromatography High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Detection Method Ultraviolet (UV) at λ = 272 nm Multiple Reaction Monitoring (MRM) in negative ESI mode
Linearity Range 24.916 - 74.748 µg/mL [1] 0.1 - 50 µM (≈ 16.9 - 8450 ng/mL) [2]
Linearity (R²) > 0.999 [1] > 0.99 [2]
Accuracy (% Bias) 98 - 102% Recovery [1] Within 85-115% [2]
Precision (% RSD) Within acceptable range [1] ≤ 15% [2]
Primary Application Quantitative analysis in pharmaceutical dosage forms (tablets) [1] Simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU) in biological matrices [2]

Detailed Experimental Protocols

Here are the detailed methodologies for the two key experiments cited in the comparison table.

Protocol 1: RP-HPLC Method for Tablet Assay [1]

This method is optimized for quality control of pharmaceutical formulations.

  • 1. Chromatographic Conditions:
    • Column: C18 Column
    • Mobile Phase: Acetonitrile and Monobasic Potassium Phosphate Buffer (pH 4.6 ± 0.05) in a ratio of 20:80 (v/v).
    • Flow Rate: Not specified in the provided excerpt.
    • Detection: UV at 272 nm.
  • 2. Standard Preparation:
    • Accurately weigh about 50 mg of PTU working standard into a 50 mL volumetric flask.
    • Add 10 mL of methanol, sonicate to dissolve, and make up to volume with water.
    • Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with water.
  • 3. Sample Preparation (Tablets):
    • Weigh and finely powder not less than 20 tablets.
    • Transfer an amount of powder equivalent to the label claim to a 100 mL volumetric flask.
    • Add 20 mL of methanol, sonicate for 5 minutes, then add 50 mL of water and sonicate for another 15 minutes.
    • Cool, dilute to volume with water, and mix.
    • Filter the solution through a 0.45µm PVDF membrane, discarding the first 4 mL of the filtrate.
    • Further dilute 5 mL of the filtrate to 100 mL with water.
  • 4. System Suitability & Calculation: Calculate the % assay using the formula provided in the research, which compares the average peak areas of the sample and standard solutions [1].
Protocol 2: HPLC-MS/MS Method for PTU and its Metabolite [2]

This bioanalytical method is designed for metabolic studies with higher sensitivity.

  • 1. Chromatographic Conditions:
    • Column: ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 µm).
    • Mobile Phase: Gradient elution with:
      • Phase A: Water with 0.1% Formic Acid.
      • Phase B: Mixture of Methanol and Acetonitrile (2:1, v/v) with 0.1% Formic Acid.
    • Flow Rate: 0.1 mL/min.
    • Injection Volume: 1 µL.
  • 2. Mass Spectrometry (MS) Conditions:
    • Ionization: Electrospray Ionization (ESI) in negative mode.
    • MRM Transitions:
      • PTU: m/z 169.20 → 58.05
      • PTU-Glucuronide (PTU-GLU): m/z 345.2 → 169.20
      • Internal Standard (Methylthiouracil, MTU): m/z 141.00 → 58.00
  • 3. Sample Preparation: The provided excerpt does not detail the sample preparation for biological matrices for this specific method, but it involves the use of an internal standard (MTU) for quantification [2].

Method Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate analytical method based on your research objectives.

Start Method Selection for PTU Analysis Q1 Primary Goal? Quality Control or Metabolism Study? Start->Q1 QC Goal: Quality Control (QC) Q1->QC  QC in Formulations Metab Goal: Metabolism/Pharmacokinetics Q1->Metab  Biological Analysis Q2 Required Sensitivity? High Sensitivity Needed? QC->Q2 Q3 Analyte Specificity? Need to resolve metabolites? Metab->Q3 LowSense Sensitivity: Standard Q2->LowSense  For routine QC HighSense Sensitivity: High Q2->HighSense  For trace analysis Method1 Recommended Method: RP-HPLC-UV LowSense->Method1 Method2 Recommended Method: HPLC-MS/MS HighSense->Method2 NoMetab Analyte: PTU only Q3->NoMetab  PTU only in complex matrix WithMetab Analyte: PTU + Metabolites Q3->WithMetab  e.g., PTU-Glucuronide NoMetab->Method2 WithMetab->Method2

How to Proceed with Your Comparison Guide

The information available from the search is foundational but limited to these two methods. To build a more comprehensive guide, you might consider:

  • Investigating Official Sources: Directly consult the ICH Q2(R2) guideline on the official EMA or ICH websites for the definitive validation criteria [3].
  • Exploring Other Techniques: Look for research on other analytical techniques for PTU, such as different HPLC conditions, UPLC, or capillary electrophoresis.
  • Comparing More Products: Include methods used for competitors or alternative drugs (e.g., methimazole) to provide a broader market perspective.

References

propylthiouracil specificity testing known impurities

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Specificity Testing

The following methodology is adapted from a peer-reviewed study that developed an innovative RP-HPLC technique for Propylthiouracil tablets [1].

  • Instrumentation: HPLC system (e.g., Agilent 1200/1260) with a diode array detector (DAD) and OpenLab software [1].
  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [1].
  • Mobile Phase: A mixture of monobasic potassium phosphate buffer (pH 4.6 ± 0.05) and acetonitrile in a ratio of 80:20 (v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection Wavelength: 272 nm for this compound; 238 nm for the thiourea impurity [1].
  • Column Temperature: Ambient.
  • Injection Volume: 20 µL.
  • Sample Solvent: 1% methanol in water (diluent) [1].
  • Sample Preparation:
    • Standard Solution: this compound working standard dissolved in methanol and diluted with water to the required concentration (e.g., ~50 µg/mL) [1].
    • Test Solution (Tablets): Tablets are crushed into a fine powder, extracted with methanol and water via sonication, filtered, and diluted [1].
    • Placebo Solution: Prepared similarly to the test solution but using the placebo powder to check for interference from excipients [1].
    • Known Impurity Solution: A solution of the thiourea impurity is prepared and analyzed to confirm its separation from the main drug peak [1].

Specificity and Forced Degradation Results

The method was validated for specificity by analyzing the drug in the presence of its placebo and a known impurity. It was also subjected to forced degradation studies to prove its stability-indicating capability.

Table 1: Specificity Against Placebo and Known Impurity

Sample Solution Retention Time of this compound (minutes) Interference from Placebo Interference from Thiourea Impurity
Standard Solution 2.760 Not Applicable Not Applicable
Test Solution (Control) 2.753 No Interference No Interference
Spiked Test Solution 2.753 No Interference No Interference
Thiourea Impurity 1.18 (at 238 nm) Not Applicable Not Detected at 272 nm
  • Conclusion: The chromatograms demonstrate that the this compound peak is pure and well-resolved. There is no interference from the tablet's placebo components or the thiourea impurity at the detection wavelength of 272 nm, confirming the method's specificity [1].

Table 2: Forced Degradation Study Results

Mode of Degradation Condition % Assay of this compound % Degradation
Control Sample Not Applicable 100.6% Not Applicable
Acid Degradation 5N HCl, 80°C for 60 min 97.7% 2.9%
Base Degradation 5N NaOH, 80°C for 60 min Data Incomplete in source Data Incomplete in source
Oxidative Degradation 3% H₂O₂, 80°C for 60 min Data Incomplete in source Data Incomplete in source
Thermal Degradation 105°C for 60 min Data Incomplete in source Data Incomplete in source
Photolytic Degradation As per ICH guidelines Data Incomplete in source Data Incomplete in source
  • Conclusion: The forced degradation studies confirm that the method is stability-indicating. It can successfully separate this compound from its degradation products, which is crucial for accurate quantification of the drug in stability samples [1].

Workflow for Specificity Testing

The diagram below outlines the logical workflow for conducting specificity testing.

Start Start Specificity Testing Prep Prepare Solutions: • Standard • Test (Tablet) • Placebo • Known Impurity Start->Prep HPLC Inject Solutions into HPLC System Prep->HPLC Analyze Analyze Chromatograms HPLC->Analyze Decision Is the this compound peak pure and resolved from all interferences? Analyze->Decision Fail Method Failed. Re-optimize chromatographic conditions. Decision->Fail No Pass Method Specificity Confirmed Decision->Pass Yes Fail->Prep Re-prepare solutions if needed End Proceed to Full Method Validation Pass->End

Key Takeaways for Researchers

  • The RP-HPLC method is specific and stability-indicating: It is suitable for the quantitative analysis of this compound in pharmaceutical formulations and for stability studies [1].
  • Sample preparation is critical: The use of sonication for extraction and PVDF membrane filters for filtration is essential for obtaining clear, interference-free solutions [1].
  • Peak purity assessment is a key metric: Using a diode array detector to confirm that the main drug peak is pure and has no co-eluting impurities is a vital step in proving specificity [1].

References

propylthiouracil linearity range accuracy precision validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Propylthiouracil

The table below summarizes the core performance data for different analytical methods as reported in recent studies.

Analytical Method Linearity Range Accuracy (% Recovery) Precision (% RSD) Key Application / Note
RP-HPLC (UV Detection) [1] 24.916 – 74.748 µg/mL 98 – 102% Within acceptable range (specific RSD not given) Pharmaceutical tablet analysis; uses C18 column and phosphate buffer-acetonitrile mobile phase.
HPLC-MS/MS [2] 0.1 – 50 µM %Bias within 85–115% %RSD ≤ 15% Metabolic studies; simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU).
HPLC (Iodine-Azide Reaction) [3] [4] 8 – 100 nM > 91% < 4.2% (inter-day) High-sensitivity detection; uses a post-column chemical reaction for detection.
HPTLC [5] Information missing Information missing Information missing Used for determination in the presence of impurities; specific validation data not provided in abstract.
UV Spectroscopy [6] Suitable range confirmed Meets regulatory criteria Meets regulatory criteria Method developed and validated; specific numerical data not provided in the abstract.

Detailed Experimental Protocols

Here is a closer look at the methodologies for the two most data-complete techniques from the search results: the RP-HPLC method for quality control and the HPLC-MS/MS method for metabolism studies.

RP-HPLC with UV Detection for Pharmaceutical Tablets [1]

This method is optimized for the quality control of this compound in tablet formulations.

  • Chromatographic Conditions:

    • Column: C18 column.
    • Mobile Phase: Monobasic potassium phosphate buffer (pH 4.6 ± 0.05) and Acetonitrile in a ratio of 80:20 (v/v).
    • Detection: UV detection at 272 nm.
    • Flow Rate: 1.0 mL/min.
    • Diluent: 1% Methanol in water.
  • Sample Preparation:

    • Standard Solution: About 50 mg of PTU standard is dissolved in methanol and diluted with water to obtain a final concentration of approximately 50 µg/mL.
    • Tablet Sample Solution: Not less than 20 tablets are crushed into a fine powder. A portion equivalent to 100 mg of PTU is extracted with 20 mL of methanol, followed by 50 mL of water via sonication. The solution is then diluted to volume with water, filtered, and further diluted to the working concentration.
  • Validation Highlights:

    • Specificity: The method is specific, with no interference from the blank, placebo, or known impurities (Thiourea). This was confirmed using peak purity tools [1].
    • Forced Degradation: The method can detect degradation products. Under acid and base stress conditions, the study reported degradations of 2.9% and 1.9%, respectively [1].
HPLC-MS/MS for Metabolic Studies [2]

This highly sensitive method is designed for the simultaneous quantification of PTU and its glucuronide metabolite (PTU-GLU) in biological matrices like human liver microsomes.

  • Chromatographic Conditions:

    • Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 µm).
    • Mobile Phase: A gradient elution with:
      • Phase A: Water with 0.1% formic acid.
      • Phase B: A mixture of Methanol and Acetonitrile (2:1, v/v) with 0.1% formic acid.
    • Detection: Tandem Mass Spectrometry with Negative Electrospray Ionization (ESI-)
      • MRM Transitions:
        • PTU: m/z 169.20 > 58.05
        • PTU-GLU: m/z 345.2 > 169.20
        • Internal Standard (Methylthiouracil): m/z 141.00 > 58.00
    • Flow Rate: 0.1 mL/min.
  • Method Validation Data:

    • Sensitivity: The Lower Limit of Quantification (LLOQ) for both PTU and PTU-GLU was 0.1 µM [2].
    • Carry-over: Insignificant carry-over was confirmed [2].

Workflow for HPLC Method Development and Validation

The following diagram illustrates the key stages involved in developing and validating an HPLC method for a pharmaceutical product, based on the protocols identified.

Method Development Method Development Chromatographic\nCondition Optimization Chromatographic Condition Optimization Method Development->Chromatographic\nCondition Optimization Solution & Sample\nPreparation Solution & Sample Preparation Chromatographic\nCondition Optimization->Solution & Sample\nPreparation Method Validation Method Validation Solution & Sample\nPreparation->Method Validation Specificity &\nForced Degradation Specificity & Forced Degradation Method Validation->Specificity &\nForced Degradation Linearity, Accuracy,\nPrecision Check Linearity, Accuracy, Precision Check Method Validation->Linearity, Accuracy,\nPrecision Check Application to\nReal Samples Application to Real Samples Method Validation->Application to\nReal Samples

Key Insights for Researchers

  • For Routine Quality Control (QC) of Tablets: The RP-HPLC-UV method [1] is highly suitable. It is cost-effective, robust, and has been validated for specificity and accuracy in a pharmaceutical context.
  • For Metabolism and Pharmacokinetic Studies: The HPLC-MS/MS method [2] is the necessary tool. Its high sensitivity and specificity allow for measuring low drug and metabolite concentrations in complex biological samples.
  • For Maximum Sensitivity: The HPLC with iodine-azide detection [3] [4] offers detection in the nanomolar range, which could be advantageous for analyzing samples with very low concentrations, though it may involve a more complex setup.

References

propylthiouracil comparative pharmacokinetic profiles

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Profiles at a Glance

The table below summarizes the core pharmacokinetic parameters of PTU and MMI, highlighting fundamental differences in their absorption and elimination [1] [2] [3].

Parameter Propylthiouracil (PTU) Methimazole (MMI)
Bioavailability/Absorption ~75% [1] >90% [3]
Plasma Protein Binding 80-85% (primarily lipoproteins & albumin) [1] Negligible [3]
Volume of Distribution (Vd) 0.4 L/kg [1] ~40 L [3]
Plasma Half-Life (T₁/₂) 1-2 hours [1] [2] 5-13 hours [2] [3]
Time to Peak (Tₘₐₓ) ~1 hour [4] 1-2 hours [3]
Intrathyroidal Half-Life Not specified in results 12-24 hours [3]
Primary Elimination Route Hepatic metabolism; 35% excreted as metabolites in urine [1] Renal excretion (primarily unchanged drug) [3]
Key Clinical Dosing Implication Requires multiple daily doses (e.g., every 8 hours) due to short half-life [1] Can often be administered as a single daily dose due to long half-life and intrathyroidal persistence [3]

Key Experimental Protocols and Advanced Modeling

For your research, here are details on modern methodologies used to characterize and predict the pharmacokinetics and safety of these drugs.

Physiologically Based Pharmacokinetic (PBPK) Modeling

This approach integrates in vitro and in vivo data to simulate drug disposition and extrapolate to special populations.

  • Objective: To develop and verify a PBPK model for PTU to predict its tissue distribution and plasma exposure in adults, with extrapolation to pediatric and elderly populations [4].
  • Software & Tools: The model was developed using PK-Sim software (Open Systems Pharmacology Suite). Parameters were identified using a Monte Carlo algorithm [4].
  • Model Workflow:
    • Parameter Collection: Physicochemical and ADME parameters for PTU were gathered from databases like ADMETlab, SwissADME, and DrugBank [4].
    • Clinical Data for Validation: A clinical bioequivalence study in 24 healthy Chinese volunteers provided observed plasma concentration-time data for model validation. The study used an HPLC-MS/MS method for bioanalysis [4].
    • Model Building & Verification: A whole-body PBPK model was constructed. Predictive performance was verified by comparing simulated values to observed clinical data for AUC, Cmax, and Tmax, with a mean fold error (MFE) ratio between 0.5-2 considered acceptable [4].
  • Key Findings: The verified model predicted that pediatric patients require quantitative dose adjustments to achieve adult exposure levels, while the elderly population does not [4].

The following diagram illustrates the PBPK modeling workflow described above:

cluster_phase1 Phase 1: Input Parameter Collection cluster_phase2 Phase 2: Model Building & Simulation cluster_phase3 Phase 3: Model Verification & Application Start Start: PBPK Model Development Param1 Physicochemical Properties (pKa, logP, solubility) Start->Param1 Param2 In Vitro/In Vivo ADME Data (absorption, metabolism, protein binding) Param1->Param2 Param3 Physiological System Data (organ weights, blood flows) Param2->Param3 Build Construct PBPK Model (using PK-Sim software) Param3->Build Sim Run PK Simulations (Plasma & Tissue Concentration-Time Profiles) Build->Sim Verify Verify Model with Clinical BE Study Data Sim->Verify Apply Apply Verified Model (Population Extrapolation: Pediatric, Elderly) Verify->Apply

Quantitative Systems Toxicology (QST) for DILI Risk Assessment

This innovative approach investigates the mechanisms and risk of Drug-Induced Liver Injury (DILI), a critical concern with PTU.

  • Objective: To compare the hepatotoxicity risk of PTU and MMI by investigating underlying mechanisms using a QST approach [5].
  • Platform: The study employed DILIsym, a software platform that uses differential equations to model major hepatotoxic pathways [5].
  • Method Workflow:
    • In Vitro Assays: Conducted experiments to measure parameters for both drugs, including:
      • Cytotoxicity in hepatocyte cell lines.
      • Mitochondrial toxicity (e.g., using a Seahorse Analyzer).
      • Oxidative stress responses (e.g., using dihydroethidium, DHE).
      • Inhibition of the bile salt export pump (BSEP) [5].
    • PBPK Integration: The in vitro data were integrated with PBPK models to predict clinical exposure levels in the liver [5].
    • Mechanistic Simulation: DILIsym simulated the frequency of serum alanine aminotransferase (ALT) elevations in a virtual population, linking drug exposure to specific toxicity pathways [5].
  • Key Findings: The model suggested that ALT elevations from PTU are primarily driven by oxidative stress. In contrast, the model could not fully predict MMI's DILI risk, implying a potential role for reactive metabolites or other idiosyncratic mechanisms [5].

The workflow for this QST approach is summarized below:

cluster_in_vitro In Vitro Experimental Data Start Start: DILI Risk Assessment Assay1 Cytotoxicity Assays Start->Assay1 Assay2 Mitochondrial Toxicity Assay1->Assay2 Assay3 Oxidative Stress Markers Assay2->Assay3 Assay4 BSEP Inhibition Assay3->Assay4 PBPK PBPK Modeling (Predicts Clinical Liver Exposure) Assay4->PBPK QST QST Simulation (DILIsym) Integrates data to model toxicity mechanisms in a virtual patient population PBPK->QST Output Output: Predicted Clinical DILI Risk and Dominant Toxicity Mechanism QST->Output

Key Takeaways for Drug Development

  • Dosing Strategy: The short plasma half-life of PTU necessitates multiple daily doses, potentially impacting patient compliance compared to once-daily MMI [1] [3].
  • Safety Profile: PTU carries a significant risk of severe hepatotoxicity, warranting a black-box warning. Advanced QST models attribute this to mechanisms like oxidative stress, while MMI's liver injury profile appears more idiosyncratic [1] [5].
  • Modern Modeling: PBPK and QST are powerful tools that can help de-risk development, optimize dosing regimens for special populations, and provide mechanistic insights into adverse events, moving beyond traditional pharmacokinetic analysis [5] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

6-n-propyl-2-thiouracil appears as odorless white crystalline powder of starch-like appearance. Bitter taste. Saturated solution is neutral or slightly acid to litmus. (NTP, 1992)
Solid

Color/Form

White crystalline powder of starch-like appearance to eye and to touch

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.05138412 g/mol

Monoisotopic Mass

170.05138412 g/mol

Heavy Atom Count

11

Taste

Bitter

LogP

0.4
log Kow = 0.98 (est)
0.4

Decomposition

When heated to decomposition /temperature unspecified/, propylthiouracil emits toxic fumes of nitrogen oxide and sulfur oxide.
When heated to decomp ... emits very toxic fumes of /sulfur oxides and nitrogen oxides/.

Appearance

Solid powder

Melting Point

426 to 430 °F (NTP, 1992)
219-221 °C
219 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

721M9407IY

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (93.62%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to manage hyperthyroidism which is due to an overactive thyroid gland (Grave's disease).

Livertox Summary

Propylthiouracil is an antithyroid medication used in the therapy of hyperthyroidism and Graves disease. Propylthiouracil has been linked to serum aminotransferase elevations during therapy as well as to a clinically apparent, idiosyncratic liver injury that can be severe and even fatal.

Drug Classes

Antithyroid Agents

Therapeutic Uses

Mesh Heading: Antimetabolites, Antithyroid Agents
... Propylthiouracil /is/ indicated in the treatment of hyperthyroidism, including prior to surgery or radiotherapy, and as adjuncts in the treatment of thyrotoxicosis or thyroid storm. Propylthiouracil may be preferred over methimazole for use in thyroid storm, since propylthiouracil inhibits peripheral conversion of thyroxine (T4) to triiodothyronine (T3).
EXPTL USE: Paradoxically propylthiouracil has been shown to reverse histological changes of alcoholic hepatitis in rat and has been proposed as possible treatment for this condition in man.
EXPTL USE: Twelve-day pretreatment with PTU prevented the tylenol-induced increase in transaminase activities. Increase in hepatic reduced glutathione levels and prevention of inflammatory response to necrotic liver tissue appeared to be mechanism in protective action of hypothyroidism.
For more Therapeutic Uses (Complete) data for PROPYL THIOURACIL (14 total), please visit the HSDB record page.

Pharmacology

Propylthiouracil is a thiourea antithyroid agent. Grave's disease is the most common cause of hyperthyroidism. It is an autoimmune disease where an individual's own antibodies attach to thyroid stimulating hormone receptors within cells of the thyroid gland and then trigger overproduction of thyroid hormone. The two thyroid hormones manufactured by the thyroid gland, thyroxine (T4) and triiodothyronine (T3), are formed by combining iodine and a protein called thyroglobulin with the assistance of an enzyme called peroxidase. PTU inhibits iodine and peroxidase from their normal interactions with thyroglobulin to form T4 and T3. This action decreases thyroid hormone production. PTU also interferes with the conversion of T4 to T3, and, since T3 is more potent than T4, this also reduces the activity of thyroid hormones. The actions and use of propylthiouracil are similar to those of methimazole.
Propylthiouracil is a thiourea derivative with antithyroid property. Propylthiouracil (PTU) interferes with the oxidation of iodine possibly by interaction with peroxidase or a peroxidase-mediated complex reaction, thereby inhibiting synthesis of thyroid hormones tri-iodothyronine (T3) and thyroxine (T4). In addition, this agent inhibits the Type I 5'-deiodinase (D1), an enzyme involved in the peripheral conversion of thyroxine to tri-iodothyronine. This results in decreased plasma triodothyronine concentrations and decreased entrance of thyroxine into cells thereby reducing thyroid hormone activity.

MeSH Pharmacological Classification

Antimetabolites

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H03 - Thyroid therapy
H03B - Antithyroid preparations
H03BA - Thiouracils
H03BA02 - Propylthiouracil

Mechanism of Action

Propylthiouracil binds to thyroid peroxidase and thereby inhibits the conversion of iodide to iodine. Thyroid peroxidase normally converts iodide to iodine (via hydrogen peroxide as a cofactor) and also catalyzes the incorporation of the resulting iodide molecule onto both the 3 and/or 5 positions of the phenol rings of tyrosines found in thyroglobulin. Thyroglobulin is degraded to produce thyroxine (T4) and tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Therefore propylthiouracil effectively inhibits the production of new thyroid hormones.
Propylthiouracil inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, propylthiouracil may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Propylthiouracil does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. Patients whose thyroid gland contains relatively high concentration of iodine (e.g., from prior ingestion or from administration during diagnostic radiologic procedures) may respond relatively slowly to antithyroid agents. Unlike methimazole, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Although the importance of this inhibition has not been established, propylthiouracil has a theoretical advantage compared with methimazole or carbimazole in patients with thyrotoxic crisis, since a decreased rate of conversion of circulating thyroxine to triiodothyronine may be clinically beneficial in these patients.
The thionamide /propylthiouracil/ inhibit organification of iodide and the coupling of iodotyrosines to form hormonally active iodothyronines.
Inhibit synthesis of thyroid hormone within the thyroid gland by serving as substrates for thyroid peroxidase, which catalyzes the incorporation of oxidized iodide into tyrosine residues in thyroglobulin molecules and couples iodotyrosines. This diverts iodine from the synthesis of thyroid hormones. Antithyroid agents do not interfere with the actions of exogenous thyroid hormone or inhibit the release of thyroid hormones. Therefore, stores of thyroid hormones must be depleted before clinical effects will be apparent. Antithyroid agents may also have moderating effects on the underlying immunologic abnormalities, in hyperthyroidism due to Graves' disease (toxic-diffuse goiter), but evidence on this point reported to date is inconclusive.
Type I 5'-deiodinase (D1) is inhibited by ... the antithyroid drug propylthiouracil.
For more Mechanism of Action (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Thyroxine 5'-deiodinase [EC:1.21.99.4]
DIO2 [HSA:1734] [KO:K17904]

Vapor Pressure

6.9X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

... Small amounts of thiourea present as an impurity.
Small amounts of thiourea may be present in propylthiouracil as an impurity.

Other CAS

51-52-5

Absorption Distribution and Excretion

Well absorbed following oral administration.
Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours.
Elimination: Less than 1% is excreted in the urine unchanged. Total body clearance is approximately 7 L/hr. In dialysis: Elimination and pharmacokinetics are not significantly altered in hemodialysis. In one patient undergoing hemodialysis, 5% of a 200 mg oral dose was removed by 3 hours of hemodialysis; elimination rate was not significantly altered. Peak serum concentration was decreased (from 7.9 to 4.9 ug/mL), although it remained within an approximate therapeutic range.
Although distribution of propylthiouracil into human body tissues and fluids has not been fully characterized, the drug appears to be concentrated in the thyroid gland. Propylthiouracil readily crosses the placenta. Propylthiouracil is distributed into milk; however, some studies indicate that the extent of distribution is only about 0.007-0.077% of a single dose.
Propylthiouracil is rapidly and readily absorbed from the GI tract following oral administration with peak plasma concentrations of about 6-9 mcg/mL occurring within 1-1.5 hours after a single dose of 200-400 mg. In one study in which the drug was administered orally and IV, about 75% of the oral dose was absorbed. Plasma concentrations of the drug do not appear to correlate with the therapeutic effects.
Time to peak effect: 17 weeks (average) to normalize serum T3 and T4 concentrations with use of 300 mg/day.
For more Absorption, Distribution and Excretion (Complete) data for PROPYL THIOURACIL (19 total), please visit the HSDB record page.

Metabolism Metabolites

Propylthiouracil was concentrated by thyroid gland, and four sulfur-35 compounds were demonstrated by TLC in both rat and man: unchanged propylthiouracil, (35)-sulfate, unknown propylthiouracil metabolite and protein-bound sulfur-35...
Biotransformation: Primarily undergoes glucuronidation. Approximately 33% of an orally administered dose is metabolized by a first-pass effect.
Presence of more than one glucuronide conjugate of propylthiouracil ought to be expected, as it has four functional groups, each capable of conjugation with glucuronic acid ...
Although the exact metabolic fate of propylthiouracil has not been fully established, the drug is rapidly metabolized to its glucuronide conjugate and other minor metabolites and requires frequent administration to maintain its antithyroid effect. The drug and its metabolites are excreted in urine, with about 35% of a dose excreted within 24 hours.
For more Metabolism/Metabolites (Complete) data for PROPYL THIOURACIL (8 total), please visit the HSDB record page.
Route of Elimination: Propylthiouracil is readily absorbed and is extensively metabolized. Approximately 35% of the drug is excreted in the urine, in intact and conjugated forms, within 24 hours. Half Life: 2 hours

Wikipedia

Propylthiouracil
Fucitol

FDA Medication Guides

Propylthiouracil
TABLET;ORAL
DAVA PHARMS INC
09/19/2018

Drug Warnings

Although reported much less frequently, severe adverse effects, including inhibition of myelopoiesis with resultant agranulocytosis, granulocytopenia, and thrombocytopenia; aplastic anemia; drug fever; lupus-like syndrome (including splenomegaly); severe hepatic reactions (including encephalopathy, fulminant hepatic necrosis, and death); periarteritis; and hypoprothrombinemia and bleeding, have been reported to occur in some patients receiving propylthiouracil. Nephritis and interstitial pneumonitis have also been reported. Cutaneous vasculitis, which may manifest as purpuric and/or bullous hemorrhagic lesions or erythema nodosum, and possibly may progress to necrotic ulcerations, and polymyositis also have occurred.
Agranulocytosis is potentially the most serious adverse effect of propylthiouracil, and most cases of agranulocytosis appear to occur within the first 2 months of therapy, but rarely may occur after 4 months of therapy. The risk of propylthiouracil-induced agranulocytosis appears to be substantially increased in patients older than 40 years of age compared with younger patients, but, unlike methimazole, an association with dosage has not been established. Although the mechanism(s) of propylthiouracil-induced agranulocytosis has not been determined, antigranulocyte antibodies have been reported in some patients with thioamide-induced agranulocytosis; a direct toxic effect of these drugs on bone marrow has not been excluded as an additional possible cause.
Propylthiouracil crosses the placenta and may cause fetal harm when administered to pregnant women; the drug can induce goiter and hypothyroidism (cretinism) in the developing fetus. If the drug is used during pregnancy for the management of hyperthyroidism, the manufacturer states that careful dosage adjustment, using a sufficient but not excessive dosage of propylthiouracil, is necessary. The manufacturer states that because thyroid dysfunction diminishes in many women as pregnancy proceeds, a reduction in dosage may be possible, and, in some patients, propylthiouracil can be discontinued 2 or 3 weeks before delivery. If propylthiouracil is used during pregnancy, or if a woman becomes pregnant while receiving the drug, she should be advised of the potential hazard to the fetus.
... Disagreement about therapy of thyrotoxicosis during pregnancy. Antithyroid drugs cross placenta and can cause fetal hypothyroidism and goiter. ... There are 3 choices of therapy, each with its advocates: minimal doses of antithyroid drugs, full doses ... with thyroid hormone supplementation, or surgery. /Antithyroid drugs/
For more Drug Warnings (Complete) data for PROPYL THIOURACIL (20 total), please visit the HSDB record page.

Biological Half Life

2 hours
The elimination half-life of propylthiouracil has generally been reported to be about 1-2 hours.
The plasma half-life of propylthiouracil .../is/ 1 to 2 hours.
/After GI absorption/ plasma half-lives of 2.5 hr (human) and 4.8 hr (rat) have been reported ... .
The half-life of propylthiouracil in plasma is about 75 min ...
Propylthiouracil is rapidly absorbed from /orally/ dosed tablets in man, yielding max plasma levels at 60-120 min, and biological t/2 of about 60 min in euthyroid subjects.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepd by condensation of ethyl beta-oxocaproate with thiourea.

General Manufacturing Information

4(1H)-Pyrimidinone, 2,3-dihydro-6-propyl-2-thioxo-: ACTIVE

Analytic Laboratory Methods

IT MAY...BE DETERMINED IN.../PHARMACEUTICAL/ PREPN BY POTENTIOMETRIC TITRATION EMPLOYING 0.1 N CHLORAMINE T &...EST IN FEED MATERIAL BY CHROMATOGRAPHY OVER SILICA GEL G (SENSITIVITY, 1 UG).
The colorimetric method of McAllister & Howells (1952) employing 2,6-dichloroquinone chloroimide reagent at pH 8.0 has been modified to measure propylthiouracil concentrations of 0.5-10 ug/ml in serum. ... Propylthiouracil, thiourea and sulphate were separated by thin-layer chromatography on cellulose and silica gel plates using the solvent systems ethanol:1M ammonium acetate and chloroform:methanol:water respectively.
Method: AOAC 952.27; Procedure: spectrophotometric method; Analyte: propyl thiouracil; Matrix: drugs; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: propyl thiouracil; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 100 ug/L.
For more Analytic Laboratory Methods (Complete) data for PROPYL THIOURACIL (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF PLASMA PROPYLTHIOURACIL; TWO HPLC PROCEDURES FOR DETERMINING PROPYL THIOURACIL IN HUMAN PLASMA ARE DISCUSSED.
HPLC PROCEDURES FOR DETERMINING PROPYL THIOURACIL IN HUMAN PLASMA ARE DISCUSSED.
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 40 ng/mL
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 276 nm; limit of detection: 200 ng/mL
Analyte: propylthiouracil; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 275 nm; limit of detection: 5 ng/mL

Storage Conditions

Commercially available propylthiouracil tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In addition to blocking hormone synthesis, propylthiouracil inhibits the peripheral deiodination of thyroxine to triiodothyronine. Methimazole dose not have this effect and can antagonize the inhibitory effect of propylthiouracil.
We have investigated immunohistochemically the effect of dl-alpha-tocopherol (vitamin E) on thyroid gland with 6-n-propyl-2-thiouracil (PTU)-induced hypothyroidism in rats. The animals were divided into four groups. Rats in group I were designated as control, rats in group II were treated with injections of PTU (10 mg/kg) for 15 days, rats in group III were treated with injections of PTU+vitamin E (10 mg/100 g) for 15 days. Rats in group IV were treated with injections PTU for 15 days and kept for 15 next days after cessation of PTU treatment. At the end of experiment, the animals were killed by decapitation, blood samples were obtained, thyroid tissues were collected and processed for quantitative evaluation of immunohistochemical PCNA (marker of cell proliferation), Bax (pro-apoptotic marker) and Bcl-2 (anti-apoptotic marker) staining. There was an increase in the number of PCNA-immunopositive cells in follicular epithelial cells of group II rats compared with other groups (p<0.05). After vitamin E treatment, the number of PCNA-immunopositive cells decreased (p<0.05) while the number of Bax-immunopositive cells increased (p<0.05). The number of Bcl-2-positive follicular epithelial cells of group IV rats was higher than in those of other groups (p<0.05). The results of this study indicate that hypothyroidism induces cell proliferation in the thyroid gland and vitamin E may promote involution of the gland.
Female Sprague-Dawley rats, 50-60 days of age, were given 7,12-dimethylbenz[ a]anthracene (DMBA) in sesame oil by oral gavage at a dose of 6.5, 10, 13.5 or 15 mg per animal. Propylthiouracil was given in the drinking-water at concentrations between 0.5 and 4.0 mg/100 mL for various times before and after the DMBA treatment, ranging from 17 days before DMBA up to the end of the study at 4 months. Severe hypothyroidism produced by administration of propylthiouracil at the higher dose from 7 days before DMBA up to study termination reduced the mammary tumor incidence from 68/108 in rats given DMBA only to 3/45 in those given DMBA plus propylthiouracil.
Two groups of 21 male inbred Wistar rats, 6 weeks of age, were fed basal diet containing propylthiouracil [purity not specified] at a concentration of 0.15% either alone or in combination with a single intraperitoneal injection of N-nitrosobis(2- hydroxypropyl)amine (NBHPA) at the start of the study at a dose of 2.8 g/kg bw. Two additional groups received the initiating dose of NBHPA alone or basal diet alone (control group). The animals were maintained for 20 weeks, at which time the survival rate was 100%. Thyroid follicular-cell tumors occurred in 21/21 rats given NBHPA plus propylthiouracil, 4/21 given NBHPA only (p<0.05) and 0/21 given propylthiouracil only or no treatment. Of the rats given NBHPA plus propylthiouracil, seven of those bearing thyroid tumors had thyroid carcinomas.
For more Interactions (Complete) data for PROPYL THIOURACIL (7 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Last modified: 08-15-2023
1: Duan Q, Wang T, Zhang N, Perera V, Liang X, Abeysekera IR, Yao X.
2: Ben Hamida F, Troudi A, Sefi M, Boudawara T, Zeghal N. The protective effect
3: Zasada K, Karbownik-Lewinska M. Comparison of potential protective effects of
4: Fung SC, Wyssusek KH. Hyperthyroidism and propylthiouracil-induced liver
5: Gajic-Veljic M, Bonaci-Nikolic B, Lekic B, Skiljevic D, Ciric J, Zoric S,
6: Mull JL, Solus JF, Mutizwa MM, Chiang HC, Rosman IS, Musiek A. Atypical
7: Gianetti E, Russo L, Orlandi F, Chiovato L, Giusti M, Benvenga S, Moleti M,
8: Paiaulla S, Venkategowda PM, Rao SM, Balaraju B. Propylthiouracil-induced
9: Bagnato G, Bitto A, Pizzino G, Roberts WN, Squadrito F, Altavilla D, Bagnato
10: Criado PR, Grizzo Peres Martins AC, Gaviolli CF, Alavi A.
11: Rahaman MM, Reinders FG, Koes D, Nguyen AT, Mutchler SM, Sparacino-Watkins C,
12: Retraction: Mode of binding of the antithyroid drug propylthiouracil to
13: Khan TA, Yin Luk FC, Uqdah HT, Arif A, Hussain H, Jayatilleke A, Aggarwal S.
14: Singh RP, Singh A, Kushwaha GS, Singh AK, Kaur P, Sharma S, Singh TP. Mode of
15: Boattini M, Rodrigues A, Nascimento P, Luz KC, Castelo Branco S, Rodrigues N,
16: Schamp V, Verfaillie C, Bonroy C, Vande Walle J, Raes A, Dehoorne J.
17: Xing H, Guan X. Necrotizing gingivostomatitis and osteonecrosis associated
18: Melis M, Sollai G, Muroni P, Crnjar R, Barbarossa IT. Associations between
19: Choi SE, Chan J. Relationship of 6-n-propylthiouracil taste intensity and
20: Gnanaraj P, Dayalan H, Elango T, Malligarjunan H, Raghavan V, Rao R.

Explore Compound Types